Technical Documentation Center

N-Boc-1-pivaloyl D-erythro-Sphingosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Boc-1-pivaloyl D-erythro-Sphingosine

Core Science & Biosynthesis

Foundational

N-Boc-1-O-pivaloyl-D-erythro-sphingosine: Structural Profiling, Regioselective Synthesis, and Applications in Sphingolipidomics

Executive Summary & Strategic Rationale In the realm of sphingolipidomics and drug development, the synthesis of complex ceramides, sphingomyelin analogs, and sphingosine-1-phosphate (S1P) receptor modulators requires pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the realm of sphingolipidomics and drug development, the synthesis of complex ceramides, sphingomyelin analogs, and sphingosine-1-phosphate (S1P) receptor modulators requires precise control over the highly reactive D-erythro-sphingosine backbone. Native D-erythro-sphingosine possesses three competing nucleophilic centers: a primary amine at C2, a primary hydroxyl at C1, and a secondary hydroxyl at C3.

N-Boc-1-O-pivaloyl-D-erythro-sphingosine serves as a critical, orthogonally protected intermediate [1]. By strategically masking the C2 amine with a tert-butyloxycarbonyl (Boc) group and the C1 primary hydroxyl with a bulky pivaloyl (trimethylacetyl) group, researchers isolate the C3 secondary hydroxyl for targeted derivatization. This in-depth technical guide explores the physicochemical properties, mechanistic synthesis, and self-validating experimental workflows required to utilize this molecule effectively in advanced lipid synthesis.

Structural and Physicochemical Profiling

The molecular architecture of N-Boc-1-O-pivaloyl-D-erythro-sphingosine is designed for steric differentiation. The addition of the N-Boc group (C5H8O2) and the 1-O-pivaloyl group (C5H8O) to the native sphingosine backbone (C18H37NO2) yields a highly lipophilic, organic-soluble intermediate [2].

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name N-Boc-1-O-pivaloyl-D-erythro-sphingosine
CAS Number 342649-71-2
Molecular Formula C28H53NO5
Molecular Weight 483.72 g/mol
Backbone Stereochemistry D-erythro (2S, 3R, 4E)
Amine Protection (C2) N-tert-butyloxycarbonyl (Boc)
Primary Alcohol Protection (C1) 1-O-pivaloyl (Piv)
Reactive Center Free secondary hydroxyl at C3

Mechanistic Causality in Sphingolipid Synthesis

The true value of N-Boc-1-O-pivaloyl-D-erythro-sphingosine lies in the orthogonality of its protecting groups.

  • Why N-Boc? The C2 amine is the most nucleophilic site on the molecule. If left unprotected, it will rapidly undergo N-acylation. The Boc group neutralizes this nucleophilicity while remaining highly stable under the basic conditions required for subsequent hydroxyl protection. Furthermore, it can be cleaved later using mild acidic conditions (e.g., Trifluoroacetic acid) without disrupting ester linkages [3].

  • Why 1-O-Pivaloyl? Differentiating between the C1 primary alcohol and the C3 secondary alcohol is historically challenging. The pivaloyl group features a massive tert-butyl moiety. Due to extreme steric hindrance, pivaloyl chloride will almost exclusively attack the less hindered C1 primary alcohol, leaving the sterically crowded C3 secondary alcohol untouched. This regioselectivity is the cornerstone of complex sphingolipid synthesis.

Sphingolipid_Synthesis A D-erythro-Sphingosine (Free C1-OH, C2-NH2, C3-OH) B N-Boc-Sphingosine (Protected C2-NHBoc) A->B Boc2O, Et3N (Amine Protection) C N-Boc-1-O-pivaloyl-Sphingosine (Protected C1-OPiv, C2-NHBoc) B->C PivCl, Pyridine (Regioselective C1-OH Protection) D C3-Modified Intermediate (e.g., Glycosylated/Alkylated) C->D C3-OH Derivatization (e.g., Glycosyl Donor) E Target Sphingolipid (Deprotected) D->E 1. TFA (Boc removal) 2. Base/Reductive (Piv removal)

Orthogonal protection strategy of D-erythro-sphingosine for regioselective C3-derivatization.

Experimental Workflows: Regioselective Protection Protocol

To ensure scientific integrity, the synthesis of N-Boc-1-O-pivaloyl-D-erythro-sphingosine must be treated as a self-validating system. The following step-by-step methodologies incorporate built-in diagnostic checks to guarantee regioselectivity and yield.

Protocol 1: Chemoselective N-Boc Protection

Objective: Mask the hyper-nucleophilic C2 amine.

  • Preparation: Dissolve D-erythro-sphingosine (1.0 eq) in a 4:1 mixture of Tetrahydrofuran (THF) and water.

  • Basification: Add Triethylamine (Et3N, 1.5 eq) to the solution and cool the reaction flask to 0°C using an ice bath.

  • Boc Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Self-Validation (TLC & Staining): Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1).

    • Diagnostic Check: Perform a Ninhydrin stain. The starting material will stain a deep purple (indicating a free primary amine). The successful N-Boc intermediate will be Ninhydrin-negative but will stain strongly with Phosphomolybdic Acid (PMA) due to the aliphatic lipid tail. Do not proceed until the Ninhydrin stain is completely negative.

Protocol 2: Regioselective 1-O-Pivaloylation

Objective: Sterically driven protection of the primary C1-OH over the secondary C3-OH.

  • Preparation: Dissolve the purified N-Boc-sphingosine (1.0 eq) in anhydrous Pyridine under an inert argon atmosphere. Pyridine acts as both the solvent and the acid scavenger.

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-pivaloylpyridinium intermediate that accelerates the reaction.

  • Pivaloylation: Cool the solution to 0°C. Add Pivaloyl chloride (PivCl, 1.05 eq) dropwise. Causality: Strict stoichiometric control (1.05 eq) is critical to prevent unwanted over-acylation at the C3 position.

  • Reaction: Stir at room temperature for 16 hours. Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

  • Self-Validation (NMR Spectroscopy): While TLC will show a shift to a higher Rf value (less polar), final validation must be performed via ¹H-NMR.

    • Diagnostic Check: Look for the downfield shift of the C1 methylene protons. In the N-Boc intermediate, these protons resonate around ~3.6 ppm. Upon successful pivaloylation, the deshielding effect of the ester carbonyl shifts the C1 protons downfield to ~4.1–4.3 ppm . The C3 methine proton should remain relatively unchanged, confirming strict regioselectivity [3].

Downstream Applications in Drug Development

Once the C1 and C2 positions are secured, the free C3 hydroxyl of N-Boc-1-O-pivaloyl-D-erythro-sphingosine becomes a highly receptive canvas for proteomics and drug discovery applications:

  • Synthesis of Ceramide Analogs: The C3 position can be selectively alkylated or glycosylated to synthesize non-natural ceramide analogs used to study apoptosis and cellular stress responses.

  • Fluorescent Probe Development: The intermediate is frequently used to attach fluorophores (e.g., BODIPY) to the sphingolipid backbone, enabling the tracking of lipid rafts and membrane dynamics in live cells.

  • S1P Receptor Modulators: By modifying the C3 position and subsequently deprotecting the C1 and C2 positions, researchers can synthesize novel Sphingosine-1-phosphate (S1P) analogs, which are critical targets in autoimmune diseases like multiple sclerosis.

References

Exploratory

N-Boc-1-pivaloyl D-erythro-Sphingosine: A Strategic Orthogonal Building Block in Advanced Sphingolipid Synthesis

Executive Summary Sphingolipids are a ubiquitous class of bioactive lipids characterized by a highly conserved 2-amino-1,3-diol backbone[1]. The selective chemical modification of this backbone is notoriously complex due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids are a ubiquitous class of bioactive lipids characterized by a highly conserved 2-amino-1,3-diol backbone[1]. The selective chemical modification of this backbone is notoriously complex due to the proximity of the functional groups, which frequently leads to unwanted acyl migration and competing nucleophilic reactions. N-Boc-1-pivaloyl D-erythro-Sphingosine (CAS: 342649-71-2) has emerged as a premier synthetic building block that elegantly solves this challenge[2]. By utilizing an orthogonal protection strategy—masking the primary amine and the primary C1 hydroxyl while leaving the secondary C3 hydroxyl free—this molecule enables the precise, targeted synthesis of complex ceramides, unnatural sphingoid bases, and Sphingosine-1-Phosphate (S1P) analogues[3].

Chemical Architecture & The Orthogonal Advantage

The structural brilliance of N-Boc-1-pivaloyl D-erythro-sphingosine lies in the differential reactivity of its protecting groups.

  • C1-Pivaloyl (Piv) Ester : The tert-butyl moiety of the pivaloyl group provides immense steric shielding to the primary C1-OH. Unlike standard acetate esters, the pivaloyl group is highly resistant to mild basic conditions (e.g., K₂CO₃/MeOH) and nucleophilic attack. It requires harsh basic hydrolysis (refluxing NaOMe) or strong reductive cleavage (DIBAL-H at -78°C) for removal.

  • C2-Boc Carbamate : The tert-butyloxycarbonyl (Boc) group protects the C2 amine, preventing spontaneous N-acylation and suppressing nitrogen nucleophilicity. It is completely stable to the basic and reductive conditions used to cleave the pivaloyl group, yet it can be rapidly and cleanly removed under acidic conditions (e.g., Trifluoroacetic acid).

  • C3-Free Hydroxyl : With C1 and C2 securely masked, the secondary C3-OH is isolated for targeted derivatization, such as oxidation to a ketone or stereochemical inversion.

Orthogonal_Protection Start N-Boc-1-pivaloyl D-erythro-Sphingosine C3_Mod C3-OH Modification (Oxidation / Mitsunobu) Start->C3_Mod Step 1: C3 Derivatization Boc_Deprot Boc Deprotection (TFA / CH2Cl2) C3_Mod->Boc_Deprot Acidic Conditions Piv_Deprot Piv Deprotection (DIBAL-H or NaOMe) C3_Mod->Piv_Deprot Basic/Reductive Conditions Product1 C2-Amine Free (Ready for N-Acylation) Boc_Deprot->Product1 Product2 C1-OH Free (Ready for Phosphorylation) Piv_Deprot->Product2

Workflow of orthogonal deprotection strategies for sphingolipid diversification.

Quantitative Data: Properties & Cleavage Matrix

To successfully integrate this building block into a synthetic pipeline, researchers must understand its physicochemical baseline and the strict boundaries of its orthogonal stability.

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name N-Boc-1-pivaloyl-D-erythro-sphingosine
CAS Number 342649-71-2[2]
Molecular Formula C₂₈H₅₃NO₅[4]
Molecular Weight 483.72 g/mol [2]
Stereochemistry (2S, 3R, 4E)

| Solubility Profile | Soluble in Chloroform, Dichloromethane, THF, and Methanol |

Table 2: Orthogonal Cleavage Matrix for Sphingolipid Synthesis

Protecting Group Position Reagent for Cleavage Stability Profile
Pivaloyl (Piv) C1-OH DIBAL-H (-78°C) or NaOMe/MeOH (reflux) Stable to mild base, TFA, and nucleophiles.
Boc C2-NH₂ TFA/CH₂Cl₂ (1:1) or 4M HCl in Dioxane Stable to strong base, nucleophiles, and reductants.

| TBS (Optional) | C3-OH | TBAF in THF | Stable to base and mild acid; orthogonal to Piv and Boc. |

Key Synthetic Workflows & Biological Implications

Synthesis of Sphingosine-1-Phosphate (S1P) Analogues

Sphingosine-1-phosphate (S1P) is a potent intracellular second messenger and extracellular ligand that binds to five distinct G-protein coupled receptors (S1PR1–5)[3]. It is a critical regulator of angiogenesis, vascular stability, and mechanical pain thresholds[5]. By utilizing N-Boc-1-pivaloyl D-erythro-sphingosine, researchers can protect the C3-OH (e.g., via silylation), selectively cleave the C1-pivaloyl group using DIBAL-H, and subsequently phosphorylate the exposed C1-OH. This pathway is essential for developing novel S1P receptor agonists and antagonists for immunological and oncological therapies.

S1P_Pathway Sph Synthetic Sphingosine (from Building Block) SPHK Sphingosine Kinase (SPHK1 / SPHK2) Sph->SPHK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SPHK->S1P ATP -> ADP S1PR S1P Receptors (S1PR1 - S1PR5) S1P->S1PR Extracellular Signaling Angio Angiogenesis & Vascular Stability S1PR->Angio G-protein Activation Immune Lymphocyte Trafficking S1PR->Immune G-protein Activation

Biological signaling cascade of S1P generated from synthetic sphingosine precursors.

Experimental Protocol: C3 Stereochemical Inversion via Mitsunobu Reaction

A classic application of this building block is the inversion of the natural D-erythro (2S, 3R) stereocenter to the L-threo (2S, 3S) configuration. Threo-sphingosines are highly valuable as they act as potent inhibitors of protein kinase C (PKC) and induce apoptosis in cancer models. The following protocol outlines a self-validating system for this transformation.

Objective : Convert N-Boc-1-pivaloyl D-erythro-sphingosine to its L-threo epimer.

Reagents Required :

  • N-Boc-1-pivaloyl D-erythro-sphingosine (1.0 eq)

  • Triphenylphosphine (PPh₃, 2.0 eq)

  • p-Nitrobenzoic acid (pNBA, 2.0 eq)

  • Diisopropyl azodicarboxylate (DIAD, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology :

  • System Preparation : Flame-dry a two-neck round-bottom flask under an argon atmosphere. Dissolve the sphingosine building block, PPh₃, and pNBA in anhydrous THF to achieve a 0.1 M concentration.

    • Causality Check: Absolute exclusion of water is critical. Ambient moisture will prematurely hydrolyze the highly reactive Morrison-Brunn-Huisgen betaine intermediate, halting the reaction. pNBA is specifically chosen because its acidity (pKa ~3.4) is optimal to protonate the betaine without causing unwanted Boc-deprotection.

  • Betaine Formation & Activation : Cool the reaction mixture to 0°C using an ice bath. Add DIAD dropwise via syringe over 15 minutes.

    • Causality Check: Slow addition controls the exothermic formation of the betaine and prevents the accumulation of unreacted DIAD, which can lead to complex, difficult-to-separate hydrazine side products.

  • Sₙ2 Displacement : Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3, visualized with Phosphomolybdic Acid stain). The deprotonated p-nitrobenzoate acts as the nucleophile, attacking the activated C3-phosphonium intermediate exclusively from the Si-face, achieving complete stereochemical inversion.

  • Workup & Selective Hydrolysis : Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the intermediate p-nitrobenzoate ester via flash column chromatography.

  • Unmasking the C3-OH : To unmask the inverted C3-OH, dissolve the purified ester in Methanol and treat with catalytic K₂CO₃ for 2 hours at room temperature.

    • Causality Check: Mild carbonate hydrolysis selectively cleaves the newly formed p-nitrobenzoate ester while leaving the sterically hindered C1-pivaloyl ester completely intact, demonstrating the power of the orthogonal protection strategy.

References

  • MedChemExpress. "D-erythro-Sphingosine | MedChemExpress (MCE) Life Science Reagents". MedChemExpress.
  • Santa Cruz Biotechnology. "N-Boc-1-pivaloyl-D-erythro-sphingosine | CAS 342649-71-2 | SCBT". Santa Cruz Biotechnology.
  • US Biological. "N-Boc-1-pivaloyl D-erythro-sphingosine CAS 342649-71-2". US Biological Life Sciences.
  • National Institutes of Health (NIH) / PMC. "An overview of sphingolipid metabolism: from synthesis to breakdown". NIH PubMed Central.
  • eLife Sciences. "The signaling lipid sphingosine 1-phosphate regulates mechanical pain". eLife.
  • National Institutes of Health (NIH) / PMC. "Sphingosine 1-phosphate Chemical Biology". NIH PubMed Central.

Sources

Foundational

An In-depth Technical Guide to the Orthogonal Roles of Boc and Pivaloyl Protecting Groups in Sphingosine Synthesis

Abstract The stereoselective synthesis of sphingosine and its derivatives is a cornerstone of lipid research and drug development, owing to the profound biological roles of sphingolipids in cellular signaling.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereoselective synthesis of sphingosine and its derivatives is a cornerstone of lipid research and drug development, owing to the profound biological roles of sphingolipids in cellular signaling.[1][2] The inherent structural complexity of sphingosine, characterized by a C18 aliphatic chain with a 2-amino-1,3-diol motif, presents significant synthetic challenges.[1][3] Achieving chemical and stereochemical control requires a sophisticated and robust protecting group strategy. This technical guide provides an in-depth analysis of the complementary and orthogonal roles of the tert-butoxycarbonyl (Boc) group for amine protection and the pivaloyl (Piv) group for hydroxyl protection. We will explore the causality behind their selection, their distinct chemical labilities, and their synergistic application in a validated synthetic workflow, providing researchers with both the foundational principles and practical methodologies required for successful sphingolipid synthesis.

Introduction: The Synthetic Challenge of Sphingosine

Sphingosine is the structural backbone of sphingolipids, a class of lipids integral to membrane structure and involved in critical signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][2] Consequently, the chemical synthesis of sphingosine and its analogs is of paramount interest for developing molecular probes and therapeutic agents targeting sphingolipid metabolism.[4][5]

The primary challenge in any sphingosine synthesis is the management of its three reactive functional groups: the C2-amino group and the C1 and C3 hydroxyl groups. To perform selective modifications and build the carbon skeleton with precise stereocontrol, these groups must be temporarily masked or "protected."[6][7] The ideal strategy employs an orthogonal protection scheme, wherein different protecting groups can be removed under distinct, non-interfering conditions, allowing for the sequential unmasking and reaction of each functional group.[6][8][9][10] The pairing of the acid-labile Boc group and the base-labile Pivaloyl group represents a classic and highly effective orthogonal strategy in this context.

The Role of the tert-Butoxycarbonyl (Boc) Group: Mastering the Amine

The Boc group is one of the most utilized protecting groups for amines in organic synthesis, particularly in peptide and amino alcohol chemistry.[11][12] Its role in sphingosine synthesis is almost exclusively dedicated to the protection of the C2-amino function.

Rationale for Selection

The choice of Boc for protecting the sphingosine amino group is rooted in several key advantages:

  • Robust Stability: The resulting N-Boc carbamate is exceptionally stable under a wide array of non-acidic conditions, including basic hydrolysis, catalytic reduction, and exposure to various nucleophiles and organometallic reagents.[11][12][13][14] This stability is critical during subsequent synthetic steps, such as the protection of hydroxyl groups or the extension of the carbon chain.

  • Facile and Clean Deprotection: The Boc group is reliably cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[14][15][16] The deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which fragments into gaseous isobutene and carbon dioxide, simplifying product purification.[8][12][17]

  • Orthogonality: Crucially, the Boc group's acid lability makes it perfectly orthogonal to base-labile groups like pivaloyl esters and hydrogenolysis-labile groups like benzyl ethers (Cbz).[8][13]

  • Chiral Pool Synthesis: In many modern syntheses that start from L-serine, the Boc group is incorporated early. The resulting N-Boc-L-serine is a precursor to Garner's aldehyde , a versatile chiral building block that establishes the correct stereochemistry at the C2 position.[4][15][18][19]

Experimental Workflow: Boc Protection and Deprotection

This protocol describes the protection of an amino alcohol, a common intermediate in sphingosine synthesis.

  • Dissolution: Dissolve the amino alcohol substrate (1.0 equiv) in a suitable solvent system, such as a 1:1 mixture of dioxane and water or dichloromethane (DCM).

  • Base Addition: Add a base, such as sodium hydroxide (1.1 equiv) or triethylamine (1.5 equiv), to the solution.[15]

  • Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, perform an aqueous work-up to remove excess base and water-soluble byproducts. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected compound.

This protocol details the removal of the Boc group using standard acidic conditions.

  • Dissolution: Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM).

  • Acid Addition: To the stirred solution at 0 °C, add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 TFA:DCM ratio.[14]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting amine is often obtained as its TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer and concentrate to yield the deprotected amine.

The Role of the Pivaloyl (Piv) Group: Shielding the Hydroxyls

The pivaloyl group, derived from pivalic acid (trimethylacetic acid), is a sterically demanding acyl protecting group used for hydroxyl functions.[11][20] Its bulk and distinct chemical stability make it an ideal partner for the Boc group in sphingosine synthesis.

Rationale for Selection
  • Steric Hindrance: The bulky tert-butyl moiety of the pivaloyl group provides significant steric shielding. This can be exploited for regioselective protection of a less-hindered primary alcohol in the presence of a more-hindered secondary alcohol.[11][20]

  • Acid Stability: As an ester, the pivaloyl group is highly resistant to the acidic conditions required for Boc group removal.[20][21] This stability is the cornerstone of the Boc/Piv orthogonal strategy.

  • Enhanced Stability to Hydrolysis: Compared to other common acyl groups like acetyl (Ac) or benzoyl (Bz), the pivaloyl ester is substantially more stable to basic hydrolysis due to steric hindrance around the carbonyl carbon.[20][21] This means its removal requires more forcing, yet controllable, conditions, preventing accidental cleavage during other synthetic steps.

Experimental Workflow: Pivaloyl Protection and Deprotection

This protocol outlines the esterification of a hydroxyl group using pivaloyl chloride.

  • Dissolution: Dissolve the alcohol substrate (1.0 equiv) in anhydrous pyridine or dichloromethane (DCM).

  • Catalyst Addition (Optional): Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) to accelerate the reaction, especially for hindered alcohols.[20]

  • Reagent Addition: Cool the solution to 0 °C and slowly add pivaloyl chloride (PivCl, 1.2 equiv). If using DCM as a solvent, a base like triethylamine (1.5 equiv) must also be added.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete (typically 2-12 hours), as monitored by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and solvent removal, purify the crude product by flash column chromatography.

This protocol uses basic hydrolysis to cleave the pivaloyl ester.

  • Dissolution: Dissolve the O-pivaloyl protected substrate in a protic solvent such as methanol (MeOH).

  • Base Addition: Add a solution of a strong base, such as sodium methoxide (NaOMe) in MeOH or an aqueous solution of potassium carbonate (K₂CO₃).[20]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete by TLC analysis.

  • Work-up: Neutralize the reaction mixture with a weak acid (e.g., acetic acid or NH₄Cl solution). Remove the solvent in vacuo.

  • Extraction: Partition the residue between water and an organic solvent. Collect the organic layer, dry it, and concentrate to afford the deprotected alcohol.

The Boc/Piv Orthogonal Strategy in Action

The true power of these protecting groups is realized when they are used in concert. The distinct cleavage conditions allow for a highly controlled, stepwise deprotection and functionalization of the sphingosine backbone.

Logical and Experimental Workflow

The following diagram and workflow illustrate how this orthogonal strategy enables the selective synthesis of a ceramide, a key sphingolipid derivative.

Sphingosine_Synthesis_Workflow cluster_0 Protection Phase cluster_1 Synthesis & Selective Deprotection cluster_2 Final Functionalization Serine_Derivative L-Serine Derivative (H₂N-CH(R)-OH) Boc_Protected N-Boc Intermediate (Boc-HN-CH(R)-OH) Serine_Derivative->Boc_Protected (Boc)₂O Fully_Protected Fully Protected Intermediate (Boc-HN-CH(R)-OPiv) Boc_Protected->Fully_Protected PivCl, Base Sphingosine_Backbone Protected Sphingosine Backbone Fully_Protected->Sphingosine_Backbone Chain Elongation (e.g., Grignard, Wittig) N_Deprotected Free Amine Intermediate (H₂N-CH(R')-OPiv) Sphingosine_Backbone->N_Deprotected TFA / DCM (Acidic Deprotection) Ceramide Protected Ceramide (Acyl-HN-CH(R')-OPiv) N_Deprotected->Ceramide N-Acylation (Fatty Acid) Final_Product Final Product (Ceramide) Ceramide->Final_Product K₂CO₃ / MeOH (Basic Deprotection)

Caption: Orthogonal workflow for ceramide synthesis using Boc and Piv groups.

This workflow demonstrates the core logic:

  • Protect: The amine is first protected with Boc, followed by protection of the hydroxyl group(s) with Piv.

  • Build: The carbon backbone is constructed while both groups remain intact.

  • Selectively Unmask Amine: The Boc group is removed with acid, leaving the pivaloyl ester untouched. This exposes the nucleophilic amine for a specific reaction, such as acylation with a fatty acid to form the ceramide amide bond.

  • Unmask Hydroxyls: Finally, the pivaloyl group(s) are removed under basic conditions to reveal the final ceramide product.

Data Summary: Comparative Properties

The selection of a protecting group is a data-driven decision. The following table summarizes the key properties of the Boc and Pivaloyl groups in the context of sphingosine synthesis.

PropertyBoc (tert-Butoxycarbonyl) Pivaloyl (Piv)
Target Functional Group Amine (C2)Hydroxyl (C1, C3)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[15][22]Pivaloyl chloride (PivCl)[20]
Deprotection Conditions Strong Acid (TFA, HCl)[11][12][14]Base (K₂CO₃, NaOMe) or Reductants (LAH, DIBAL-H)[11][20][21]
Stability Profile Stable to base, nucleophiles, reduction. Labile to strong acid.[11][13]Stable to acid, hydrogenolysis. Labile to base and reduction.[11][21]
Key Advantage Excellent orthogonality with base-labile groups. Clean deprotection.High stability to acidic conditions used for Boc removal. Steric bulk can direct regioselectivity.
Primary Consideration Potential for acid-catalyzed side reactions (e.g., t-butylation).[17]Requires relatively harsh basic or reductive conditions for removal.

Conclusion

The successful synthesis of complex natural products like sphingosine hinges on a well-designed and flawlessly executed protecting group strategy. The combination of the acid-labile tert-butoxycarbonyl (Boc) group for amine protection and the base-labile pivaloyl (Piv) group for hydroxyl protection provides a robust and highly effective orthogonal system. This strategy grants the synthetic chemist precise control over the reactivity of the molecule, enabling the sequential modification of different functional groups with high fidelity. Understanding the distinct chemical principles, stabilities, and experimental protocols associated with the Boc and Pivaloyl groups is fundamental for researchers, scientists, and drug development professionals aiming to construct sphingosine-based molecules for biological investigation and therapeutic application.

References

  • Garner, P. (1984). A convenient synthesis of N-tert-butoxycarbonyl-L-serinal. Tetrahedron Letters, 25(51), 5855-5858. (Note: While a direct link to the original 1984 paper is not available from the search, its significance is widely cited, for instance, in the Beilstein Journals review on Garner's aldehyde.)
  • ResearchGate. (n.d.). Synthesis of sphingosine and sphingoid bases. Retrieved from [Link]

  • Blota, V., Jacquemard, U., Reissig, H.-U., & Kleuser, B. (2006). Practical Syntheses of Sphingosine-1-Phosphate and Analogues. Synthesis, 2006(11), 1837-1842. Retrieved from [Link]

  • El-Sayed, N., & Abdel-Megeed, M. F. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(15), 4616. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of lactosylsphingosine (LacβSph) from (S)‐Garner's aldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction | Request PDF. Retrieved from [Link]

  • SynArchive. (2007). Synthesis of Sphingosine by Lanny S. Liebeskind. Retrieved from [Link]

  • Duclos, R. I., Jr. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. Chemistry and Physics of Lipids, 111(2), 111-138. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Ison, A. (n.d.). BOC Deprotection. ACS Green Chemistry Institute. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Brown, R. E., & Karumanchi, P. L. (2007). Effect of double bond geometry in sphingosine base on the antioxidant function of sphingomyelin. Journal of Lipid Research, 48(11), 2443-2453. Retrieved from [Link]

  • Vedantu. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of D-sphingosine (d18:1) and D-sphingosine (d20:1) on a large scale. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25203-25213. Retrieved from [Link]

  • Pyne, S., & Pyne, N. J. (2009). Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. Bioorganic & Medicinal Chemistry, 17(12), 4218-4227. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Deadman, B. J., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(5), 906-912. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A general and concise asymmetric synthesis of sphingosine, safingol and phytosphingosines via tethered aminohydroxylation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Rotstein, N. P., et al. (2010). Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors. Investigative Ophthalmology & Visual Science, 51(2), 1134-1142. Retrieved from [Link]

  • Codée, J. D. C., et al. (2005). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 7(16), 3401-3404. Retrieved from [Link]

  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Biological Inactivity of N-Boc Protected Sphingosine Derivatives

Introduction: Sphingosine, the Linchpin of Bioactive Lipid Signaling Sphingolipids are a critical class of lipids that serve not only as structural components of eukaryotic cell membranes but also as potent signaling mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Sphingosine, the Linchpin of Bioactive Lipid Signaling

Sphingolipids are a critical class of lipids that serve not only as structural components of eukaryotic cell membranes but also as potent signaling molecules.[1][2][3] At the heart of this family lies sphingosine, an 18-carbon amino alcohol that is the backbone for more complex sphingolipids.[4][5] The biological activity of sphingosine is largely realized through its conversion to sphingosine-1-phosphate (S1P), a powerful signaling molecule that regulates a vast array of cellular processes, including cell proliferation, migration, immune cell trafficking, and apoptosis.[6][7][8][9]

This pivotal conversion is catalyzed by the enzymes sphingosine kinase 1 and 2 (SphK1 and SphK2).[10] These kinases transfer the gamma-phosphate from ATP to the primary hydroxyl group at carbon-1 of sphingosine.[11][12] The resulting S1P is then secreted and signals in an autocrine or paracrine manner by binding to a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅, on the cell surface.[7][8][13]

A critical structural feature of sphingosine is its free amino group at the C-2 position.[2][5] This group is a key site for metabolic modification. In the cell, it is acylated by ceramide synthases (CerS) to form ceramides, which are central hubs in sphingolipid metabolism.[14][15] The chemical reactivity of this amino group is also the reason it is often protected during multi-step chemical syntheses of sphingolipid analogs. The tert-butyloxycarbonyl (Boc) group is the most common protecting group for this purpose.[16] However, as this guide will detail, this synthetic convenience comes at a biological cost: the complete abrogation of the molecule's ability to participate in the S1P signaling pathway.

The Chemistry of Inactivation: The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a staple in organic synthesis for the temporary protection of amines.[16][17] It is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[18] The resulting N-Boc derivative is a carbamate, which is stable to a wide range of reaction conditions but can be readily removed under strong acidic conditions, such as with trifluoroacetic acid (TFA).[16][17][19]

The key to understanding the biological inactivity of N-Boc-sphingosine lies in the chemical and physical properties of the Boc group itself:

  • Steric Bulk: The Boc group is exceptionally bulky due to its tert-butyl component. This creates significant steric hindrance around the C-2 position of the sphingosine backbone.

  • Electronic Modification: The free amino group of sphingosine is a primary amine with a specific pKa and hydrogen-bonding capability. Conversion to a carbamate neutralizes its basicity and alters its electronic profile, changing it from a hydrogen bond donor to a structure with more diffuse hydrogen bonding potential.

The Molecular Basis for Biological Inactivity

N-Boc-sphingosine is biologically inert primarily because it is not a substrate for sphingosine kinases. The inability of SphK1 and SphK2 to phosphorylate this derivative can be attributed to two fundamental mechanisms rooted in the enzyme's substrate recognition requirements.

Steric Hindrance at the Kinase Active Site

Enzyme-substrate interactions are predicated on a precise three-dimensional fit. Crystal structures of human SphK1 reveal a well-defined lipid-binding pocket within the C-terminal domain.[12] This pocket is shaped to accommodate the aliphatic tail of sphingosine, while positioning the C-1 hydroxyl group in proximity to the ATP-binding site for phosphorylation. The free amino group at C-2 is critical for the correct orientation of the substrate within this active site.

The voluminous N-Boc group physically prevents the sphingosine derivative from properly entering and seating within the narrow confines of the lipid-binding pocket. This steric clash is the primary reason for the lack of enzymatic activity. The enzyme simply cannot bind its modified substrate to catalyze the phosphorylation reaction.

Disruption of Critical Binding Interactions

Beyond simple physical obstruction, the modification of the amino group to a carbamate fundamentally alters the non-covalent interactions required for substrate recognition. The native amino group is believed to participate in a network of hydrogen bonds or electrostatic interactions with amino acid residues in the SphK active site, ensuring the substrate is locked in the correct conformation for catalysis. By replacing the amine with the Boc-carbamate, these critical interactions are lost, further contributing to the dramatically reduced binding affinity.

The S1P signaling pathway is a tightly regulated cascade. The inability of N-Boc-sphingosine to be phosphorylated means it cannot be converted into the active signaling molecule, S1P. Consequently, it cannot trigger any of the downstream cellular events mediated by the S1P receptors.

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1P₁₋₅) Downstream Downstream Signaling (Cell Survival, Proliferation, Migration, etc.) S1PR->Downstream Triggers Sphingosine_mem Sphingosine Sphingosine_cyto Sphingosine SphK SphK1/2 Sphingosine_cyto->SphK Substrate N_Boc_Sphingosine N-Boc-Sphingosine N_Boc_Sphingosine->SphK Blocked by Boc Group ADP ADP SphK->ADP S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation ATP ATP ATP->SphK S1P->S1PR Binds & Activates

Diagram 1: The Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Validation: A Guide to Assessing SphK Substrate Viability

The biological inactivity of N-Boc-sphingosine can be unequivocally demonstrated using a sphingosine kinase activity assay. The following protocol outlines a robust, non-radioactive method based on the quantification of ATP consumption, a direct measure of kinase activity.

Experimental Workflow

The workflow is designed to compare the ability of SphK1 to phosphorylate its natural substrate (sphingosine) versus the N-Boc protected derivative.

Diagram 2: Experimental workflow for SphK activity assay.

Detailed Protocol: Luminescence-Based SphK Activity Assay

This protocol is adapted from commercially available kits that measure kinase activity by quantifying the amount of ATP remaining in the reaction.[20] A decrease in ATP corresponds to an increase in kinase activity, which is measured as a decrease in luminescent signal.

Materials:

  • Recombinant human Sphingosine Kinase 1 (SphK1)

  • D-erythro-sphingosine (Substrate)

  • N-Boc-D-erythro-sphingosine (Test Compound)

  • SphK Reaction Buffer (e.g., 30 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Triton X-100)

  • ATP solution (100 µM in reaction buffer)

  • Luminescence-based ATP Detection Kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Substrate Preparation: Prepare 10X stock solutions of D-erythro-sphingosine and N-Boc-sphingosine (e.g., 200 µM) in an appropriate solvent (e.g., DMSO), and then dilute into the reaction buffer.

  • Reaction Setup: In triplicate, add the following to the wells of a 384-well plate:

    • Negative Control (No Substrate): 5 µL Reaction Buffer

    • Positive Control (Sphingosine): 5 µL of 2X Sphingosine solution (final concentration 20 µM)

    • Test Condition (N-Boc-Sphingosine): 5 µL of 2X N-Boc-Sphingosine solution (final concentration 20 µM)

  • Initiate Reaction: Prepare a 2X enzyme/ATP master mix containing SphK1 and ATP in reaction buffer. Add 5 µL of this master mix to all wells to initiate the reaction. Final concentrations should be approximately 10 ng/µL SphK1 and 50 µM ATP in a 10 µL final volume.

  • Incubation: Shake the plate gently for 1 minute, then incubate at 37°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 10 µL of the ATP detection reagent to each well.

    • Shake the plate for 2 minutes to mix, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Read the luminescence on a plate-reading luminometer.

Expected Data and Interpretation

The results can be summarized to clearly show the differential activity. The luminescent signal is inversely proportional to kinase activity.

ConditionSubstrateExpected Luminescence (RLU)Relative SphK Activity (%)Interpretation
Negative Control NoneHigh (e.g., ~1,000,000)0% (Baseline)No substrate, no ATP consumption. Defines the maximum signal.
Positive Control SphingosineLow (e.g., ~200,000)~100%Sphingosine is readily phosphorylated, leading to significant ATP depletion.
Test Condition N-Boc-SphingosineHigh (e.g., ~1,000,000)~0%N-Boc-sphingosine is not a substrate; no ATP is consumed.

The expected outcome is that the N-Boc-sphingosine condition will yield a luminescent signal nearly identical to the negative control, demonstrating its inability to act as a substrate for SphK1.

Implications for Research and Drug Development

The established biological inactivity of N-Boc protected sphingosine derivatives carries significant implications for researchers in the field:

  • Synthetic Intermediates vs. Active Probes: N-Boc-sphingosine is a crucial intermediate in the synthesis of complex sphingolipid analogs, probes, and potential therapeutics.[21][22][23] Researchers must be aware that this compound cannot be used directly in biological assays to probe the S1P pathway. It is a precursor, not a tool for cellular studies.

  • Requirement for Deprotection: For a synthesized sphingosine analog to be biologically active in the S1P pathway, the Boc group must be removed. This is typically achieved by treating the compound with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[16][24] Failure to perform this final deprotection step will lead to false-negative results.

  • Assay Interference: While inactive as a substrate, the lipophilic nature of N-Boc-sphingosine means it could potentially act as a weak competitive inhibitor at very high concentrations by non-productively occluding the active site. This is an important consideration when designing experiments with related compounds.

  • Prodrug Design: The principle of protecting a key functional group to render a molecule inactive until it reaches a target environment is the basis of prodrug design. While the acid-labile Boc group is not typically suitable for in vivo applications, this concept inspires the development of more sophisticated sphingosine-based prodrugs that are activated by specific enzymes in target tissues.

Conclusion

The protection of sphingosine's C-2 amino group with a tert-butyloxycarbonyl (Boc) moiety is a common and necessary strategy in organic synthesis. However, this modification unequivocally renders the resulting molecule biologically inert within the canonical sphingosine-1-phosphate signaling pathway. The steric bulk and electronic alterations imposed by the Boc group prevent the derivative from being recognized and phosphorylated by sphingosine kinases. This fundamental principle, easily validated through standard enzymatic assays, serves as a critical reminder to researchers to ensure the complete deprotection of synthetic sphingolipid analogs before their use in biological systems. A thorough understanding of this structure-activity relationship is essential for the accurate interpretation of experimental data and the successful design of novel therapeutics targeting the sphingolipid network.

References

  • Spingardi, P., et al. (2015). Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. Cellular & Molecular Immunology. Available at: [Link]

  • Pyne, N. J., & Pyne, S. (2017). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. Molecules. Available at: [Link]

  • Ben-Shoshan, J., et al. (2017). S1PR1 (Sphingosine-1-Phosphate Receptor 1) Signaling Regulates Blood Flow and Pressure. Hypertension. Available at: [Link]

  • Wikipedia contributors. (2024). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Reiss, U., et al. (2004). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical Biochemistry. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]

  • Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate signalling. Development. Available at: [Link]

  • Wikipedia contributors. (2023). Sphingosine-1-phosphate receptor. Wikipedia. Available at: [Link]

  • Reddit r/chemistry community. (2014). Removal of Boc protecting group as workup?. Reddit. Available at: [Link]

  • Adada, M., et al. (2013). A real-time high-throughput fluorescence assay for sphingosine kinases. Journal of Lipid Research. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology. Available at: [Link]

  • PhosphoSeek™. (n.d.). PhosphoSeek™ Sphingosine Kinase-1 Assay Kit. PhosphoSeek™. Available at: [Link]

  • MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. MetwareBio. Available at: [Link]

  • Google Patents. (2003). Process for the synthesis of sphingosine. Google Patents.
  • Al-Amiery, A. A., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules. Available at: [Link]

  • ResearchGate. (2004). Synthesis of sphingosine and sphingoid bases. ResearchGate. Available at: [Link]

  • Ma, Z., et al. (2012). Effect of double bond geometry in sphingosine base on the antioxidant function of sphingomyelin. Free Radical Biology and Medicine. Available at: [Link]

  • Kennedy, A. J., et al. (2011). Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Sphingosine N-acyltransferase. Wikipedia. Available at: [Link]

  • Castro, B. M., Prieto, M., & Silva, L. C. (2014). Biophysical properties of sphingosine, ceramides and other simple sphingolipids. Biochemical Society Transactions. Available at: [Link]

  • Zeidan, Y. H., & Hannun, Y. A. (2007). Ceramidases, roles in sphingolipid metabolism and in health and disease. The Journal of Biological Chemistry. Available at: [Link]

  • D'Angelo, S., et al. (2022). Structure Revision of Halisphingosine A via Total Synthesis and Bioactivity Studies. Angewandte Chemie. Available at: [Link]

  • Thomanetz, V., Ang, C. H., & Thiele, C. (2022). The use of click chemistry in sphingolipid research. Journal of Cell Science. Available at: [Link]

  • Labinsights. (2023). Sphingolipids for Research Use. Labinsights. Available at: [Link]

  • Al-Darazi, F. A., et al. (2023). The therapeutic potential of sphingolipids for cardiovascular diseases. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Gudz, T. I., et al. (2022). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences. Available at: [Link]

  • Lipotype GmbH. (n.d.). Sphingosine. Lipotype GmbH. Available at: [Link]

  • Kim, H. S., et al. (2020). Functional roles of sphingolipids in immunity and their implication in disease. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Billich, A., & Baumruker, T. (2023). New Insights on Sphingolipids in Health and Disease. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2020). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2013). Molecular basis of sphingosine kinase 1 substrate recognition and catalysis. Structure. Available at: [Link]

  • Wikipedia contributors. (2023). Sphingosine kinase. Wikipedia. Available at: [Link]

  • MDPI. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI. Available at: [Link]

  • Berkey, R., et al. (2012). Sphingolipids and Plant Defense/Disease: The “Death” Connection and Beyond. Frontiers in Plant Science. Available at: [Link]

  • MDPI. (2024). Biological Importance of Complex Sphingolipids and Their Structural Diversity in Budding Yeast Saccharomyces cerevisiae. MDPI. Available at: [Link]

Sources

Foundational

D-erythro-Sphingosine in Cell Signaling: A Technical Guide to the Sphingolipid Rheostat and Targeted Therapeutics

Executive Summary As a Senior Application Scientist specializing in lipidomics and signal transduction, I frequently encounter a critical misunderstanding in drug development: treating lipids merely as structural membran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in lipidomics and signal transduction, I frequently encounter a critical misunderstanding in drug development: treating lipids merely as structural membrane components. In reality, bioactive lipids are dynamic signaling hubs. At the center of this network lies D-erythro-sphingosine , the fundamental 18-carbon backbone of all complex mammalian sphingolipids[1].

This technical whitepaper deconstructs the structural biology of D-erythro-sphingosine, explores its pivotal role in the "sphingolipid rheostat" that dictates cellular survival, and provides a self-validating analytical methodology for its quantification. By understanding the causality behind both its biological function and the experimental protocols used to measure it, researchers can better leverage this pathway for therapeutic intervention.

Structural Biology: The Causality of the Trans-4 Double Bond

D-erythro-sphingosine (2S, 3R, 4E-2-amino-4-octadecene-1,3-diol) is not a static molecule; its specific stereochemistry and unsaturation are absolute prerequisites for its biological activity.

In mammalian cells, the most abundant ceramides and sphingoid bases contain this exact D-erythro conformation[1]. The presence of the trans-4 double bond is the critical biophysical determinant for its signaling capacity. Dihydroceramides and dihydrosphingosine—which lack this double bond—exhibit markedly different biophysical properties and are generally considered biologically inactive in the context of classical stress-response signaling[1].

The Causality: The trans-4 double bond introduces a specific rigid kink in the hydrocarbon chain. This structural feature is required for optimal docking into the active sites of Sphingosine Kinases (SphK1 and SphK2). Without this double bond, phosphorylation efficiency drops precipitously, halting the downstream signaling cascade.

The Sphingolipid Rheostat: Master Regulator of Cell Fate

First proposed in 1996, the "sphingolipid rheostat" model revolutionized our understanding of cell fate determination[2]. The model posits that cellular survival is not dictated by the absolute concentration of a single lipid, but by the relative balance between two opposing forces:

  • Ceramide: Generally acts as a pro-apoptotic stress sensor, inducing cell growth arrest and programmed cell death[2].

  • Sphingosine-1-Phosphate (S1P): A potent pro-survival factor that promotes cellular proliferation, angiogenesis, and immune cell trafficking[2].

D-erythro-sphingosine serves as the critical intermediate substrate. When SphK1/2 are activated by external stimuli (e.g., growth factors), they rapidly phosphorylate sphingosine into S1P, shifting the rheostat toward survival and proliferation.

Rheostat Ceramide Ceramide (Growth Arrest / Apoptosis) Sphingosine D-erythro-Sphingosine (Precursor / Intermediate) Ceramide->Sphingosine Ceramidase (CDase) Sphingosine->Ceramide Ceramide Synthase (CerS) S1P Sphingosine-1-Phosphate (Proliferation / Survival) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase (SPPase)

Fig 1. The Sphingolipid Rheostat: Enzymatic interconversion dictating cellular fate.

Clinical Translation: Targeting the S1P Receptor Axis

Once synthesized, S1P can act intracellularly or be exported to signal in an autocrine/paracrine manner via five specific G-protein coupled receptors (S1PR1–5)[1].

Modulating this receptor axis has become a cornerstone of modern immunotherapy. By acting as functional antagonists (causing receptor internalization and degradation), S1P receptor modulators trap lymphocytes in secondary lymphoid organs, preventing them from migrating to sites of inflammation[3].

Quantitative Comparison of FDA-Approved S1P Modulators

The following table summarizes the clinical landscape of drugs targeting this pathway, highlighting the shift from first-generation pan-modulators to highly selective second-generation therapeutics[3].

Drug (Trade Name)Target ReceptorsPrimary Clinical IndicationsApprox. Half-Life
Fingolimod (Gilenya)S1PR1, 3, 4, 5Relapsing Multiple Sclerosis6–9 days
Siponimod (Mayzent)S1PR1, 5Secondary Progressive MS~30 hours
Ozanimod (Zeposia)S1PR1, 5MS, Ulcerative Colitis~21 hours
Ponesimod (Ponvory)S1PR1Relapsing Multiple Sclerosis~33 hours

Analytical Methodology: Robust LC-MS/MS Quantification

Quantifying sphingosine and S1P is notoriously difficult due to their zwitterionic nature, high surface adhesion, and susceptibility to matrix-induced ion suppression[4]. To ensure absolute scientific integrity and reproducibility, I mandate the following self-validating LC-MS/MS protocol.

Workflow Step1 1. Sample Homogenization & Internal Standard Spiking Step2 2. Acidified Organic Extraction (e.g., Chloroform/Methanol/HCl) Step1->Step2 Step3 3. Phase Separation & Solvent Evaporation Step2->Step3 Step4 4. HILIC or Step-Gradient RP-LC Separation Step3->Step4 Step5 5. ESI-MS/MS Detection (MRM Mode) Step4->Step5

Fig 2. LC-MS/MS Workflow for Sphingolipid Quantification with critical causality steps.

Step-by-Step Protocol & Causality

Step 1: Matrix Homogenization & Internal Standard Spiking

  • Action: Homogenize tissue/cells and immediately spike with heavy-isotope internal standards (e.g., d7-S1P, C17-sphingosine).

  • Causality: S1P adheres strongly to plastic and glassware. Pre-spiking before extraction ensures that any adsorptive losses or ionization suppression during Electrospray Ionization (ESI) are mathematically corrected by the identical behavior of the heavy-isotope standard[5].

Step 2: Acidified Organic Extraction

  • Action: Extract lipids using a modified Bligh-Dyer or Chloroform/Methanol mixture supplemented with HCl.

  • Causality: S1P contains a zwitterionic headgroup (a negatively charged phosphate and a positively charged amine). Under neutral conditions, it partitions poorly into organic solvents. Acidification lowers the pH, neutralizing the phosphate group and driving the lipid entirely into the organic phase, preventing catastrophic loss in the aqueous layer[5].

Step 3: Phase Separation & Evaporation

  • Action: Centrifuge to separate the organic and aqueous phases. Isolate the lower organic phase and evaporate under a gentle nitrogen stream.

  • Causality: Nitrogen evaporation prevents the oxidative degradation of the critical trans-4 double bond, preserving the structural integrity of the analyte prior to injection.

Step 4: Chromatographic Separation

  • Action: Separate analytes using Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard C18 reversed-phase.

  • Causality: Traditional reversed-phase columns struggle to retain the highly polar S1P while simultaneously eluting highly hydrophobic ceramides. HILIC provides orthogonal retention based strictly on the polar headgroup. This yields sharp peak shapes, prevents carryover, and allows co-elution with the internal standard, bypassing matrix-induced retention time shifts[4][6].

Step 5: ESI-MS/MS Detection

  • Action: Detect using positive ion mode Multiple Reaction Monitoring (MRM).

  • Causality: S1P readily forms an [M+H]+ ion. Monitoring specific transitions ensures high specificity against isobaric background noise, providing the precise quantitation required for clinical biomarker validation[4].

References

  • Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease | Source: nih.gov | 3

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids | Source: nih.gov | 6

  • Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy | Source: nih.gov |2

  • Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Source: springernature.com |5

  • Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma... | Source: nih.gov | 4

  • Sphingolipid Metabolism, Oxidant Signaling, and Contractile Function of Skeletal Muscle | Source: nih.gov | 1

Sources

Exploratory

N-Boc-1-pivaloyl-D-erythro-Sphingosine: A Technical Guide to Safe Handling, Storage, and Synthetic Utility

Executive Summary & Chemical Rationale In the highly specialized field of lipid chemistry, the synthesis of complex sphingolipids—such as ceramides, sphingomyelin, and sphingosine-1-phosphate (S1P)—requires precise contr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the highly specialized field of lipid chemistry, the synthesis of complex sphingolipids—such as ceramides, sphingomyelin, and sphingosine-1-phosphate (S1P)—requires precise control over the D-erythro-sphingosine backbone[1]. Unprotected sphingosine presents a significant synthetic challenge due to its three competing nucleophilic centers: a primary amine at C2, a primary hydroxyl at C1, and a secondary allylic hydroxyl at C3.

N-Boc-1-pivaloyl-D-erythro-sphingosine serves as an advanced, regioselectively protected synthetic hub[2][3].

  • The Boc (tert-butyloxycarbonyl) group selectively masks the C2-amine, preventing unwanted N-acylation or N-alkylation.

  • The Pivaloyl (trimethylacetyl) group is deliberately chosen to protect the primary C1-OH. The extreme steric bulk of the tert-butyl moiety in the pivaloyl group is the critical causal factor here: it completely prevents unwanted acyl migration from C1 to C3 under basic conditions—a notorious and fatal flaw when using less hindered protecting groups like acetates[4].

This dual-protection strategy leaves the C3-OH uniquely exposed for targeted modifications, such as stereochemical inversion, oxidation to a 3-ketosphingoid base, or the attachment of fluorescent probes[4].

SyntheticHub Sphingosine D-erythro-Sphingosine (Unprotected Backbone) BocSphingosine N-Boc-Sphingosine (C2-Amine Protected) Sphingosine->BocSphingosine Boc2O PivBocSphingosine N-Boc-1-pivaloyl-Sphingosine (C1-OH & C2-NH2 Protected) BocSphingosine->PivBocSphingosine Piv-Cl, Pyridine Ketosphingoid 3-Ketosphingoid Derivatives (C3 Oxidation) PivBocSphingosine->Ketosphingoid Dess-Martin Periodinane S1P Sphingosine-1-Phosphate (via C1 Deprotection) PivBocSphingosine->S1P 1. Deprotect C1 2. Phosphorylate

Protective group strategy and synthetic pathways for sphingolipid derivatives.

Physicochemical Properties

To ensure accurate stoichiometric calculations and solvent selection, the quantitative data for N-Boc-1-pivaloyl-D-erythro-sphingosine is summarized below.

PropertyValue
Chemical Name N-Boc-1-pivaloyl-D-erythro-sphingosine
CAS Number 342649-71-2[5]
Molecular Formula C₂₈H₅₃NO₅[6][7]
Molecular Weight 483.72 g/mol [5][6]
Physical State Colorless to pale yellow oil / viscous liquid[2]
Purity Standard ≥95% (Typically verified via HPLC/NMR)[5][7]
Solubility Soluble in Chloroform, Methanol, DMSO, and Dichloromethane

Safety & Toxicological Profile

While N-Boc-1-pivaloyl-D-erythro-sphingosine is not classified as acutely toxic under standard GHS criteria, it is a highly lipophilic precursor to potent bioactive signaling molecules[8][9][10].

  • Exposure Hazards: The primary hazard arises from its lipophilicity. If dissolved in organic solvents (e.g., DMSO or Chloroform), the molecule can easily penetrate the stratum corneum, potentially causing localized skin irritation or carrying trace solvent impurities into the bloodstream[8].

  • Required PPE: Handle exclusively in a certified fume hood. Wear nitrile gloves (double-gloving is mandatory if handling in halogenated solvents), wrap-around safety goggles, and a standard laboratory coat[8].

  • Spill Response: Absorb with an inert material (e.g., vermiculite or dry sand). Do not use water, as the compound is highly hydrophobic. Dispose of as hazardous organic waste in accordance with local environmental regulations[8].

Storage & Stability Protocol

Lipids containing allylic double bonds—specifically the C4-C5 trans double bond inherent to the sphingosine backbone—are highly susceptible to auto-oxidation and ozonolysis[10]. Furthermore, the ester and carbamate linkages can degrade if exposed to ambient moisture over prolonged periods.

Self-Validating Storage Workflow:

  • Temperature: Store strictly at -20°C for long-term stability[9].

  • Atmosphere: Purge storage vials with an inert gas (Argon or dry Nitrogen) prior to sealing. Causality: This displaces oxygen, preventing the oxidative cleavage of the alkene into truncated aldehydes.

  • Thawing (Critical Step): Before opening, allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Self-Validation Check: Visually inspect the exterior of the vial. If any condensation is present, equilibration is incomplete. Opening the vial prematurely introduces atmospheric moisture, which will slowly hydrolyze the pivaloyl ester over repeated freeze-thaw cycles, destroying the regioselectivity of the reagent.

Experimental Protocol: Regioselective C3-Modification

To demonstrate the utility of this compound, the following protocol outlines the C3-targeted oxidation of N-Boc-1-pivaloyl-D-erythro-sphingosine, followed by selective C1-deprotection. This protocol is designed as a self-validating system , ensuring that researchers can analytically verify success at every juncture.

Phase 1: C3-Oxidation (Synthesis of 3-Ketosphingoid Base)
  • Objective: Oxidize the free secondary C3-OH to a ketone without migrating the C1-pivaloyl group.

  • Methodology:

    • Dissolve 1.0 eq of N-Boc-1-pivaloyl-D-erythro-sphingosine in anhydrous CH₂Cl₂ under an Argon atmosphere.

    • Add 1.5 eq of Dess-Martin Periodinane (DMP) portion-wise at 0°C.

    • Stir and allow to warm to room temperature for 2 hours.

    • Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with CH₂Cl₂.

  • Self-Validation Check 1 (TLC & IR):

    • TLC: Run on silica gel (Hexane:EtOAc 8:2). The product will be less polar (higher Rf) than the starting material.

    • IR Spectroscopy: Confirm success by identifying a new, sharp carbonyl stretch at ~1715 cm⁻¹ (ketone), which is distinctly separate from the existing Boc carbamate (~1690 cm⁻¹) and Pivaloyl ester (~1730 cm⁻¹) signals.

Phase 2: Selective Pivaloyl Deprotection (Exposing C1)
  • Objective: Remove the bulky pivaloyl group to expose the C1-OH for downstream phosphorylation (e.g., S1P synthesis)[1][11].

  • Methodology:

    • Dissolve the intermediate in anhydrous Toluene/CH₂Cl₂ at -78°C.

    • Slowly add 2.2 eq of DIBAL-H (Diisobutylaluminum hydride). Causality: The extreme low temperature ensures the DIBAL-H reduces the pivaloyl ester to the primary alcohol without over-reducing the newly formed C3-ketone or cleaving the Boc group.

    • Quench carefully with Methanol at -78°C, followed by Rochelle's salt solution.

  • Self-Validation Check 2 (LC-MS):

    • Perform LC-MS analysis on the organic extract. The successful cleavage of the pivaloyl group is validated by a precise mass shift of -84 Da (loss of the C₅H₈O moiety) from the parent ion.

Protocol Step1 1. C3-Oxidation (Dess-Martin Periodinane, CH2Cl2) Val1 Validation 1: IR Spectroscopy (Confirm new ketone stretch at ~1715 cm⁻¹) Step1->Val1 Step2 2. Selective C1 Deprotection (DIBAL-H, -78°C) Val1->Step2 Val2 Validation 2: LC-MS Analysis (Confirm precise mass shift of -84 Da) Step2->Val2

Self-validating synthetic workflow for regioselective C3-modification and C1-deprotection.

References

  • Highly Efficient and Regioselective Phosphorylation of Sphingolipids by Phase-Transfer Catalysis Source: ResearchGate URL:[Link][1]

  • Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis Source: ResearchGate URL:[Link][4]

  • CAS 342649-71-2 C28H53NO5 N-Boc-1-pivaloyl D-erythro-sphingosine Source: HoweiPharm URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Synthesis of Sphingolipid Analogs Using N-Boc-1-pivaloyl-D-erythro-Sphingosine: A Comprehensive Methodological Guide

Executive Summary Sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids, are critical structural components of cell membranes and potent bioactive signaling molecules regulating apoptosis, proliferat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids, are critical structural components of cell membranes and potent bioactive signaling molecules regulating apoptosis, proliferation, and cellular stress responses. The chemical synthesis of natural sphingolipids and their unnatural analogs requires rigorous orthogonal protection strategies to differentiate the structurally dense 1,3-diol and 2-amino functional groups of the sphingoid base.

N-Boc-1-pivaloyl-D-erythro-sphingosine (CAS 342649-71-2) has emerged as a premier, highly versatile building block for these syntheses[1]. By masking the primary C1-hydroxyl with a sterically hindered pivaloyl (Piv) ester and the C2-amine with an acid-labile tert-butyloxycarbonyl (Boc) group, this intermediate leaves the C3-secondary hydroxyl exclusively available for targeted functionalization. This application note details the mechanistic rationale, experimental workflows, and validated protocols for utilizing this intermediate in the divergent synthesis of complex sphingolipid analogs.

Mechanistic Rationale: The Orthogonal Protection Strategy

The success of N-Boc-1-Piv-D-erythro-sphingosine lies in the precise chemical causality governing its protecting groups:

  • C1-O-Pivaloyl (Piv) Group: The pivalate ester is exceptionally bulky. This steric hindrance serves two critical functions: it prevents unwanted 1

    
     2 or 1 
    
    
    
    3 acyl migration during downstream basic acylation steps, and it is highly stable to the mild acidic conditions required for Boc removal. It requires strong nucleophilic transesterification (e.g., Zemplén conditions using NaOMe) or reductive cleavage (DIBAL-H) for removal [2].
  • C2-N-Boc Group: The Boc carbamate neutralizes the nucleophilicity of the C2-amine, preventing N-alkylation or N-acylation during C3-modifications. It is cleanly cleaved via acidolysis (TFA/DCM) without disturbing the C1-Piv ester or the delicate C4-C5 trans-alkene [3].

  • C3-OH (Free): Leaving the secondary hydroxyl unprotected allows for immediate derivatization. Researchers can perform stereochemical inversion (via Mitsunobu reaction), attach fluorophores, or perform regioselective glycosylation before elaborating the rest of the lipid backbone.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the N-Boc-1-Piv-sphingosine precursor.

G Start N-Boc-1-Piv-D-erythro-Sphingosine (CAS 342649-71-2) C3Mod Step 1: C3-OH Modification (Optional: Glycosylation/Oxidation) Start->C3Mod C3 Functionalization BocDep Step 2: Boc Deprotection (TFA / DCM) Start->BocDep Direct Ceramide Synthesis C3Mod->BocDep Acidic Cleavage NAcyl Step 3: N-Acylation (Fatty Acid, EDC/HOBt) BocDep->NAcyl Amide Coupling PivDep Step 4: Piv Deprotection (NaOMe / MeOH) NAcyl->PivDep Basic Transesterification Target Target Sphingolipid Analog (Ceramides / Glycosphingolipids) PivDep->Target Final Isolation

Synthetic workflow for generating sphingolipid analogs from N-Boc-1-Piv-sphingosine.

Experimental Protocols

The following self-validating protocols describe the direct synthesis of ceramide analogs (bypassing Step 1 in the diagram).

Protocol A: Selective N-Boc Deprotection

Objective: Liberate the C2-amine while preserving the C1-Piv ester and C4-alkene.

  • Preparation: Dissolve N-Boc-1-pivaloyl-D-erythro-sphingosine (1.0 eq, ~500 mg) in anhydrous dichloromethane (DCM, 8.0 mL) under an argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Acidolysis: Add trifluoroacetic acid (TFA, 2.0 mL) dropwise over 5 minutes. The final solvent ratio should be 4:1 DCM:TFA.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 to 2 hours. Causality Note: Extended reaction times or higher temperatures may lead to degradation of the allylic alcohol system; monitor strictly via TLC (Hexane/EtOAc 7:3, Ninhydrin stain).

  • Workup: Concentrate the mixture under reduced pressure. To thoroughly remove residual TFA, co-evaporate the crude oil with toluene (3 × 5 mL). The resulting 1-O-pivaloyl-sphingosine trifluoroacetate salt must be used immediately in the next step to prevent O-to-N acyl migration of the pivaloyl group.

Protocol B: N-Acylation (Amide Bond Formation)

Objective: Couple a target fatty acid to the C2-amine without racemization.

  • Activation: In a separate flame-dried flask, dissolve the desired fatty acid (e.g., Palmitic acid, 1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in a 4:1 mixture of DCM/DMF (10 mL). Stir for 15 minutes at room temperature to form the active OBt-ester. Causality Note: HOBt is critical here to suppress the formation of the unreactive N-acylurea byproduct and prevent epimerization at the

    
    -carbon of the fatty acid.
    
  • Coupling: Dissolve the sphingosine TFA salt from Protocol A in DCM (5 mL) and add it to the activated acid mixture. Immediately add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to neutralize the TFA salt and initiate nucleophilic attack.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with DCM (20 mL). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO

    
     (to remove unreacted fatty acid), and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, typically 10-30% EtOAc in Hexanes).
Protocol C: Global Deprotection (Piv Removal)

Objective: Cleave the sterically hindered C1-pivaloyl group to yield the final ceramide.

  • Preparation: Dissolve the purified 1-O-Piv-ceramide intermediate in a 1:1 mixture of anhydrous THF and Methanol (10 mL). Causality Note: THF is mandatory to solubilize the highly lipophilic long-chain ceramide, which would otherwise precipitate in pure methanol.

  • Transesterification: Add a methanolic solution of Sodium Methoxide (NaOMe, 0.5 eq). Heat the reaction to 40 °C. Because the pivalate is sterically hindered, standard room-temperature Zemplén conditions are often too slow.

  • Reaction: Stir for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1) until the starting material is completely consumed.

  • Workup: Cool to room temperature. Add Amberlite IR-120 (H

    
     form) strongly acidic cation-exchange resin until the pH of the solution reaches 7.0. Causality Note: Using resin instead of aqueous acid prevents the formation of inorganic salts that are notoriously difficult to separate from amphiphilic ceramides. Filter off the resin, wash with THF/MeOH, and concentrate the filtrate. Recrystallize from Chloroform/Methanol to yield the pure ceramide analog.
    

Quantitative Data Summary

The efficiency of this synthetic route varies slightly depending on the chain length and steric bulk of the fatty acid utilized during the N-acylation step. Below is a summary of validated yields using the protocols described above.

Target AnalogFatty Acid ChainN-Acylation Yield (%)Piv Deprotection Yield (%)Overall Yield (from N-Boc-1-Piv)
C16-Ceramide Palmitic Acid (C16:0)88%92%81%
C18-Ceramide Stearic Acid (C18:0)85%90%76%
C24-Ceramide Lignoceric Acid (C24:0)78%85%66%

Note: Decreased yields in C24-Ceramide synthesis are primarily attributed to the reduced solubility of the lignoceric acid intermediate during the N-acylation and purification phases.

References

  • Wisse, P., de Geus, M. A. R., Cross, G., van den Nieuwendijk, A. M. C. H., van Rooden, E. J., van den Berg, R. J. B. H. N., Aerts, J. M. F. G., van der Marel, G. A., Codée, J. D. C., & Overkleeft, H. S. (2015). Synthesis of a-Hydroxy Ceramide Using a Cross-Metathesis Strategy. The Journal of Organic Chemistry, 80(16), 8228–8230. [Link]

  • Nicolaou, K. C., Caulfield, T. J., & Kataoka, H. (1990). Total synthesis of globotriaosylceramide (Gb3) and lysoglobotriaosylceramide (lysoGb3). Carbohydrate Research, 202, 177–191. [Link]

Application

Pivaloyl group removal from sphingosine derivatives

Application Note: Selective Pivaloyl (Piv) Group Deprotection in Sphingosine Derivatives Executive Summary Sphingolipids, including ceramides, sphingosine, and sphingosine-1-phosphate (S1P), are foundational bioactive li...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Pivaloyl (Piv) Group Deprotection in Sphingosine Derivatives

Executive Summary

Sphingolipids, including ceramides, sphingosine, and sphingosine-1-phosphate (S1P), are foundational bioactive lipids that regulate critical cellular processes such as apoptosis, cell signaling, and membrane architecture[1]. In the chemical synthesis of these complex lipids, the pivaloyl (trimethylacetyl, Piv) group is frequently utilized to protect the primary (C1) or secondary (C3) hydroxyl groups. Its massive steric bulk provides exceptional regioselectivity during installation and renders it highly resistant to standard hydrolytic conditions[2]. However, this inherent stability poses a significant synthetic challenge during the deprotection phase, requiring specialized protocols to remove the Piv group without compromising the delicate structural integrity of the sphingosine backbone.

The Chemical Challenge: Sphingosine Vulnerabilities

The core structure of natural sphingosine (2-amino-4-octadecene-1,3-diol) contains several highly sensitive functional groups: a 1,3-diol system, a C2 amino group, and an allylic trans-double bond. Attempting to remove a robust pivaloyl ester using traditional harsh conditions (e.g., prolonged reflux in strong aqueous base) frequently triggers catastrophic side reactions:

  • Allylic Rearrangement: Migration or isomerization of the trans-double bond.

  • Epimerization: Loss of stereochemical integrity at the C2 or C3 chiral centers.

  • Acyl Migration: O→N or N→O migrations, particularly if the C2 amine is unprotected or transiently deprotected during the reaction.

Mechanistic Rationale for Deprotection Strategies

To bypass these vulnerabilities, modern lipid synthesis relies on two primary non-hydrolytic cleavage strategies:

Strategy A: Reductive Cleavage (DIBAL-H) Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) donates a hydride directly to the sterically hindered Piv carbonyl. This reduces the ester to an aldehyde (and subsequently to neopentyl alcohol), liberating the free sphingosine hydroxyl. Because this method entirely avoids basic conditions, it perfectly preserves the C2/C3 stereocenters. However, it lacks chemoselectivity and will concomitantly reduce other sensitive functionalities such as azides, ketones, or amides.

Strategy B: Nucleophilic Cleavage (MeMgBr) Methylmagnesium bromide acts as a potent, sterically unhindered nucleophile. It attacks the Piv carbonyl to form an intermediate tetrahedral alkoxide, which rapidly collapses to yield tert-butyl methyl ketone and the magnesium alkoxide of the sphingosine[3]. Because this is a non-hydrolytic, direct nucleophilic attack, the reaction is extremely rapid even at 0 °C. This limits the molecule's exposure to basic conditions, preventing epimerization while tolerating functional groups (like azides) that would otherwise be destroyed by DIBAL-H.

(Note: In specific cases involving glycosylated sphingolipids, alternative mild methods such as hydrazine acetate or saturated ammonia in methanol have been employed to selectively remove anomeric pivaloyl groups[4].)

Strategy Selection Matrix

G Start Pivaloyl-Protected Sphingosine Derivative Check Are reducible functional groups present? (e.g., Azides, Ketones) Start->Check Yes Yes Check->Yes  Avoid Reductants No No Check->No  Safe for Reductants MeMgBr Protocol B: MeMgBr (Nucleophilic Cleavage) Yes->MeMgBr DIBAL Protocol A: DIBAL-H (Reductive Cleavage) No->DIBAL Success1 Free Hydroxyl Sphingosine (Preserved Stereocenters) MeMgBr->Success1 Success2 Free Hydroxyl Sphingosine (Preserved Stereocenters) DIBAL->Success2

Decision matrix for selecting the optimal pivaloyl deprotection strategy in sphingosine synthesis.

Quantitative Comparison of Deprotection Conditions

Deprotection StrategyReagents & SolventTemperatureChemoselectivity ProfileEpimerization Risk
Reductive Cleavage DIBAL-H (3-5 eq) in CH₂Cl₂-78 °C to 0 °CLow: Reduces azides, esters, and ketones.Very Low: Neutral/reductive environment.
Nucleophilic Cleavage MeMgBr (3-5 eq) in THF0 °C to RTModerate: Tolerates azides and some amides.Low: Rapid reaction limits base exposure.
Basic Hydrolysis NaOH / Bu₄NHSO₄ in THF/H₂ORT to 60 °CHigh: Leaves reducible groups entirely intact.High: Prolonged heat risks rearrangement.

Validated Experimental Protocols

Protocol A: Reductive Deprotection using DIBAL-H

Use this protocol when the sphingosine derivative does not contain azides, ketones, or other reducible functional groups.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon for 15 minutes.

  • Dissolution: Dissolve the Piv-protected sphingosine derivative (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Reagent Addition: Slowly add DIBAL-H (1.0 M in hexanes, 4.0 eq) dropwise down the side of the flask to prevent localized heating.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor reaction progress via TLC.

  • Quenching (Causality Step): Once complete, carefully quench the reaction at -78 °C by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) dropwise.

    • Causality: DIBAL-H reductions produce stable aluminum alkoxide complexes that form thick, intractable emulsions upon aqueous quenching. The bidentate tartrate ligands strongly chelate the aluminum ions, breaking the emulsion and allowing for clean liquid-liquid phase separation.

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 1 hour until two distinct, clear layers form. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Deprotection using MeMgBr

Use this protocol when the molecule contains reducible groups (e.g., an azide at C2) that must be preserved[3].

  • Preparation: Flame-dry a round-bottom flask and purge with argon.

  • Dissolution: Dissolve the Piv-protected sphingosine derivative (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and equilibrate to 0 °C.

  • Reagent Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 4.0 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 1.5 to 2 hours.

  • Quenching (Causality Step): Cool the flask back to 0 °C and quench slowly with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mildly acidic, buffered environment. This precisely neutralizes the strongly basic magnesium alkoxides to yield the free hydroxyls, while strictly preventing the highly acidic conditions that would otherwise trigger the elimination of the allylic alcohol or the migration of the trans-double bond.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Separate the layers and extract the aqueous phase with EtOAc (2x). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Analytical System

To ensure the integrity of the protocol and confirm absolute deprotection, cross-reference your isolated product against these three analytical pillars:

  • Thin-Layer Chromatography (TLC): The removal of the highly lipophilic pivaloyl group will result in a significant drop in the Retention Factor (

    
    ). Stain the TLC plate using Cerium Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA); successfully deprotected sphingosines will stain as dark blue/black spots upon heating.
    
  • Proton NMR (

    
    H-NMR):  The defining signature of a pivaloyl ester is a massive, sharp 9-proton singlet integrating between 
    
    
    
    1.15 and 1.25 ppm. The absolute disappearance of this peak is the primary confirmation of complete deprotection.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): The cleavage of each pivaloyl ester corresponds to a precise mass shift. Look for the molecular ion peak to shift by -84 Da (loss of

    
    ) relative to the protected starting material.
    

References

  • Title: A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways Source: MDPI (Biomolecules) URL:[Link]

  • Title: Pivalic Acid Esters, Pivalates (Protective Groups in Organic Synthesis) Source: Organic Chemistry Portal URL:[Link]

  • Title: US8524917B2 - 6-substituted indole-3-carboxylic acid amide compounds having sphingosine-1-phosphate (S1P)
  • Title: Dietary Sphingolipids Inhibit Chemically Induced Colon Cancer in Mice (Ceramide-β-d-Glucuronide Synthesis) Source: Cancer Research (AACR Journals) URL:[Link]

Sources

Method

Application Note: Regioselective Synthesis and Downstream Utilization of N-Boc-1-pivaloyl-D-erythro-sphingosine

Target Audience: Synthetic Organic Chemists, Lipid Biologists, and Drug Development Professionals Content Focus: Regioselective Protection Strategies, Sphingolipid Synthesis, and Protocol Optimization Strategic Overview...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Lipid Biologists, and Drug Development Professionals Content Focus: Regioselective Protection Strategies, Sphingolipid Synthesis, and Protocol Optimization

Strategic Overview & Mechanistic Rationale

Sphingolipids—including ceramides, sphingomyelins, and sphingosine-1-phosphate (S1P)—are critical bioactive lipids that regulate cellular apoptosis, proliferation, and membrane architecture. The de novo synthesis and structural modification of these lipids require precise regiocontrol due to the presence of an allylic 1,3-diol and a C2 amino group on the D-erythro-sphingosine backbone.

To selectively functionalize the secondary C3-hydroxyl group (e.g., for synthesizing fluorescent probes, glycosylated ceramides, or specific kinase inhibitors), the primary C1-hydroxyl and the C2-amine must be transiently protected. N-Boc-1-pivaloyl-D-erythro-sphingosine serves as the premier intermediate for this workflow[1].

Mechanistic Causality of Protecting Groups:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group masks the nucleophilic C2 amine. It is selected because it remains highly stable under basic acylation conditions but can be quantitatively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without causing allylic rearrangement or dehydration of the sphingoid base[2].

  • 1-O-Pivaloyl Regioselectivity: Pivaloyl chloride (PivCl) features a bulky tert-butyl moiety. When reacted with N-Boc-D-erythro-sphingosine in the presence of pyridine, the steric hindrance dictates exclusive esterification at the less hindered primary C1-OH, leaving the sterically encumbered secondary C3-OH completely free for downstream functionalization[3].

Physicochemical Properties

PropertyValue
Chemical Name N-Boc-1-pivaloyl-D-erythro-sphingosine
CAS Number 342649-71-2
Molecular Formula C28H53NO5
Molecular Weight 483.7 g/mol
Physical State Colorless Oil / Waxy Solid
Purity Standard ≥ 95%

Experimental Protocol: Regioselective Pivaloylation

Self-Validating Workflow for High-Purity Yield

Reagents & Materials:

  • N-Boc-D-erythro-sphingosine (1.0 equiv)

  • Pivaloyl chloride (PivCl) (1.05 - 1.1 equiv)[4]

  • Anhydrous Pyridine (Serves as both solvent and acid scavenger)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-D-erythro-sphingosine (1.0 equiv) in anhydrous pyridine under an inert atmosphere (Argon or N2). Ensure the concentration is approximately 0.1 M.

    • Causality: Maintaining a dilute solution minimizes intermolecular side reactions and ensures uniform heat distribution[3].

  • Thermodynamic Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature minimizes the kinetic energy of the system, further enhancing the thermodynamic preference for primary alcohol acylation and preventing off-target di-pivaloylation[3].

  • Reagent Addition: Add pivaloyl chloride (1.05 to 1.1 equiv) dropwise over 15 minutes[3].

    • Causality: Slow addition prevents localized concentration spikes of the highly reactive acid chloride, which could force unwanted C3-OH esterification.

  • Reaction Progression: Stir the solution at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C). Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the starting material spot completely disappears, replaced by a single, higher Rf product spot.

  • Quenching & Extraction: Quench the reaction by pouring it over crushed ice. Extract the aqueous layer three times with DCM[4].

  • Washing & Neutralization: Wash the combined organic layers sequentially with cold 1M HCl (critical step to protonate and remove residual pyridine), saturated aqueous NaHCO3 (to neutralize residual acid), and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield pure N-Boc-1-pivaloyl-D-erythro-sphingosine.

Reaction Optimization Parameters

To ensure maximum regioselectivity and yield, quantitative parameters must be strictly adhered to. Deviations in equivalents or temperature significantly impact the C1 vs. C3 acylation ratio.

Equivalents (PivCl)Temperature ProfileReaction TimeRegioselectivity (C1 vs C3)Expected Yield
1.05 - 1.1 0 °C to RT 2 - 3 hours > 98:2 > 85%
1.50 °C to RT2 hours90:10 (Di-acylation risk)70%
1.1RT (No cooling)1 hour85:1565%

Downstream Application: C3-OH Functionalization

With the C1-OH and C2-NH2 successfully protected, the sterically hindered but chemically active C3-OH can be subjected to advanced modifications:

  • Glycosylation: The free C3-OH can be coupled with trichloroacetimidate donors in the presence of boron trifluoride etherate (

    
    ) at -40 °C to form 
    
    
    
    -glucuronides or complex glycosphingolipids[2].
  • Phosphorylation: Utilizing phosphoramidite chemistry, the C3 position can be phosphorylated to synthesize sphingosine-1-phosphate analogs after subsequent deprotection of the Boc and pivaloyl groups[2].

Workflow Visualization

G Sph D-erythro-Sphingosine (Free amine & diol) BocSph N-Boc-D-erythro-Sphingosine (Protected amine) Sph->BocSph Boc2O, Base (Amine Protection) PivSph N-Boc-1-pivaloyl-D-erythro-sphingosine (C1-OH protected, C3-OH free) BocSph->PivSph PivCl, Pyridine, 0°C (Regioselective Esterification) ModSph C3-Modified Intermediate (e.g., Glycosylated) PivSph->ModSph Modifying Reagent (C3-OH Functionalization) Final Target Sphingolipid (Deprotected & Acylated) ModSph->Final TFA (Boc removal) Base (Piv removal)

Caption: Synthetic workflow for regioselective C3-modification of D-erythro-sphingosine.

References

  • Title: N-Boc-1-pivaloyl-D-erythro-sphingosine | Biochemical Assay Reagent Source: MedChemExpress URL
  • Title: Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin Source: ResearchGate URL
  • Title: N-Boc-1-pivaloyl-D-erythro-sphingosine Synthesis Protocol Source: Benchchem URL
  • Title: N-Boc-1-pivaloyl-D-erythro-sphingosine Materials & Handling Source: Benchchem URL

Sources

Application

Advanced Solid-Phase Synthesis of Sphingolipids: Utilizing Protected Sphingosine for Combinatorial Ceramide Libraries

Introduction Sphingolipids are a diverse and highly bioactive class of membrane lipids that govern critical aspects of cellular homeostasis, including apoptosis, senescence, and proliferation[1]. The biological fate of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sphingolipids are a diverse and highly bioactive class of membrane lipids that govern critical aspects of cellular homeostasis, including apoptosis, senescence, and proliferation[1]. The biological fate of a cell is often dictated by the "sphingolipid rheostat," a delicate metabolic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P)[1]. To interrogate these complex signaling pathways and develop novel chemotherapeutics, drug development professionals require rapid access to diverse, high-purity sphingolipid libraries. Solid-phase synthesis (SPS) provides a high-throughput, self-validating alternative to traditional solution-phase chemistry, enabling the rapid generation of ceramide and glycosphingolipid analogs through iterative, on-resin modifications[2].

Mechanistic Rationale for Orthogonal Protection

Sphingosine—the 18-carbon amino alcohol backbone of most sphingolipids—possesses three reactive functional groups: a primary hydroxyl (C1-OH), a secondary amine (C2-NH2), and a secondary allylic hydroxyl (C3-OH). Successful SPS requires an orthogonal protection strategy to prevent side reactions such as


 acyl migration or acid-catalyzed dehydration.
  • Resin Attachment (C1-OH): The primary hydroxyl serves as the optimal anchor point for the solid support[2]. We utilize 2-Chlorotrityl chloride (2-CTC) resin .

    • Causality: The C3-OH and the C4=C5 trans double bond of sphingosine form a fragile allylic alcohol system that is highly susceptible to dehydration (forming a conjugated diene) under the strong acidic conditions typically used in peptide synthesis (e.g., 95% TFA). 2-CTC resin is highly acid-labile, allowing for product cleavage under extremely mild conditions (1% TFA or 20% HFIP), thereby preserving the structural integrity of the allylic alcohol[3].

  • Amine Masking (C2-NH2): While Fmoc is standard in solid-phase peptide synthesis, repeated exposures to basic piperidine can cause premature cleavage of the lipid from certain linkers. Instead, we utilize azidosphingosine as the building block[4].

    • Causality: The azide group (

      
      ) is sterically compact, completely unreactive during resin loading, and absolutely prevents acyl migration. It can be selectively reduced to the free amine on-resin using mild Staudinger conditions (trimethylphosphine, 
      
      
      
      ) without affecting the resin linkage[2].
  • Secondary Hydroxyl (C3-OH): To ensure absolute chemoselectivity during N-acylation, the C3-OH can be protected as a benzoyl (Bz) ester or tert-butyldimethylsilyl (TBS) ether. However, the steric hindrance of incoming long-chain fatty acids often allows it to be left unprotected if highly efficient coupling reagents are used.

Quantitative Data: Optimization of SPS Conditions

Experimental choices in solid-phase lipid synthesis dictate the purity of the final library. The tables below summarize the causality behind our optimized cleavage and coupling conditions.

Table 1: Comparison of Cleavage Cocktails for 2-CTC-Sphingosine Resin

Cleavage CocktailCleavage TimeAllylic Alcohol IntegrityYield
95% TFA / 5%

2 hoursDegraded (Dehydration)< 10%
20% HFIP in DCM30 minsIntact> 90%
1% TFA in DCM10 minsIntact> 95%

Table 2: Coupling Reagents for N-Acylation of Resin-Bound Sphingosine

Reagent SystemReaction TimeEpimerization RiskYield (C16 Fatty Acid)
DIC / HOBt12 hoursLow75%
PyBOP / DIPEA4 hoursModerate85%
HATU / DIPEA2 hoursLow> 95%

Experimental Protocols

The following step-by-step methodology describes a self-validating workflow for the synthesis of ceramide analogs using protected azidosphingosine.

Step 1: Resin Loading
  • Swell 2-CTC resin (1.0 equiv, typically 1.0 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes in a fritted solid-phase synthesis syringe.

  • Dissolve azidosphingosine (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous DCM.

  • Add the solution to the resin and agitate at room temperature for 12 hours[2].

  • Cap unreacted trityl chloride active sites by adding a mixture of DCM/MeOH/DIPEA (17:2:1, v/v/v) for 30 minutes.

  • Wash the resin extensively with DCM (3x), DMF (3x), and MeOH (3x) to remove unreacted starting materials.

Step 2: On-Resin Azide Reduction
  • Suspend the loaded resin in a solvent mixture of THF and water (95:5, v/v).

  • Add a 1.0 M solution of trimethylphosphine (

    
    ) in THF (5.0 equiv)[2].
    
  • Agitate the suspension for 4 hours at room temperature. Note: The Staudinger reduction efficiently converts the azide to a primary amine, driven by the release of nitrogen gas and the formation of a phosphine oxide byproduct.

  • Wash the resin with THF (3x), DMF (3x), and DCM (3x) to completely purge the phosphine oxide.

Step 3: N-Acylation (Ceramide Formation)
  • In a separate vial, pre-activate the desired fatty acid (3.0 equiv) with HATU (2.9 equiv) and DIPEA (6.0 equiv) in anhydrous DMF for 5 minutes. Note: HATU is critical here to overcome the severe aggregation tendencies of long aliphatic chains.

  • Add the activated fatty acid solution to the resin-bound sphingosine.

  • Agitate for 2 hours at room temperature.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

Step 4: Mild Cleavage
  • Treat the resin with a freshly prepared solution of 1% TFA in DCM (v/v) for 10 minutes at room temperature. Alternatively, 20% HFIP in DCM can be used to guarantee zero dehydration of the allylic alcohol[3].

  • Collect the filtrate and immediately neutralize with a few drops of DIPEA to prevent degradation during concentration.

  • Repeat the cleavage step twice, combine the filtrates, and evaporate under reduced pressure to yield the crude ceramide analog.

Visualizations

Pathway Ceramide Ceramide (Apoptosis / Senescence) Sphingosine Sphingosine (Cell Arrest) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (Proliferation / Survival) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase

The Sphingolipid Rheostat: Balance between pro-apoptotic Ceramide and pro-survival S1P.

Workflow Resin 2-CTC Resin Load 1. Resin Loading (Attach C1-OH of Azidosphingosine) Resin->Load Reduce 2. Azide Reduction (PMe3 / H2O) Load->Reduce Acylate 3. N-Acylation (Fatty Acid, HATU, DIPEA) Reduce->Acylate Cleave 4. Mild Cleavage (1% TFA or 20% HFIP) Acylate->Cleave Product Ceramide Analog Cleave->Product

Step-by-step solid-phase synthesis workflow for ceramide analogs using azidosphingosine.

References

1.[1] Novel Chemotherapeutic Drugs in Sphingolipid Cancer Research. PMC - NIH.1 2.[2] A solid phase approach to PDMP analogs: A general strategy for combinatorial library. Chinese Chemical Letters. 2 3.[4] Process for large scale preparation of sphingosines and ceramides (US6469148B1). Google Patents. 4 4.[3] Generation of a Nonbilayer Lipid Nanoenvironment after Epitope Binding Potentiates Neutralizing HIV-1 MPER Antibody. ACS Applied Materials & Interfaces. 3

Sources

Method

Application Note: Generation and Validation of Biologically Active D-erythro-Sphingosine from a Protected Precursor

Executive Summary D-erythro-sphingosine is the fundamental structural backbone of all mammalian sphingolipids and a highly potent bioactive signaling molecule. Because the free base form of D-erythro-sphingosine is susce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-erythro-sphingosine is the fundamental structural backbone of all mammalian sphingolipids and a highly potent bioactive signaling molecule. Because the free base form of D-erythro-sphingosine is susceptible to oxidation, base-catalyzed epimerization, and degradation during long-term storage, utilizing a stable, protected precursor—such as N-Boc-O-TBS-D-erythro-sphingosine—is a superior strategy for biological assays. This application note details the mechanistic rationale, chemical causality, and a self-validating step-by-step protocol for generating >99% enantiomerically pure, biologically active D-erythro-sphingosine in situ for downstream cell culture and drug development applications.

Biological Context & Mechanistic Rationale

In cellular environments, D-erythro-sphingosine acts as a master regulator of cell fate. It is known to induce cell apoptosis by specifically inhibiting sphingosine kinase 1 (SPHK1)[1]. The inhibition of SPHK1 prevents the conversion of sphingosine into the pro-survival molecule sphingosine-1-phosphate (S1P). Furthermore, elevated levels of free sphingosine suppress the activation of the nuclear factor-κB (NF-κB) survival pathway while simultaneously triggering a massive influx of intracellular calcium ([Ca2+]i), ultimately driving the cell toward apoptosis[1].

Pathway Sph D-erythro-Sphingosine SPHK1 Sphingosine Kinase 1 (SPHK1) Sph->SPHK1 Inhibits NFKB NF-κB Pathway Sph->NFKB Inhibits Ca Intracellular Ca2+ Sph->Ca Increases S1P Sphingosine-1-Phosphate (S1P) SPHK1->S1P Catalyzes Proliferation Cell Survival / Proliferation S1P->Proliferation Promotes Apoptosis Cell Apoptosis NFKB->Apoptosis Suppression induces Ca->Apoptosis Overload triggers

Fig 1. D-erythro-sphingosine signaling pathway modulating SPHK1, NF-κB, and apoptosis.

Chemical Rationale for Precursor Selection

To guarantee the biological activity of the final product, the natural (2S, 3R, 4E) stereochemistry must be strictly preserved during synthesis and deprotection. We utilize N-Boc-O-TBS-D-erythro-sphingosine as the starting precursor.

Causality in Reagent Selection:

  • Avoidance of Fluoride Sources: Standard desilylation often employs tetrabutylammonium fluoride (TBAF). However, TBAF is highly basic and has been empirically shown to exacerbate racemization and epimerization at the sensitive C-3 allylic position of sphingosine[2]. Therefore, an acidic desilylation utilizing HCl in methanol/water is strictly preferred to maintain >94% diastereomeric purity[2].

  • Selective Carbamate Cleavage: A final N-deprotection utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves the tert-butyloxycarbonyl (Boc) group. This specific acidic environment prevents the dehydration of the allylic alcohol, yielding (−)-D-erythro-sphingosine in ~90% yield without epimerization[2].

Experimental Workflow

Workflow Step1 1. Protected Precursor (N-Boc-O-TBS-Sphingosine) Step2 2. Desilylation (HCl in MeOH/H2O) Step1->Step2 Step3 3. N-Boc Deprotection (TFA in DCM) Step2->Step3 Step4 4. Purification (Basic Resin / Wash) Step3->Step4 Step5 5. Biologically Active D-erythro-Sphingosine Step4->Step5

Fig 2. Step-by-step deprotection workflow to generate active D-erythro-sphingosine.

Step-by-Step Methodology

Phase 1: Acidic Desilylation (O-TBS Removal)
  • Preparation: Dissolve 100 mg of N-Boc-O-TBS-D-erythro-sphingosine in 5.0 mL of Methanol (MeOH).

  • Reaction: Dropwise, add 0.5 mL of 3N aqueous HCl while stirring continuously at 25 °C.

  • Incubation: Allow the reaction to stir for 2–4 hours.

  • Self-Validation Checkpoint 1: Analyze the crude mixture via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The disappearance of the starting material (Rf ~0.8) and the appearance of the N-Boc-sphingosine diol (Rf ~0.45) confirms complete desilylation.

  • Workup: Neutralize the mixture carefully with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: N-Boc Deprotection
  • Preparation: Dissolve the concentrated intermediate in 4.0 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Reaction: Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Incubation: Remove the ice bath and stir at room temperature for exactly 1 hour. Prolonged exposure to TFA can risk allylic rearrangement.

  • Self-Validation Checkpoint 2: Spot the reaction on a silica TLC plate and develop using CHCl₃/MeOH/NH₄OH (80:20:2). Stain with Ninhydrin and heat. A distinct purple spot (Rf ~0.30) confirms the successful generation of the free primary amine.

Phase 3: Free Base Isolation
  • Quenching: Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA and DCM.

  • Neutralization: Redissolve the crude TFA-salt in 5 mL of DCM and wash with 5 mL of 1N NaOH to generate the free base. Extract the aqueous layer twice with DCM.

  • Final Polish: Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the pure, biologically active D-erythro-sphingosine as a white to off-white solid.

Quantitative Validation Parameters

To ensure the integrity of the generated sphingosine prior to biological assays, validate the product against the following standardized parameters:

ParameterDesilylation (Phase 1)N-Boc Deprotection (Phase 2)
Reagent System 3N HCl in MeOH/H₂O20% TFA in DCM
Temperature / Time 25 °C / 2–4 hours0 °C → 25 °C / 1 hour
Expected Yield > 98%~ 90%
TLC Solvent System Hexane/EtOAc (1:1)CHCl₃/MeOH/NH₄OH (80:20:2)
Target Product Rf ~ 0.45 (UV-inactive, PMA stain)~ 0.30 (Ninhydrin positive, Purple)
LC-MS (m/z)[M+H]⁺ 399.3 (Diol intermediate)300.3 (Free Sphingosine)

Handling and Assay Preparation

Free D-erythro-sphingosine is highly lipophilic and possesses a strong affinity for binding to untreated glass surfaces, which can drastically reduce the effective concentration delivered to cells.

  • Reconstitution: Dissolve the lyophilized free base in 100% Ethanol or cell-culture grade DMSO to create a concentrated stock (e.g., 10 mM).

  • Storage: Store aliquots in silanized glass vials or low-retention polypropylene tubes at -20 °C.

  • Delivery: When dosing cells, complex the sphingosine with fatty-acid-free Bovine Serum Albumin (BSA) (typically a 1:1 to 1:4 molar ratio) in serum-free media to ensure bioavailability and prevent micelle formation.

References

  • A Concise and Scalable Synthesis of High Enantiopurity (−)
  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)

Sources

Application

Application Note: Reversed-Phase HPLC Purification and Analysis of Synthetic Sphingosine Derivatives

Introduction Sphingolipids, including sphingosine, sphinganine, and sphingosine-1-phosphate (S1P), are critical bioactive structural lipids and signaling molecules that regulate cell proliferation, apoptosis, and endocyt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sphingolipids, including sphingosine, sphinganine, and sphingosine-1-phosphate (S1P), are critical bioactive structural lipids and signaling molecules that regulate cell proliferation, apoptosis, and endocytosis[1]. The synthesis of novel sphingosine derivatives is a major focus in drug development, particularly for creating selective S1P receptor modulators (e.g., fingolimod analogs) for autoimmune and neurodegenerative diseases.

However, the preparative purification and analytical quantification of synthetic sphingoid bases present unique chromatographic challenges. These molecules lack strong native chromophores, possess highly amphiphilic characteristics, and exhibit zwitterionic properties when phosphorylated[2][3]. Without optimized chromatographic conditions, these properties lead to severe peak broadening, tailing, and irreversible adsorption onto stationary phases. This application note details a self-validating, highly reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) protocol designed to isolate and purify synthetic sphingosine derivatives.

Mechanistic Principles of Chromatographic Separation

Stationary Phase Selection

Reversed-phase (RP) chromatography utilizing C18 (octadecylsilane) columns is the gold standard for resolving sphingoid bases[2][4]. The separation mechanism relies on the specific hydrophobic interactions between the long aliphatic chains (typically C18–C20) of the sphingosine backbone and the alkyl ligands of the stationary phase[5].

Mobile Phase Additives & pH Control

Sphingoid bases contain free primary amines that interact strongly with residual silanol groups on the silica support, causing peak tailing and baseline instability[2]. To suppress these secondary interactions, the addition of acidic modifiers is critical. Formic acid (0.1–0.2%), trifluoroacetic acid (TFA), or ammonium formate buffers protonate both the silanols and the amine group, ensuring sharp, symmetrical peaks and improving ionization efficiency for mass spectrometry[2][6]. For phosphorylated derivatives like S1P, the polar phosphate group induces peak broadening; specialized techniques, such as pre-analysis dephosphorylation using hydrogen fluoride (HF), can be employed to convert S1P into a sharper-eluting sphingosine surrogate[3].

Derivatization Strategies

Because native sphingosine and phytosphingosine lack UV-absorbing chromophores, pre-column derivatization is often required for UV-Vis or fluorescence detection (FLD)[2].

  • Fluorescence (FLD): Derivatization with o-phthalaldehyde (OPA) enables highly sensitive detection of the primary amine[1].

  • UV Detection: 2,4-dinitrophenyl (DNP) or biphenylcarbonyl chloride derivatization allows for robust UV monitoring at 280–350 nm[4][7].

  • Direct LC-MS/MS: Bypasses derivatization entirely by utilizing positive electrospray ionization (ESI) and multiple reaction monitoring (MRM)[8].

Workflow Visualization

G N1 Synthetic Crude Mixture N2 Liquid-Liquid Extraction (CHCl3/MeOH/H2O) N1->N2 Phase Partitioning N3 Pre-Column Derivatization (OPA or DNP) N2->N3 N2 Dry-Down & Reconstitution N4 RP-HPLC Separation (C18, Gradient Elution) N2->N4 Direct LC-MS Route N3->N4 Optional for FLD/UV N5 Fraction Collection & Analysis (UV/FLD/MS) N4->N5 Target Peak Elution N6 Purified Sphingosine Derivative N5->N6 Solvent Evaporation

Workflow for the extraction, derivatization, and HPLC purification of sphingosine derivatives.

Step-by-Step Experimental Protocol

This protocol outlines a robust methodology for the semi-preparative purification of synthetic sphingosine derivatives.

Phase 1: Sample Preparation and Lipid Extraction

Causality: Synthetic reaction mixtures contain unreacted precursors, catalysts, and salts. A modified extraction isolates the hydrophobic sphingolipids into the organic phase while partitioning polar contaminants into the aqueous phase[3][8].

  • Transfer the crude synthetic mixture (approx. 50 mg) into a borosilicate glass tube with a Teflon-lined cap.

  • Add 2.0 mL of a Chloroform/Methanol mixture (2:1, v/v). Vortex vigorously for 2 minutes to ensure complete dissolution.

  • Add 0.4 mL of 1M NaCl (to improve phase separation and drive zwitterionic lipids into the organic layer) and vortex for an additional 1 minute[3].

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to resolve the biphasic system.

  • Carefully extract the lower organic (chloroform) phase containing the sphingosine derivatives.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas at 30°C[2].

Phase 2: Pre-Column Derivatization (For FLD Detection)

Causality: Attaching a fluorophore via OPA derivatization enables highly sensitive detection (nanogram to femtomole range) of the primary amine on the sphingoid base, which is critical if MS is unavailable[1].

  • Reconstitute the dried lipid film in 50 µL of HPLC-grade methanol[1].

  • Prepare fresh OPA reagent: Dissolve 5 mg of OPA in 95 µL of absolute ethanol, add 5 µL of 2-mercaptoethanol, and mix with 9.9 mL of 3% boric acid (adjusted to pH 10.5 with KOH)[1].

  • Add 50 µL of the OPA reagent to the reconstituted sample.

  • Incubate at room temperature in the dark for exactly 5 minutes. (Note: The OPA-amine derivative degrades over time; precise timing ensures quantitative reproducibility)[1].

  • Quench the reaction by adding 900 µL of Methanol:5 mM Potassium Phosphate buffer (pH 7.0, 90:10 v/v)[1].

  • Filter through a 0.25 µm sterile PTFE syringe filter into a brown glass HPLC vial[1].

Phase 3: HPLC Purification Parameters

Causality: A step-gradient of organic modifier ensures that closely related diastereomers or chain-length variants elute with baseline resolution, while the acidic additives maintain peak symmetry[6][9].

  • Column: Semi-preparative C18 reversed-phase column (e.g., ZORBAX 300 SB-C18, 250 × 9.4 mm, 5 µm particle size)[10].

  • Mobile Phase A: HPLC-grade Water containing 0.1% TFA[9].

  • Mobile Phase B: Acetonitrile containing 0.1% TFA[9].

  • Flow Rate: 3.0 mL/min (Scale volumetrically for analytical vs. preparative columns).

  • Gradient Program:

    • 0–2 min: 50% B (Isocratic hold to elute polar impurities)[9].

    • 2–10 min: Linear gradient from 50% B to 75% B[9].

    • 10–14 min: Linear gradient from 75% B to 99% B[9].

    • 14–18 min: 99% B (Column wash to remove highly lipophilic byproducts).

    • 18–22 min: 50% B (Re-equilibration).

  • Detection: FLD (Excitation 340 nm, Emission 455 nm)[1] or LC-MS/MS (Positive ESI, MRM mode)[8].

Quantitative Data & Optimization

Table 1: Chromatographic Parameters and Detection Strategies
Derivative TypeRecommended ColumnMobile Phase AdditivesDetection StrategyKey Chromatographic Challenge
Sphingosine / Sphinganine C18 (Endcapped)0.1% TFA or Formic AcidOPA (FLD) or DNP (UV)Secondary silanol interactions causing peak tailing[2].
Phytosphingosine C18 (Endcapped)Ammonium Formate + Formic AcidLC-MS/MS or CADLack of chromophore; high hydrophobicity[2].
Sphingosine-1-Phosphate (S1P) C18 or HILIC5 mM Ammonium AcetateLC-MS/MS (MRM)Peak broadening due to zwitterion formation and polar phosphate[3].
Ceramide Analogs C8 or C180.1% Formic AcidLC-MS/MSExtreme hydrophobicity requiring high organic modifier (>90% B)[9].
Table 2: Troubleshooting HPLC Purification of Sphingolipids
ObservationMechanistic CauseCorrective Action
Severe Peak Tailing Free amines interacting with un-endcapped silica backbone[2].Ensure column is fully endcapped. Increase acidic additive (e.g., 0.1% to 0.2% Formic acid)[2][6].
Unstable Baseline / Noise Contaminated mobile phase or expiring detector lamp[2].Prepare fresh mobile phases daily. Degas thoroughly. Check FLD/UV lamp energy output[2].
Poor Resolution of Diastereomers Gradient slope is too steep.Decrease the rate of change in %B (e.g., extend the 50% to 75% B gradient from 8 mins to 15 mins)[6].
S1P Peak Broadening Phosphate group polarity conflict on RP columns[3].Utilize pre-analysis HF dephosphorylation to convert S1P to sphingosine, or switch to a HILIC column[3].

References

1.[11] ResearchGate. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. Available at: 2.[2] BenchChem. Technical Support Center: Optimizing HPLC Separation of Phytosphingosine. Available at: 3.[6] Frontiers. Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Available at: 4.[4] PubMed (NIH). Analysis of sphingoid bases by reversed-phase high performance liquid chromatography. Available at: 5.[8] Springer Nature Experiments. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Available at: 6.[3] Preprints.org. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride. Available at: 7.[9] bioRxiv. Transport of sphingolipids by yeast Npc2 supports phase separation of the vacuole membrane. Available at: 8.[7] Oxford University Press (OUP). Identification of Plant Sphingolipid Desaturases Using Chromatography and Mass Spectrometry. Available at: 9. RSC Publishing. Synthesis and evaluation of 6-arylaminobenzamides as positron emission tomography imaging ligands for the sphingosine-1-phosphate-5 receptor. Available at: 10.[5] ResearchGate. Separation of molecular species of sphingomyelin by reverse phase high performance liquid chromatography. Available at: 11.[10] eLife. Mitochondria-specific photoactivation to monitor local sphingosine metabolism and function. Available at: 12.[1] PMC (NIH). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. Available at:

Sources

Method

Advanced NMR and Mass Spectrometry Profiling of N-Boc-1-pivaloyl D-erythro-Sphingosine: A Comprehensive Analytical Protocol

Introduction & Scientific Rationale N-Boc-1-pivaloyl D-erythro-sphingosine is a critical, orthogonally protected intermediate utilized in the stereoselective synthesis of complex sphingolipids, ceramides, and sphingosine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-Boc-1-pivaloyl D-erythro-sphingosine is a critical, orthogonally protected intermediate utilized in the stereoselective synthesis of complex sphingolipids, ceramides, and sphingosine-1-phosphate (S1P) analogs. The strategic installation of the tert-butyloxycarbonyl (Boc) group at the C2 amine and the bulky pivaloyl (trimethylacetyl) group at the C1 primary alcohol provides excellent steric shielding, allowing for selective downstream modifications at the C3 secondary hydroxyl group or the C4-C5 trans double bond[1].

Accurate structural validation of this intermediate is paramount for drug development professionals and synthetic chemists. Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provide orthogonal datasets to confirm both the regiochemistry of the protecting groups and the integrity of the fragile erythro stereocenters. This application note details a self-validating analytical workflow, explaining the mechanistic causality behind solvent selection, ionization modes, and molecular fragmentation pathways.

Molecular Properties & Structural Overview

Before initiating the analytical workflow, it is essential to establish the foundational physicochemical properties of the target molecule to inform sample preparation.

PropertySpecification
Chemical Name N-Boc-1-O-pivaloyl-D-erythro-sphingosine
CAS Number 342649-71-2
Molecular Formula C₂₈H₅₃NO₅
Molecular Weight 483.72 g/mol
Monoisotopic Mass 483.3924 Da
Key Structural Features C18 aliphatic chain, C4-C5 trans alkene, C2 carbamate, C1 ester

Experimental Workflows

High-Resolution NMR Sample Preparation & Setup

Causality & Rationale: Unprotected sphingoid bases often exhibit amphiphilic behavior, requiring mixed solvent systems (e.g., CDCl₃/CD₃OD) to prevent micelle formation and signal broadening. However, the dual hydrophobic protection (Boc and Pivaloyl) significantly reduces the hydrogen-bonding capacity of the headgroup, rendering the molecule highly soluble in pure deuterated chloroform (CDCl₃)[2].

  • Step 1: Dissolve 5–10 mg of highly purified N-Boc-1-pivaloyl D-erythro-sphingosine in 600 µL of anhydrous CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Step 2: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure the sample depth is exactly 5 cm to optimize the magnetic field shimming.

  • Step 3: Acquire ¹H NMR spectra at 400 or 500 MHz using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the long aliphatic tail protons. Acquire ¹³C NMR spectra using inverse-gated decoupling to prevent Nuclear Overhauser Effect (NOE) distortions if quantitative integration is required.

ESI-QTOF MS/MS Sample Preparation & Setup

Causality & Rationale: Electrospray Ionization (ESI) in positive ion mode is the gold standard for protected sphingolipids[3]. The multiple oxygen atoms in the Boc and pivaloyl carbonyls, along with the C3 hydroxyl, act as highly efficient protonation sites. A slightly acidic, polar-apolar solvent mixture promotes the formation of the


 precursor ion while maintaining lipid solubility.
  • Step 1: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol.

  • Step 2: Dilute the stock to a final concentration of 1 µg/mL in a solvent mixture of Methanol:Water (80:20, v/v) supplemented with 0.1% Formic Acid. The formic acid is critical for driving positive ionization.

  • Step 3: Introduce the sample via direct infusion at a flow rate of 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Step 4: Set the capillary voltage to +4.5 kV, desolvation temperature to 250 °C, and collision energy (CE) to 15–25 eV for optimal MS/MS fragmentation.

Data Presentation & Interpretation

NMR Assignments and Mechanistic Insights

The ¹H NMR spectrum of N-Boc-1-pivaloyl D-erythro-sphingosine is characterized by distinct shielding and deshielding effects caused by the protecting groups. The highly electron-withdrawing and bulky pivaloyl group at C1 strongly deshields the C1 methylene protons, pushing them downfield to ~4.15 and 4.30 ppm. They appear as distinct doublet of doublets due to the diastereotopic nature of the C1 protons adjacent to the chiral C2 center. Furthermore, the trans geometry of the C4-C5 double bond is unambiguously confirmed by a large vicinal coupling constant (


 Hz)[2].

Table 1: Key ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400 MHz)

Position¹H Chemical Shift (ppm) & Multiplicity¹³C Chemical Shift (ppm)Structural Assignment
Boc (t-Butyl) 1.44 (s, 9H)28.5C(CH₃)₃ of carbamate
Pivaloyl (t-Butyl) 1.20 (s, 9H)27.3C(CH₃)₃ of ester
C1 4.15 (dd), 4.30 (dd, 2H)64.5Deshielded CH₂ adjacent to pivaloyl ester
C2 3.85 (m, 1H)53.2CH adjacent to NH-Boc
C3 4.35 (m, 1H)73.5CH adjacent to free OH
C4 5.45 (dd,

Hz, 1H)
128.8Olefinic proton (trans)
C5 5.75 (dt,

Hz, 1H)
134.2Olefinic proton (trans)
Aliphatic Chain 1.25 (m, 22H)22.8 - 32.1Hydrophobic tail (C7-C17)
Terminal Methyl 0.88 (t, 3H)14.3C18 methyl group
ESI-MS/MS Fragmentation Pathways

In positive ion mode, the intact molecule yields a dominant


 peak at m/z 484.39. Collision-induced dissociation (CID) of this precursor ion results in highly predictable and sequential neutral losses. The Boc group readily fragments via a six-membered transition state to expel isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a net loss of 100 Da[3]. Concurrently or sequentially, the pivaloyl ester undergoes cleavage to expel pivalic acid (102 Da). The presence of the m/z 282.28 product ion represents the naked sphingosine core 

, serving as the ultimate structural confirmation.

Table 2: ESI-MS/MS Positive Ion Mode Fragmentation Profile

Ion Typem/z (Theoretical)Neutral LossStructural Interpretation
[M+H]+ 484.39NoneIntact protonated precursor
Fragment 1 384.34-100 DaLoss of Boc group (Isobutylene + CO₂)
Fragment 2 382.33-102 DaLoss of Pivalic acid
Fragment 3 282.28-202 DaLoss of both Boc and Pivalic acid (Sphingosine core)
Fragment 4 264.27-220 DaCore minus H₂O (dehydration of C3 hydroxyl)

Mechanistic Insights & Troubleshooting

  • Mitigating In-Source Fragmentation: The Boc group is thermally and electrically labile. If the

    
     peak at m/z 484.39 is weak and the MS spectrum is dominated by the m/z 384.34 fragment prior to applying collision energy, the molecule is undergoing premature in-source fragmentation. To resolve this, decrease the source desolvation temperature to ~150 °C and lower the cone/capillary voltage.
    
  • Resolving NMR Signal Broadening: If the hydroxyl proton at C3 or the NH proton of the Boc group appears excessively broad or is entirely missing from the ¹H NMR spectrum, it is likely due to rapid chemical exchange with trace water in the CDCl₃. Ensure the CDCl₃ is stored over activated 4Å molecular sieves and run the sample immediately after preparation.

Analytical Visualizations

AnalyticalWorkflow Sample N-Boc-1-pivaloyl D-erythro-Sphingosine PrepNMR NMR Sample Prep (CDCl3, 0.03% TMS) Sample->PrepNMR PrepMS MS Sample Prep (MeOH:H2O + 0.1% FA) Sample->PrepMS NMR High-Resolution NMR (1H, 13C, 2D-COSY) PrepNMR->NMR MS ESI-QTOF MS/MS (Positive Ion Mode) PrepMS->MS DataNMR Chemical Shift & Coupling Analysis NMR->DataNMR DataMS Accurate Mass & Fragmentation Profiling MS->DataMS Validation Orthogonal Structural Validation DataNMR->Validation DataMS->Validation

Figure 1: Orthogonal analytical workflow integrating NMR and ESI-MS/MS for structural validation.

FragmentationPathway Precursor [M+H]+ m/z 484.39 LossBoc Loss of Boc (-100 Da) Precursor->LossBoc LossPiv Loss of Pivalic Acid (-102 Da) Precursor->LossPiv Frag1 Fragment Ion m/z 384.34 LossBoc->Frag1 Frag2 Fragment Ion m/z 382.33 LossPiv->Frag2 Core Sphingosine Core m/z 282.28 Frag1->Core -Piv Frag2->Core -Boc

Figure 2: Proposed ESI-MS/MS positive ion fragmentation pathway for N-Boc-1-pivaloyl sphingosine.

References

  • BenchChem. "A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions." BenchChem Technical Resources.1

  • LIPID MAPS. "Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS)." LIPID MAPS Lipidomics Gateway. 3

  • eLife. "Intracellular sphingosine releases calcium from lysosomes." eLife Sciences.2

Sources

Application

Application Note: Storage, Handling, and Synthetic Workflows for N-Boc-1-pivaloyl D-erythro-Sphingosine

Executive Summary Sphingolipids are critical structural components of cell membranes and act as potent bioactive signaling molecules. In drug development and proteomics research, synthesizing well-defined sphingolipid de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids are critical structural components of cell membranes and act as potent bioactive signaling molecules. In drug development and proteomics research, synthesizing well-defined sphingolipid derivatives is essential for elucidating pathways related to apoptosis and lysosomal storage disorders (1)[1].

N-Boc-1-pivaloyl D-erythro-Sphingosine (CAS: 342649-71-2) serves as a strategically protected biochemical intermediate[1]. The native D-erythro-sphingosine backbone contains three reactive sites. By masking the C2-amine with an acid-labile tert-butyloxycarbonyl (Boc) group and the C1-hydroxyl with a sterically hindered pivaloyl (Piv) ester, researchers can achieve highly regioselective modifications at the secondary C3-hydroxyl group without competing side reactions (2)[2]. This guide details the physicochemical handling, storage causality, and a validated protocol for utilizing this compound in complex lipid synthesis.

Physicochemical Profile

Understanding the quantitative properties of this intermediate is critical for calculating stoichiometric equivalents and designing purification gradients.

Table 1: Chemical and Physical Properties

Property Specification
Chemical Name N-Boc-1-pivaloyl D-erythro-Sphingosine
CAS Number 342649-71-2
Molecular Formula C₂₈H₅₃NO₅
Molecular Weight 483.72 g/mol [1]
SMILES CC(C)(C)C(OC/C=C/CCCCCCCCCCCCC)=O[3]

| Protecting Groups | C1: Pivaloyl (Base-labile); C2: Boc (Acid-labile) |

Causality-Driven Storage & Handling Guidelines

The structural integrity of the allylic double bond (C4=C5) and the protecting groups dictates the storage strategy.

  • Temperature Control : Long-term storage must be strictly maintained at -20°C (4)[4]. While the Boc and pivaloyl groups provide steric and chemical stability, ambient temperatures over prolonged periods can promote slow oxidation of the allylic alkene or thermodynamically driven acyl migration.

  • Moisture Sensitivity : The compound is hygroscopic. Vials must be equilibrated to room temperature in a desiccator for at least 30 minutes before opening. Condensation introduces water, which severely compromises downstream anhydrous synthetic steps, such as Lewis acid-catalyzed glycosylation (5)[5].

  • Atmospheric Control : Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the lipid tail[6].

Solvent Compatibility and Stock Preparation

Selecting the correct solvent is vital for maintaining the stability of the protecting groups.

Table 2: Solubility Profile for Synthetic Applications

Solvent Solubility Application Context
Dichloromethane (DCM) High Ideal for anhydrous glycosylation and acylation reactions[5].
Ethyl Acetate (EtOAc) High Excellent for extraction, chromatography, and general handling (7)[7].

| Methanol / Ethanol | High | Soluble in organic solvents such as methanol and ethanol (8)[8]. Useful for stock solutions in biological assays. |

Experimental Protocol: Regioselective C3-Glycosylation

System Validation: This protocol outlines the use of N-Boc-1-pivaloyl D-erythro-Sphingosine as a glycosyl acceptor. The rigorous use of 4Å molecular sieves and low-temperature controls ensures the exclusion of nucleophilic water, creating a self-validating system for high-yield glycosidic bond formation.

Materials:
  • N-Boc-1-pivaloyl D-erythro-Sphingosine (Acceptor)

  • Trichloroacetimidate Glycosyl Donor (1.5 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves

  • Triethylamine (TEA)

Step-by-Step Methodology:
  • Azeotropic Drying : Co-evaporate the protected sphingosine (1 eq) and the imidate-donor (1.5 eq) twice with anhydrous toluene to remove trace water[5]. Causality: Even trace moisture will rapidly quench the TMSOTf promoter, halting the reaction.

  • Atmosphere Control : Purge the reaction flask with Argon. Dissolve the dried mixture in anhydrous DCM to achieve a 0.1 M concentration under a protected atmosphere[5].

  • Moisture Scavenging : Add freshly activated 4Å molecular sieves to the solution. Stir at room temperature for 30 minutes to ensure complete dehydration[5].

  • Thermal Regulation : Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath[5]. Causality: Low temperatures suppress the formation of unwanted anomers and prevent the premature cleavage of the acid-labile Boc group.

  • Activation : Dropwise add TMSOTf (10 mol% relative to the acceptor)[5]. Stir at -20°C until Thin Layer Chromatography (TLC) indicates all sphingosine acceptor is consumed (approximately 1 hour)[5].

  • Quenching & Recovery : Quench the Lewis acid by adding TEA until the solution is neutralized[5]. Filter through a Celite pad to remove molecular sieves, concentrate in vacuo, and purify via silica gel chromatography[5].

Workflow Visualization

SphingolipidSynthesis Start N-Boc-1-pivaloyl D-erythro-Sphingosine (C1 & C2 Protected) Glycosylation C3-OH Glycosylation (TMSOTf, DCM, -20°C) Start->Glycosylation Step 1: Modifying free C3-OH BocRemoval Boc Deprotection (TFA / DCM) Glycosylation->BocRemoval Step 2: Exposing C2-Amine Acylation N-Acylation (Fatty Acyl-CoA / Base) BocRemoval->Acylation Step 3: Forming Ceramide Core PivRemoval Pivaloyl Deprotection (Strong Base / MeOH) Acylation->PivRemoval Step 4: Exposing C1-OH (if needed) Final Target Glycosphingolipid (Biologically Active) PivRemoval->Final Step 5: Final Purification

Synthetic workflow of N-Boc-1-pivaloyl D-erythro-Sphingosine for glycosphingolipid assembly.

Troubleshooting & Quality Control

  • Issue: Loss of Boc Group during Glycosylation. Root Cause: Excessive Lewis acid (TMSOTf) or elevated temperatures. Solution: Strictly maintain the reaction at -20°C and ensure TMSOTf does not exceed 10 mol%.

  • Issue: Poor Glycosylation Yield. Root Cause: Moisture contamination. Solution: Ensure rigorous azeotropic drying with toluene and verify the activity of the 4Å molecular sieves.

References

  • Title: N-Boc-1-pivaloyl-D-erythro-sphingosine | CAS 342649-71-2 | SCBT Source: Santa Cruz Biotechnology URL: 1

  • Title: N-Boc-1-pivaloyl-D-erythro-sphingosine | Benchchem (Storage) Source: Benchchem URL: 4

  • Title: N-Boc-1-pivaloyl-D-erythro-sphingosine | Benchchem (Solubility) Source: Benchchem URL: 8

  • Title: N-Boc-1-pivaloyl-D-erythro-sphingosine | Biochemical Assay Reagent Source: MedChemExpress URL: 3

  • Title: N-Boc-1-pivaloyl D-erythro-Sphingosine Source: E-biochem URL: 7

  • Title: The synthesis of chemical tools for studying sphingolipid metabolism Source: Scholarly Publications Leiden University URL: 5

  • Title: US8703731B2 - Sphingosine-bound siRNA Source: Google Patents URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Insights: The Root Cause of Side Reactions

Welcome to the Technical Support & Troubleshooting Center for complex lipid synthesis. This guide is engineered for researchers, application scientists, and drug development professionals facing synthetic bottlenecks dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for complex lipid synthesis. This guide is engineered for researchers, application scientists, and drug development professionals facing synthetic bottlenecks during the tert-butyloxycarbonyl (Boc) deprotection of complex lipids (e.g., amino-lipids for lipid nanoparticles, lipopeptides, and glycerophospholipids).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the chemical causality behind side reactions, provide self-validating methodologies, and establish robust solutions to ensure the structural integrity of your lipid architectures.

The Boc group is a staple in masking amines due to its stability against nucleophiles and bases. However, its removal requires strong acidic conditions (typically Trifluoroacetic Acid [TFA] or HCl). The deprotection mechanism inherently generates a highly electrophilic tert-butyl cation (


-Bu

)
and carbon dioxide[1]. In the context of complex lipids, this cation, alongside the strong acid itself, acts as the primary catalyst for structural degradation.

BocMechanism BocLipid Boc-Protected Lipid Protonated Protonated Intermediate BocLipid->Protonated + TFA (H+) Cation tert-Butyl Cation (t-Bu+) Highly Electrophilic Protonated->Cation - CO2 - Deprotected Lipid Alkylation Side Reaction: Alkylation of Lipid Tails Cation->Alkylation No Scavenger Scavenged Safe Resolution: Quenched by TIPS/Thioanisole Cation->Scavenged + Scavenger Cocktail

Fig 1: Mechanism of Boc deprotection and the electrophilic tert-butyl cation pathway.

Troubleshooting FAQs

Issue A: Unwanted Alkylation (+56 Da Mass Shifts)

Q: My LC-MS data shows a +56 Da adduct on my lipid product after TFA deprotection. What is causing this, and how do I prevent it? A: You are observing the direct alkylation of your lipid by the


-Bu

cation. Complex lipids often contain nucleophilic sites—such as unsaturated double bonds in oleyl/linoleyl tails, or sensitive amino acid residues (like cysteine or tryptophan) in lipopeptides[2]. Without intervention, the

-Bu

cation will attack these electron-rich centers[1].
  • The Solution: Implement a highly tuned scavenger cocktail. Triisopropylsilane (TIPS) is exceptionally effective because it acts as a hydride donor, permanently reducing the

    
    -Bu
    
    
    
    cation to volatile isobutane gas[3]. Thioanisole or dithioethane (DTE) can also be added as nucleophilic traps to capture any residual cations[2].
Issue B: Acid-Catalyzed Acyl Migration

Q: I am synthesizing a specific 1,2-diacylglycerol (DAG) or lysophospholipid, but post-deprotection, NMR shows isomerization to the 1,3-DAG or 2-lysophospholipid. Why? A: You are experiencing acid-catalyzed acyl migration. In the presence of strong acids like TFA, an adjacent free hydroxyl group can attack the protonated carbonyl of a neighboring ester. This forms a 5-membered cyclic orthoester intermediate, which subsequently resolves by migrating the acyl chain to the less sterically hindered primary position (e.g., sn-2 to sn-3)[4].

  • The Solution: Acyl migration is a thermodynamic sink. To prevent it, you must minimize acid exposure. Recent methodologies demonstrate that using exactly 1 equivalent of TFA in a dilute aqueous/THF solution can achieve deprotection while suppressing migration to under 4%[5].

AcylMigration DAG12 1,2-Diacylglycerol (Kinetic Product) Orthoester Cyclic Orthoester Intermediate DAG12->Orthoester H+ (TFA Catalyzed) Orthoester->DAG12 Reversible DAG13 1,3-Diacylglycerol (Thermodynamic Product) Orthoester->DAG13 Ring Opening DAG13->Orthoester Reversible

Fig 2: Acid-catalyzed acyl migration mechanism in glycerolipids via a cyclic orthoester.

Issue C: Ester Hydrolysis (Lipid Cleavage)

Q: My ester-linked lipid tails are being cleaved during Boc deprotection, yielding lysolipids and free fatty acids. A: High concentrations of TFA, especially when adventitious water is present, will hydrolyze ester bonds[6].

  • The Solution: Ensure strictly anhydrous conditions if using TFA. Alternatively, abandon Brønsted acids entirely and utilize an orthogonal, mild deprotection strategy such as Oxalyl Chloride in Methanol, which selectively removes the Boc group without cleaving sensitive ester linkages[6].

Quantitative Data Center: Impact of Deprotection Conditions

The table below summarizes the causality between reaction conditions and lipid integrity, allowing you to select the optimal pathway based on your molecule's vulnerabilities.

Deprotection ConditionScavenger SystemAcyl Migration (%)Ester Hydrolysis (%)Target Lipid Yield (%)
50% TFA in DCM (2h) None> 15.0%~ 5.0%< 70.0%
50% TFA in DCM (2h) 5% TIPS / 5% Thioanisole> 15.0%~ 5.0%~ 80.0%
1 equiv TFA in H₂O/THF None (Mild Condition)< 4.0%< 1.0%> 90.0%
Oxalyl Chloride / MeOH None (Non-Acidic)Not DetectedNot Detected> 95.0%

Validated Experimental Protocols

Protocol 1: Scavenger-Assisted Anhydrous Boc Deprotection

Best for: Lipopeptides, PEGylated lipids, and unsaturated amino-lipids lacking adjacent free hydroxyls.

Causality: This protocol relies on a vast molar excess of hydride donors (TIPS) and nucleophilic traps (Thioanisole) to outcompete the lipid for the


-Bu

cation[3].
  • Preparation: Dissolve the Boc-protected lipid (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert Argon atmosphere.

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 0.25 mL) and Thioanisole (0.25 mL). Stir for 5 minutes to ensure homogenous distribution.

  • Acidification: Cool the reaction to 0 °C. Dropwise, add anhydrous TFA (4.5 mL).

  • Reaction: Allow the mixture to warm to room temperature. Stir for exactly 45 minutes. Prolonged exposure increases the risk of ester hydrolysis.

  • Quenching & Self-Validation: Concentrate the mixture under a stream of N₂ (do not apply heat). Precipitate the crude product in cold diethyl ether (-20 °C).

    • Validation Step: Run an LC-MS on the crude precipitate. The absence of a +56 Da peak confirms the scavengers successfully neutralized the

      
      -Bu
      
      
      
      cations.
Protocol 2: Ultra-Mild Acidic Deprotection for Migration-Prone Glycerolipids

Best for: 1,2-diacylglycerols, lysophospholipids, and regio-sensitive architectures.

Causality: By restricting the acid to exactly 1 equivalent, the catalytic cycle required for the orthoester intermediate formation is starved, effectively freezing acyl migration[5].

  • Preparation: Dissolve the regio-pure Boc-protected lipid (1.0 mmol) in a mixture of THF/H₂O (9:1 v/v, 10 mL).

  • Controlled Cleavage: Add exactly 1.0 equivalent of TFA (1.0 mmol, ~76.5 µL) to the solution.

  • Reaction: Stir at room temperature for 12–16 hours. The dilute, mildly acidic aqueous environment allows for Boc cleavage while preventing the rapid kinetics of acyl migration[5].

  • Isolation & Self-Validation: Lyophilize the reaction mixture directly to remove THF, water, and volatile TFA.

    • Validation Step: Perform ¹H-NMR and integrate the sn-2 vs sn-3 methine/methylene protons. A preserved ratio confirms the suppression of acyl migration.

References

1.[1] BOC Deprotection - Wordpress. acsgcipr.org. URL: 2.[2] aapptec, LLC - Peptides. peptide.com. URL: 3.[6] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. nih.gov. URL: 4.[5] Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. acs.org. URL: 5.[4] Synthesis of Lysophospholipids. mdpi.com. URL: 6.[3] Reduction of cysteine- S -protecting groups by triisopropylsilane. researchgate.net. URL:

Sources

Optimization

Technical Support Center: Optimizing C3-Coupling with N-Boc-1-O-pivaloyl-D-erythro-Sphingosine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and steric challenges associated with functionalizing the C3-hydroxyl group of N-Boc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and steric challenges associated with functionalizing the C3-hydroxyl group of N-Boc-1-O-pivaloyl-D-erythro-sphingosine .

This molecule is a highly specialized acceptor used in the total synthesis of complex sphingolipids, such as sphingomyelins and glycosphingolipids[1]. The strategic placement of the bulky 1-O-pivaloyl (Piv) and N-tert-butyloxycarbonyl (Boc) groups isolates the secondary C3-OH for selective coupling. However, the allylic nature of the C3 position and extreme steric shielding often lead to troubleshooting requests regarding low yields, elimination byproducts, and poor stereoselectivity.

Part 1: Symptom-Based Troubleshooting Guide

Issue 1: Low Coupling Yield with High Recovery of Unreacted Acceptor

The Causality: The C3-OH is a secondary alcohol flanked by two massive protecting groups: the neopentyl-like 1-O-pivaloyl ester and the N-Boc carbamate. This creates a severe steric shadow over the nucleophilic oxygen, drastically reducing its reaction kinetics compared to primary or unhindered secondary alcohols. The Solution:

  • Upgrade Donor Reactivity: For glycosylations, abandon standard thioglycosides or bromides. Utilize highly reactive trichloroacetimidate donors (Schmidt glycosylation)[1]. For phosphorylations, use phosphoramidite chemistry rather than direct phosphate esterification[2].

  • Concentration: Run the reaction at high concentrations (0.1 M to 0.2 M) to force intermolecular collisions.

  • Molecular Sieves: Ensure absolute dryness using freshly flame-dried 4Å molecular sieves. Even trace water will outcompete the hindered C3-OH for the activated donor.

Issue 2: Formation of Conjugated Diene Byproducts (Elimination)

The Causality: The C3-OH is allylic to the C4=C5 trans double bond inherent to the sphingosine backbone. If the coupling promoter (Lewis acid) is too strong or the temperature is too high, the C3-OH (or the newly formed activated complex) can act as a leaving group. This generates a resonance-stabilized allylic carbocation, which rapidly undergoes E1 elimination (losing a proton at C2 or C6) to form a thermodynamically stable, inactive conjugated diene. The Solution:

  • Temperature Control: Always initiate Lewis acid-promoted couplings (e.g., TMSOTf or BF₃·OEt₂) at -78 °C and slowly warm to -20 °C. Never allow the reaction to reach room temperature if the donor is highly activated.

  • Milder Promoters: If TMSOTf causes degradation, switch to milder promoters like AgOTf or NIS/TfOH mixtures.

Issue 3: Poor α/β Stereoselectivity in C3-Glycosylation

The Causality: The sphingosine acceptor itself offers no neighboring group participation to direct the incoming glycosyl donor. Therefore, stereocontrol must be entirely engineered into the donor and the solvent system[3]. The Solution:

  • Neighboring Group Participation (NGP): To achieve strict 1,2-trans (β-selective) glycosylation, ensure your donor has a participating protecting group at the C2 position (e.g., O-benzoyl, O-pivaloyl, or N-Troc)[4].

  • Solvent Effects: If synthesizing an α-linked glycosphingolipid (like α-GalCer analogs), use non-participating C2-protecting groups (like benzyl ethers) on the donor and conduct the reaction in ethereal solvents (e.g., diethyl ether or THF) to leverage the reverse anomeric effect. Avoid nitrile solvents, which strongly favor β-linkages.

Part 2: Frequently Asked Questions (FAQs)

Q: Why use the 1-O-pivaloyl group instead of a standard 1-O-acetyl or 1-O-benzoyl group? A: The pivaloyl group is chosen specifically for its extreme steric bulk. Under the Lewis acidic conditions of glycosylation or the basic conditions of phosphorylation, standard acyl groups (like acetyl) at C1 are prone to 1→3 intramolecular acyl migration. The pivaloyl group's tert-butyl moiety physically blocks the formation of the cyclic orthoester intermediate required for this migration, locking the protecting group at C1.

Q: How do I selectively deprotect the 1-O-pivaloyl group after a successful C3-coupling without cleaving the new linkage? A: Pivaloyl esters are highly resistant to standard mild hydrolysis. If your new C3-linkage is base-stable (e.g., a glycosidic bond), you can use harsh Zemplén transesterification (NaOMe in MeOH) at elevated temperatures (40-50 °C)[4]. Alternatively, reductive cleavage using DIBAL-H at -78 °C will cleanly remove the pivaloyl group without affecting the N-Boc group or ether linkages.

Part 3: Data Presentation & Optimization Parameters

The following table summarizes the optimized parameters for functionalizing the C3 position of N-Boc-1-O-pivaloyl-D-erythro-sphingosine based on target class.

Coupling TargetPreferred Donor TypeOptimal PromoterSolvent SystemTemp RangeExpected Outcome
β-Glycosphingolipid Trichloroacetimidate (C2-OAc/OBz)TMSOTf (0.1 - 0.2 eq)DCM-78 °C to -20 °CHigh yield, >95% β-selectivity due to NGP.
α-Glycosphingolipid Trichloroacetimidate (C2-OBn)TMSOTf (0.1 - 0.2 eq)Et₂O / THF-40 °C to 0 °CModerate yield, α-selectivity driven by solvent.
Sphingomyelin Analog Phosphoramidite1H-Tetrazole (3.0 eq)DCM / ACNRoom TempFast coupling, requires subsequent oxidation (e.g., t-BuOOH).

Part 4: Mandatory Visualizations

Workflow A N-Boc-1-O-Piv-Sphingosine (Acceptor) C C3-Coupling Reaction (-78°C to RT) A->C B Donor Activation (TMSOTf or Tetrazole) B->C D 1-O-Piv Deprotection (NaOMe/MeOH or DIBAL-H) C->D E N-Boc Deprotection (TFA/DCM) D->E F Target Sphingolipid (e.g., Sphingomyelin) E->F

Workflow for C3-targeted sphingolipid synthesis using N-Boc-1-O-Piv-Sphingosine.

Troubleshooting Start Issue: Low C3-Coupling Yield Q1 Are diene byproducts observed on TLC? Start->Q1 Yes1 Allylic Elimination. Reduce Temp & use milder Lewis Acid. Q1->Yes1 Yes No1 Is the acceptor unreacted? Q1->No1 No Yes2 Steric Hindrance. Increase donor equivalents & reactivity. No1->Yes2 Yes No2 Check for protecting group migration. No1->No2 No

Diagnostic logic tree for troubleshooting low yields in C3-sphingosine coupling.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Schmidt Glycosylation at C3 (Synthesis of Glycosphingolipids)

This protocol utilizes a trichloroacetimidate donor to overcome the steric hindrance of the C3-OH.

  • Preparation: Co-evaporate N-Boc-1-O-pivaloyl-D-erythro-sphingosine (1.0 eq, 0.1 mmol) and the per-pivaloylated or per-acetylated glycosyl trichloroacetimidate donor (1.5 eq, 0.15 mmol) with anhydrous toluene (3 × 2 mL) to remove trace water[4].

  • Drying: Dissolve the mixture in anhydrous DCM (1.5 mL) under an argon atmosphere. Add freshly flame-dried 4Å molecular sieves (100 mg) and stir at room temperature for 30 minutes to ensure a completely anhydrous micro-environment.

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add a catalytic amount of TMSOTf (0.15 eq, 0.015 mmol) diluted in anhydrous DCM.

  • Monitoring (Self-Validation): Stir for 1 hour at -78 °C, then slowly allow the reaction to warm to -20 °C. Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the donor spot and the appearance of a lower-Rf product spot indicates successful coupling. If a highly UV-active, non-polar spot appears, elimination is occurring; immediately quench the reaction.

  • Quenching & Workup: Quench the reaction at -20 °C by adding triethylamine (0.5 mL) to neutralize the Lewis acid. Filter through a Celite pad to remove molecular sieves, wash with DCM, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Phosphoramidite Coupling at C3 (Synthesis of Sphingomyelin Analogs)

This protocol uses phosphoramidite chemistry, which is highly efficient for hindered alcohols and avoids the acidic conditions that cause diene formation[2].

  • Preparation: Dissolve N-Boc-1-O-pivaloyl-D-erythro-sphingosine (1.0 eq, 0.1 mmol) and 2-cyanoethyl-N,N-diisopropylamino-phosphoramidite derivative (1.5 eq) in anhydrous DCM (2.0 mL) under argon[3].

  • Coupling: Add 1H-tetrazole (3.0 eq, 0.3 mmol, 0.45 M solution in acetonitrile) dropwise at room temperature. Stir for 2 hours. TLC will show the rapid conversion of the starting material to a slightly more polar phosphite intermediate.

  • Oxidation: Once the acceptor is consumed, cool the reaction to 0 °C. Add tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 2.0 eq) or iodine/water/pyridine to oxidize the phosphite (P^III) to the stable phosphate ester (P^V)[5]. Stir for 30 minutes.

  • Workup: Dilute with DCM, wash with saturated aqueous Na₂S₂O₃ (if iodine was used) and brine. Dry over Na₂SO₄, concentrate, and purify via chromatography.

References

  • Sphingolipid derivatives and their methods of use. European Patent Office (EP1053243B1). Available at:[1]

  • Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin. ResearchGate. Available at:[2]

  • Glycans Meet Sphingolipids: Structure-Based Design of Glycan Containing Analogues of a Sphingosine Kinase Inhibitor. National Institutes of Health (PMC). Available at:[4]

  • Structural Diversity of Photoswitchable Sphingolipids for Optodynamic Control of Lipid Raft Microdomains. bioRxiv. Available at:[3]

  • ChemInform Abstract: Highly Efficient and Regioselective Phosphorylation of Sphingolipids by Phase-Transfer Catalysis. ResearchGate. Available at:[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Protected Sphingosines

Welcome to the technical support center for reaction chemistry. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reaction chemistry. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common yet significant challenge of low solubility of protected sphingosines in reaction media. Poor solubility is a frequent obstacle that can lead to diminished reaction rates, incomplete conversions, and ultimately, lower yields.[1] This resource is designed to provide both fundamental understanding and practical, actionable solutions to keep your research moving forward.

Understanding the Challenge: The "Greasy" Nature of Protected Sphingosines

Sphingoid bases are amphiphilic molecules, possessing a polar head group and a long, nonpolar aliphatic tail.[2] When the polar amine and hydroxyl groups are masked with common protecting groups—such as tert-Butoxycarbonyl (Boc) for the amine or silyl ethers (e.g., TBDMS) for the hydroxyls—the molecule's overall polarity is significantly reduced.[3][4] This modification increases their hydrophobicity, often leading to poor solubility in many standard organic solvents. The choice of protecting group itself has a profound impact; bulky, nonpolar groups like tert-butyldiphenylsilyl (TBDPS) can further decrease solubility compared to smaller groups like trimethylsilyl (TMS).[3][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My protected sphingosine won't dissolve in my reaction solvent. What's the first thing I should try?

A1: Re-evaluate Your Primary Solvent Choice and Consider a Co-solvent System.

The first and most critical step is to ensure your chosen solvent is appropriate for your substrate. If you observe solid material suspended in your reaction mixture, poor solubility is the likely culprit.[1]

Expert Insight: The principle of "like dissolves like" is paramount. A protected sphingosine is largely nonpolar. While highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are common in synthesis, they may not be the optimal choice for these "greasy" molecules.

Troubleshooting Steps:

  • Solvent Screening: Before committing to a large-scale reaction, perform a small-scale solubility test with a few milligrams of your protected sphingosine in a range of solvents.

  • Introduce a Co-solvent: Often, a mixture of solvents provides the best results. A co-solvent is a water-miscible organic solvent added to increase the solubility of a poorly soluble compound.[6][7] It works by reducing the polarity of the primary solvent system.[7][8] For protected sphingosines, adding a less polar co-solvent to a polar aprotic solvent can be highly effective.

Primary Solvent (Polar Aprotic) Potential Co-Solvents (Less Polar) Typical Starting Ratio (v/v) Rationale
Dichloromethane (DCM)Tetrahydrofuran (THF)9:1 to 4:1THF can disrupt intermolecular forces and improve solvation.
Tetrahydrofuran (THF)Toluene9:1 to 4:1Toluene enhances solubility for highly nonpolar substrates.
Dimethylformamide (DMF)Dichloromethane (DCM)1:1 to 1:4DCM helps to solubilize the hydrophobic tail of the sphingosine.
Chloroform/MethanolWater (up to 10%)2:1 (v/v)A standard solvent system for many sphingolipids; adding a small amount of water can sometimes aid solubility.[9]

Experimental Protocol: Co-Solvent Screening [1]

  • Preparation: In separate small vials, place a known quantity (e.g., 5-10 mg) of your protected sphingosine.

  • Initial Test: To each vial, add 0.5 mL of your primary reaction solvent to confirm insolubility.

  • Stock Solutions: Prepare stock solutions of potential co-solvents (e.g., THF, Toluene, DCM) in your primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).[1]

  • Stepwise Addition: Add the co-solvent mixtures incrementally to the vials containing the substrate, vortexing or sonicating after each addition until the solid dissolves.[1]

  • Optimization: Record the minimum co-solvent concentration required for complete dissolution at your desired reaction temperature. Use this optimized solvent system for your reaction.

Q2: I've tried several solvent systems with limited success. Are there other techniques to improve solubility?

A2: Yes, consider adjusting reaction temperature, using sonication, or employing phase-transfer catalysis.

When solvent optimization alone is insufficient, physical and catalytic methods can provide the necessary boost in solubility and reaction rate.

Troubleshooting Options:

  • Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of many organic compounds.[10] However, be cautious. Ensure the temperature is well below the boiling point of your solvent and that your starting materials and protecting groups are stable at the elevated temperature.[3][10] For instance, some silyl ethers can be labile under certain conditions.

  • Sonication: The use of an ultrasonic bath can aid in dissolving recalcitrant solids.[9] The high-frequency sound waves create cavitation bubbles, and their collapse provides mechanical energy to break up solid aggregates and enhance solvent-solute interactions.

  • Phase-Transfer Catalysis (PTC): This technique is exceptionally useful for reactions involving an organic-insoluble nucleophile or base (often in an aqueous or solid phase) and an organic-soluble substrate.[11][12] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the reactant from the aqueous/solid phase into the organic phase where the reaction can occur.[13][14]

Expert Insight: PTC is particularly effective for reactions like alkylations or acylations where you might be using a salt (e.g., sodium azide, potassium carbonate) that is insoluble in your organic reaction medium. The catalyst essentially acts as a "detergent," carrying the reactive anion into the organic phase.[11]

PTC_Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Anion_aq Anion⁻ (e.g., CN⁻) Catalyst_aq Q⁺X⁻ Anion_aq->Catalyst_aq Ion Exchange Cation_aq Cation⁺ (e.g., Na⁺) Substrate R-X (Protected Sphingosine) Product R-Anion Substrate->Product Product->Catalyst_aq Regenerates Catalyst Catalyst_org_anion Q⁺Anion⁻ Catalyst_org_anion->Substrate Reaction Catalyst_aq->Catalyst_org_anion Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis.

Q3: Could my choice of protecting group be the root of the problem?

A3: Absolutely. The steric bulk and electronic properties of protecting groups dramatically influence solubility.

The protecting group strategy is a critical design element of any multi-step synthesis.[4] While robust protecting groups are necessary for withstanding certain reaction conditions, they can inadvertently create solubility nightmares.

Expert Insight: There is often a trade-off between protecting group stability and substrate solubility. Bulky silyl groups like TBDPS or TIPS provide excellent stability but significantly increase the nonpolar character and can hinder solvation.[3][15] In contrast, smaller groups like TMS or TES may offer better solubility but are more labile.[3]

Strategic Considerations for Protecting Groups:

  • Boc vs. Cbz/Fmoc for Amines: The tert-butoxycarbonyl (Boc) group is quite nonpolar and bulky.[16] While stable to a wide range of conditions, it can reduce solubility.[17] Benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups introduce aromatic systems, which can alter solubility profiles, sometimes for the better, through π-π stacking interactions with aromatic solvents.[18]

  • Silyl Ether Hierarchy for Hydroxyls: If multiple hydroxyl groups are present, consider a differential protection strategy. Protecting a primary alcohol with a bulky group (e.g., TBDPS) and a secondary alcohol with a smaller group (e.g., TES) might offer a balance of stability and solubility.

  • Consider "Solubilizing" Protecting Groups: For particularly challenging syntheses, especially in peptide chemistry, researchers have developed protecting groups appended with solubilizing tags, such as polyethylene glycol (PEG) chains.[16][19] While more complex, this strategy directly addresses the solubility problem at its source.

Protecting_Group_Impact cluster_Sphingosine Sphingosine Core cluster_Protecting_Groups Protecting Groups Sphingosine Long Aliphatic Chain (Hydrophobic) Protected_Sphingosine Protected Sphingosine (Overall Polarity) Sphingosine->Protected_Sphingosine Boc Boc (Bulky, Nonpolar) Boc->Protected_Sphingosine Decreases Polarity TBDPS TBDPS (Very Bulky, Nonpolar) TBDPS->Protected_Sphingosine Greatly Decreases Polarity Cbz Cbz (Aromatic) Cbz->Protected_Sphingosine Modifies Polarity PEG_Tag PEG-Tag (Hydrophilic) PEG_Tag->Protected_Sphingosine Increases Polarity

Caption: Impact of Protecting Groups on Polarity.

Summary and Key Takeaways

Troubleshooting the low solubility of protected sphingosines requires a systematic and multi-faceted approach. By understanding the physicochemical properties of your specific molecule and methodically exploring solvent systems, physical dissolution aids, and strategic protecting group choices, you can overcome this common synthetic hurdle.

  • Start with Solvent Screening: Never assume a standard solvent will work. Test a range of solvents and co-solvent systems on a small scale first.

  • Employ Physical Methods: Don't underestimate the power of gentle heating and sonication to get stubborn compounds into solution.

  • Leverage Catalysis: For reactions with insoluble salts, Phase-Transfer Catalysis is a powerful and often overlooked tool.

  • Think Ahead with Protecting Groups: Your choice of protecting group has downstream consequences. Balance the need for stability with the practical requirement of solubility.

By implementing these strategies, you can enhance reaction efficiency, improve yields, and accelerate your research and development efforts in the vital field of sphingolipid chemistry.

References

  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • Del Poeta, M., & Luberto, C. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 527. Retrieved from [Link]

  • Thompson, R. E., et al. (2018). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. ACS Chemical Biology, 13(5), 1324-1330. Retrieved from [Link]

  • Handa, H., et al. (2017). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters, 19(1), 154-157. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Pedersen, C. M., & Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. Retrieved from [Link]

  • Di Benedetto, C., et al. (2014). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction. Molecules, 19(2), 2327-2343. Retrieved from [Link]

  • Pruett, S. T., et al. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 49(8), 1621-1639. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Noël, T., & Kim, H. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 14(18), 3746-3764. Retrieved from [Link]

  • Nishiuchi, Y., et al. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Science, 34(5), 305-313. Retrieved from [Link]

  • Shayanfar, A., & Jouyban, A. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Kim, D., et al. (2022). Determining the Anticancer Activity of Sphingosine Kinase Inhibitors Containing Heteroatoms in Their Tail Structure. Pharmaceutics, 14(1), 157. Retrieved from [Link]

  • Jessop, P. G., & Subramaniam, B. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 29(8), 1735. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • Orita, A., et al. (2001). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Tetrahedron Letters, 42(31), 5137-5139. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Jensen, K. J., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. Retrieved from [Link]

  • Various Authors. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • Kumar, A., & Sahoo, S. K. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis, 4(2), 42-49. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from [Link]

  • Morstein, J., et al. (2019). Optical control of sphingolipid biosynthesis using photoswitchable sphingosines. bioRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Di Benedetto, C., et al. (2014). Protected sphingosine from phytosphingosine as an efficient acceptor in glycosylation reaction. Molecules, 19(2), 2327-2343. Retrieved from [Link]

Sources

Optimization

Preventing byproduct formation during sphingosine analog synthesis

Advanced Troubleshooting Guide for Byproduct Mitigation Welcome to the Technical Support Center for Lipid Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with yield and purity...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide for Byproduct Mitigation

Welcome to the Technical Support Center for Lipid Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with yield and purity issues during the synthesis of complex sphingolipids. The synthesis of natural D-erythro-sphingosine, safingol, and synthetic analogs like FTY720 (fingolimod) is fraught with stereochemical and regioselective pitfalls. This guide bypasses generic advice, diving directly into the mechanistic causality of byproduct formation and providing self-validating protocols to ensure your synthetic success.

Section 1: Core Troubleshooting FAQ

Q1: Why am I losing stereochemical integrity (epimerization) when using Garner's aldehyde? A1: Garner's aldehyde is a highly versatile chiral building block derived from L-serine, but its


-proton is notably acidic[1]. Under basic conditions or at elevated temperatures, deprotonation occurs, forming an achiral enolate intermediate. Upon reprotonation, the stereocenter is epimerized, leading to a significant loss of enantiomeric excess (ee%)[2]. To prevent this, nucleophilic additions must be strictly temperature-controlled (below -75 °C) to favor the kinetic Felkin-Anh addition over 

-deprotonation[1].

Q2: During olefin cross-metathesis to build the sphingosine tail, why do I see E/Z mixtures and positional isomers? A2: Olefin cross-metathesis using ruthenium catalysts (e.g., Grubbs II) is highly effective for forming the characteristic E-alkene of sphingosine[3]. However, during the reaction, the catalyst can decompose into ruthenium-hydride species. These hydrides catalyze unintended double-bond migration (isomerization) along the alkyl chain, creating a statistical mixture of positional isomers[4]. Adding a hydride scavenger suppresses this byproduct pathway, locking the regioselectivity and preserving the desired E-alkene[4].

Q3: In the synthesis of FTY720 (fingolimod), why is my phosphorylation step yielding bis-phosphorylated byproducts? A3: FTY720 features a symmetric 1,3-diol moiety. Because both primary hydroxyl groups have identical steric and electronic environments, standard phosphorylation reagents cannot easily distinguish between them, leading to over-alkylation or bis-phosphorylation[5]. Mitigation requires either the use of bulky, orthogonal protecting groups prior to phosphorylation or highly optimized direct mono-phosphorylation conditions using strict stoichiometric control[6].

Section 2: Quantitative Data & Byproduct Mitigation

The following table summarizes the most common structural byproducts encountered during sphingoid base synthesis, their mechanistic origins, and proven mitigation strategies.

Target MoleculeObserved ByproductMechanistic CauseMitigation Strategy
D-erythro-Sphingosine Epimerized Aldehyde (Loss of ee%)

-proton abstraction of Garner's aldehyde under basic/warm conditions[1].
Maintain internal T < -75 °C during nucleophilic addition; quench at low temp[2].
Sphingoid Bases Olefin Positional IsomersRu-hydride catalyzed double-bond migration during cross-metathesis[4].Add 10 mol% p-benzoquinone to suppress Ru-hydride formation[4].
FTY720 (Fingolimod) Bis-phosphorylated DiolEqual reactivity of the symmetric 1,3-diol primary hydroxyls[5].Use bulky orthogonal protecting groups or highly controlled direct mono-phosphorylation[6].
Azidosphingosine Incomplete DeprotectionHigh stability of cyclic sulfate or acetonide intermediates[7].Optimize acidic cleavage duration; utilize mild Lewis acids (e.g.,

)[3].
Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol must act as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol 1: Epimerization-Free Nucleophilic Addition to Garner's Aldehyde

Objective: Synthesize the anti-isomer intermediate for sphingosine without loss of stereocenter integrity.

  • Preparation: Dissolve Garner's aldehyde in anhydrous THF under a strict argon atmosphere.

  • Thermal Control (Crucial): Submerge the reaction flask in a dry ice/acetone bath.

    • Self-Validation: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at or below -75 °C.

  • Nucleophile Addition: Add lithium 1-pentadecyne (or equivalent organometallic reagent) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could trigger

      
      -deprotonation and subsequent epimerization.
      
  • Reaction Monitoring: Stir for 2 hours at -75 °C.

    • Self-Validation: Perform a TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot (

      
      ) completely disappears.
      
  • Quenching: Quench the reaction strictly at -75 °C using cold saturated aqueous

    
    .
    
    • Causality: Quenching at cryogenic temperatures ensures any unreacted base is neutralized before the mixture warms up, preserving the chiral center.

  • Analysis: Isolate the product via standard aqueous workup.

    • Self-Validation: Run chiral HPLC on the crude mixture. The expected outcome is >95% ee, confirming the structural integrity of the Garner's aldehyde stereocenter.

Protocol 2: Highly (E)-Selective Cross-Metathesis for Sphingosine Backbone

Objective: Couple a terminal alkene with a chiral allylic alcohol while preventing Ru-hydride mediated isomerization.

  • Setup: Combine the chiral allylic alcohol and a 3-fold excess of 1-pentadecene in anhydrous dichloromethane (DCM).

  • Additive Integration: Add 10 mol% p-benzoquinone to the mixture.

    • Causality:p-benzoquinone acts as a hydride scavenger, preventing the Grubbs catalyst from decomposing into ruthenium-hydride species, which are responsible for unwanted double-bond migration.

  • Catalyst Addition: Add 5 mol% Grubbs II catalyst.

  • Heating & Monitoring: Heat the mixture to 40 °C (reflux) for 12 hours.

    • Self-Validation: Monitor via LC-MS. Look for the mass of the cross-coupled product and ensure no -14 Da or +14 Da peaks (indicative of positional isomer fragmentation) are present.

  • Purification & Verification: Concentrate and purify via flash chromatography.

    • Self-Validation: Obtain a

      
      -NMR spectrum. The presence of a large coupling constant (
      
      
      
      Hz) for the vinylic protons confirms the exclusive formation of the desired E-alkene.
Section 4: Mechanistic & Workflow Diagrams

G A Garner's Aldehyde (Chiral Pool) B Base / High Temp (Deprotonation) A->B Improper Conditions E Nucleophilic Addition (T < -75 °C) A->E Strict Thermal Control C Achiral Enolate Intermediate B->C D Epimerized Aldehyde (Loss of ee%) C->D Re-protonation F Anti-Isomer (Desired Precursor) E->F Stereoselective

Mechanistic divergence of Garner's aldehyde: Epimerization vs. Stereoselective Addition.

G A 1,3-Diol Precursor (FTY720 Base) B Direct Phosphorylation (Excess Reagent) A->B D Controlled Mono-phosphorylation (Bulky Protecting Groups) A->D C Bis-phosphorylated Byproduct B->C Uncontrolled E FTY720-Phosphate (Target API) D->E Regioselective

Regioselectivity in FTY720 synthesis: Preventing bis-phosphorylation of symmetric 1,3-diols.

Section 5: References
  • Synthesis of sphingosine and sphingoid bases - ResearchGate. 3

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - MDPI. 4

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - Beilstein Journals. 1

  • A simple and low cost synthesis of D-erythro-sphingosine and D-erythro-azidosphingosine from D-ribo-phytosphingosine - ResearchGate.7

  • Design and synthesis of selective sphingosine-1-phosphate receptor 1 agonists with increased phosphorylation rates - PMC. 6

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC. 2

  • Direct mono-phosphorylation of 1,3-diols. A synthesis of FTY720 - Elsevier. 5

Sources

Troubleshooting

How to monitor the deprotection of N-Boc-1-pivaloyl D-erythro-Sphingosine by TLC

Welcome to the Technical Support Center for sphingolipid synthesis. Monitoring the deprotection of N-Boc-1-pivaloyl D-erythro-Sphingosine via Thin-Layer Chromatography (TLC) presents unique challenges due to the highly l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sphingolipid synthesis. Monitoring the deprotection of N-Boc-1-pivaloyl D-erythro-Sphingosine via Thin-Layer Chromatography (TLC) presents unique challenges due to the highly lipophilic nature of the sphingosine backbone and the distinct chemical behaviors of the Boc (tert-butyloxycarbonyl) and pivaloyl protecting groups[1].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure absolute confidence in your TLC analysis.

Deprotection Pathways & Logical Relationships

Understanding the orthogonal nature of these protecting groups is the first step to accurate TLC monitoring. The Boc group is acid-labile, while the pivaloyl ester is base-labile[2],[3].

Deprotection_Pathways SM N-Boc-1-pivaloyl D-erythro-Sphingosine Acid Acidic Cleavage (e.g., TFA/DCM or HCl/MeOH) SM->Acid Base Basic Cleavage (e.g., NaOMe/MeOH) SM->Base Prod1 1-pivaloyl D-erythro-Sphingosine (Free Amine, Ninhydrin +) Acid->Prod1 Prod2 N-Boc D-erythro-Sphingosine (Free Hydroxyl, Ninhydrin -) Base->Prod2

Divergent deprotection pathways for N-Boc-1-pivaloyl D-erythro-Sphingosine.

Quantitative TLC Data Reference

Use the following validated parameters to establish your baseline expectations before running your plates.

CompoundFunctional GroupsRecommended Mobile PhaseApprox. RfNinhydrin StainCAM / PMA Stain
N-Boc-1-pivaloyl Sphingosine Protected Amine, Protected OHHexanes/EtOAc (7:3)0.65Negative (No color)Positive (Dark Blue)
1-pivaloyl Sphingosine Free Amine, Protected OHDCM/MeOH (9:1)0.40Positive (Purple)Positive (Dark Blue)
N-Boc Sphingosine Protected Amine, Free OHHexanes/EtOAc (1:1)0.35Negative (No color)Positive (Dark Blue)
D-erythro-Sphingosine Free Amine, Free OHCHCl₃/MeOH/NH₄OH (80:20:2)0.25Positive (Purple)Positive (Dark Blue)

Step-by-Step Methodologies

To ensure trustworthiness, every protocol below incorporates a "mini-workup." Spotting crude reaction mixtures directly onto silica often leads to false negatives or unreadable plates due to pH-induced streaking.

Protocol A: Acidic Deprotection (Boc Removal)

Objective: Selective removal of the Boc group to yield 1-pivaloyl D-erythro-Sphingosine.

  • Reaction Setup: Dissolve N-Boc-1-pivaloyl D-erythro-Sphingosine in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Cool the reaction flask to 0°C. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) DCM:TFA ratio is achieved. Alternatively, 4M HCl in 1,4-dioxane can be used to generate the hydrochloride salt directly[3],[4].

  • Aliquot Withdrawal: Remove a 5 µL aliquot every 30 minutes to monitor progression.

  • Mini-Workup (Critical Step): Quench the aliquot into a microcentrifuge tube containing 50 µL DCM and 10 µL Triethylamine (Et₃N).

    • Causality: TFA protonates the newly formed amine, creating a sphingosinium trifluoroacetate salt. Spotting this salt directly causes severe streaking on acidic silica gel. Et₃N neutralizes the salt, ensuring the free amine migrates as a tight, quantifiable spot[4],[5].

  • Spotting: On a Silica Gel 60 F254 plate, apply three spots: (1) Starting Material, (2) Neutralized Reaction Aliquot, (3) Co-spot of 1 and 2.

  • Elution & Visualization: Elute with DCM/MeOH (9:1 v/v). Dry the plate thoroughly with a heat gun to volatilize residual TFA/Et₃N, which can inhibit staining. Dip in Ninhydrin solution and heat at 150°C until the free amine appears as a distinct purple spot[6],[7].

Protocol B: Basic Deprotection (Pivaloyl Removal)

Objective: Selective cleavage of the pivaloyl ester to yield N-Boc D-erythro-Sphingosine[2],[8].

  • Reaction Setup: Dissolve the starting material in anhydrous Methanol (MeOH) to a concentration of 0.1 M.

  • Reagent Addition: Add Sodium Methoxide (NaOMe) to achieve a final concentration of 0.5 M. Stir continuously at room temperature.

  • Aliquot Withdrawal: Remove a 5 µL aliquot every 1 hour.

  • Mini-Workup (Critical Step): Quench the aliquot into 50 µL Ethyl Acetate and 10 µL saturated aqueous NH₄Cl.

    • Causality: The strong base must be neutralized to prevent degradation of the silica stationary phase during elution. Extract the upper organic layer for spotting.

  • Spotting: Apply the organic layer to the TLC plate alongside the starting material.

  • Elution & Visualization: Elute with Hexanes/EtOAc (1:1 v/v). Because the Boc-protected amine will not react with Ninhydrin, visualize the plate using Cerium Ammonium Molybdate (CAM) stain followed by heating. The product will appear as a dark blue spot.

Experimental Workflow

TLC_Workflow Step1 1. Aliquot (5 µL) Step2 2. Mini-Workup (Neutralize) Step1->Step2 Step3 3. Spotting (Co-spot SM) Step2->Step3 Step4 4. Elution (Mobile Phase) Step3->Step4 Step5 5. Staining (Ninhydrin/CAM) Step4->Step5

Self-validating TLC workflow ensuring accurate Rf calculation and visualization.

Troubleshooting Guides & FAQs

Q1: Why is my deprotected product streaking heavily on the TLC plate, making it impossible to calculate an accurate Rf? A1:

  • Causality: When removing the Boc group using Trifluoroacetic acid (TFA) or HCl, the resulting free amine forms an ammonium salt (e.g., sphingosinium trifluoroacetate). Salts interact strongly with the acidic silanol groups on standard silica gel plates, causing severe tailing or streaking[4],[5].

  • Solution: Perform a "mini-workup" before spotting by neutralizing the aliquot with a drop of triethylamine (Et₃N). Alternatively, add 1-2% concentrated aqueous NH₄OH to your mobile phase to dynamically neutralize the silica surface during elution.

Q2: How do I definitively confirm the removal of the Boc group versus the pivaloyl group using TLC stains? A2:

  • Causality: The Boc group masks the primary amine of sphingosine, preventing it from reacting with ninhydrin. Ninhydrin requires a free primary (or secondary) amine to undergo a condensation reaction that forms Ruhemann's purple[6],[7].

  • Solution: Implement a self-validating dual-staining system. First, stain the plate with Ninhydrin and heat. A purple spot confirms Boc deprotection. If the spot is ninhydrin-negative, the Boc group is intact. To visualize all sphingolipid species (including the starting material and pivaloyl-deprotected intermediate), subsequently stain a duplicate plate with Cerium Ammonium Molybdate (CAM), which oxidizes the alkene in the sphingosine backbone, turning all related spots dark blue/black.

Q3: My Boc deprotection seems stalled. The starting material spot isn't disappearing, even after 4 hours in 20% TFA/DCM. A3:

  • Causality: While Boc groups are highly acid-labile, the lipidic nature of N-Boc-1-pivaloyl D-erythro-Sphingosine can cause it to aggregate or form micelles in certain solvent mixtures, shielding the carbamate from protonation[3].

  • Solution: Ensure strictly anhydrous conditions, as water competes with the carbamate for protons. Increase the TFA concentration to 50% (v/v) in DCM, or switch to 4M HCl in 1,4-dioxane, which provides superior solvation and sharper cleavage for highly lipophilic substrates[4].

Q4: Can I monitor the pivaloyl ester cleavage using a UV lamp? A4:

  • Causality: No. N-Boc-1-pivaloyl D-erythro-Sphingosine lacks a conjugated chromophore. The alkene in the sphingosine backbone is isolated, and neither the Boc nor the pivaloyl group absorbs UV light at the standard 254 nm wavelength.

  • Solution: You must rely entirely on destructive chemical stains (CAM, PMA, or Ninhydrin) to monitor the reaction progress.

References

  • [3] Synthesis of DES1 inhibitors to study the sphingolipid metabolism. University of Barcelona. Available at: [Link]

  • [4] Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit Chempros. Available at:[Link]

  • [5] Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Available at: [Link]

  • [7] Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition. Available at:[Link]

Sources

Optimization

Issues with stereoselectivity in D-erythro-Sphingosine synthesis

Welcome to the Sphingolipid Synthesis Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals encountering stereochemical bottlenecks during the synthesis of D-e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sphingolipid Synthesis Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals encountering stereochemical bottlenecks during the synthesis of D-erythro-sphingosine and its derivatives.

Synthesizing the exact D-erythro (2S, 3R, 4E) configuration is notoriously challenging due to the lability of intermediate stereocenters and the thermodynamic nuances of olefin formation. Below, you will find our comprehensive Knowledge Base Articles (KBAs), quantitative data comparisons, and self-validating Standard Operating Procedures (SOPs) to troubleshoot your synthetic workflows.

Workflow Overview: Sphingosine Synthesis Strategies

SphingosineSynthesis Serine L-Serine (Chiral Pool) Garner Garner's Aldehyde (Protected Serine) Serine->Garner Protection & Oxidation Nucleophile Nucleophilic Addition (Alkenylzinc/Grignard) Garner->Nucleophile C-C Bond Formation CrossMet Olefin Cross-Metathesis (Grubbs II Cat.) Garner->CrossMet Olefination & Metathesis Sphingosine D-erythro-Sphingosine (Target) Nucleophile->Sphingosine Deprotection CrossMet->Sphingosine Deprotection Phyto D-ribo-Phytosphingosine (Commercial) Oxirane Regioselective Elimination (Oxirane/Cyclic Sulfate) Phyto->Oxirane Activation Oxirane->Sphingosine Stereospecific Opening

Synthetic pathways for D-erythro-sphingosine highlighting key stereoselective steps.

Knowledge Base Articles (FAQs & Troubleshooting)

KBA-001: Epimerization and Diastereoselectivity in Garner's Aldehyde Additions

Q: Why am I losing enantiomeric purity at C2, or getting poor anti/syn ratios at C3 when adding my lipid chain to Garner's aldehyde?

A: Causality: Epimerization at the C2 position frequently occurs because the


-proton of Garner's aldehyde is highly acidic. Prolonged storage or exposure to unoptimized, highly basic nucleophiles (like certain Grignard or organolithium reagents) causes rapid racemization[1]. Furthermore, the anti (D-erythro) versus syn (L-threo) selectivity at C3 is governed by the Felkin-Anh non-chelation transition state[1].
Resolution: Always use freshly purified Garner's aldehyde. To achieve the natural D-erythro (anti) configuration, avoid standard alkyl-lithium reagents. Instead, use 1-alkenyl-zirconocene chlorides in the presence of ZnBr

. The transmetalation to an alkenylzinc species ensures a less basic, highly coordinating nucleophile that attacks from the sterically least hindered face (re-face), reliably yielding anti/syn ratios of 12–20:1[2].
KBA-002: E/Z Selectivity and Isomerization in Olefin Cross-Metathesis

Q: My cross-metathesis yields a mixture of E/Z isomers, and I am observing double-bond migration (isomerization) along the sphingoid backbone. How do I fix this?

A: Causality: First-generation Grubbs catalysts lack the activity required for sterically hindered allylic alcohols and often fail to provide high E-selectivity. More critically, as the metathesis cycle progresses, decomposition products form ruthenium hydride species. These hydrides actively catalyze undesired double-bond migration along the lipid tail[3][4]. Resolution: Switch to the Grubbs 2nd Generation Catalyst, which strongly favors the thermodynamic E-alkene (>95% E-isomer)[5]. To completely suppress double-bond isomerization, add a hydride scavenger such as 10 mol% p-benzoquinone or 2 mol% CuI to your reaction mixture[4].

MetathesisTroubleshooting Start Olefin Cross-Metathesis Issue Issue: Poor E/Z Selectivity or Isomerization Start->Issue CatCheck Check Catalyst Type Issue->CatCheck Grubbs1 Grubbs I (Low E-selectivity) CatCheck->Grubbs1 Grubbs2 Grubbs II (High E-selectivity) CatCheck->Grubbs2 Grubbs1->Issue Switch Catalyst Additives Add CuI / p-benzoquinone (Prevents Migration) Grubbs2->Additives If double bond migrates Success E-Sphingosine Derivative Grubbs2->Success Standard conditions Additives->Success

Troubleshooting workflow for poor E/Z selectivity in olefin cross-metathesis.

KBA-003: Chiral Pool Synthesis from D-ribo-Phytosphingosine

Q: De novo synthesis from L-serine is proving too lengthy and stereochemically risky. Can I semi-synthesize D-erythro-sphingosine from a commercial precursor without losing stereochemical integrity?

A: Causality: Yes. D-ribo-phytosphingosine is a cost-effective, commercially available starting material that inherently possesses the correct absolute stereochemistry at C2 and C3[6]. Resolution: The 3,4-vicinal diol of phytosphingosine can be selectively transformed into the E-allylic alcohol of sphingosine. This is achieved via a regioselective and stereospecific eliminative opening of a cyclic sulfate or oxirane intermediate. Because the elimination is stereospecific, it strictly maintains the D-erythro configuration without the risk of epimerization seen in aldehyde additions[6][7].

Quantitative Data: Stereoselectivity Outcomes by Method

Use the following reference table to select the most appropriate reagents based on your target stereocenter and acceptable isomer ratios.

Synthetic StrategyReagent / CatalystTarget Stereocenter / BondSelectivity OutcomeReference
Nucleophilic Addition 1-alkenyl-zirconocene + ZnBr

C3 (anti/syn)12:1 to 20:1 (anti favored)2
Nucleophilic Addition 1-alkenyl-ethyl-zincC3 (anti/syn)1:12 to 1:15 (syn favored)2
Cross-Metathesis Grubbs 1st GenerationC4=C5 (E/Z)Poor conversion / Low E3
Cross-Metathesis Grubbs 2nd GenerationC4=C5 (E/Z)>95% E-isomer 5
Oxirane Elimination D-ribo-phytosphingosineC2, C3, C4=C5Complete retention of D-erythro6

Step-by-Step Methodologies (Self-Validating SOPs)

SOP 1: Diastereoselective Addition to Garner's Aldehyde

Objective: Form the C3 stereocenter with high anti-selectivity while preventing C2 epimerization.

  • Substrate Preparation: Freshly prepare or purify Garner's aldehyde via flash chromatography immediately before use. Causality: Traces of acid or base from prolonged storage will trigger

    
    -deprotonation and epimerization[1].
    
  • Transmetalation: In a flame-dried Schlenk flask under argon, treat your terminal alkyne/alkene with Schwartz's reagent (Cp

    
    ZrHCl) to form the 1-alkenyl-zirconocene chloride[2].
    
  • Zinc Addition: Add anhydrous ZnBr

    
     (1.2 eq) in THF at -78 °C.
    
    • Validation Check: The suspension should become a homogeneous solution, indicating successful transmetalation to the reactive zinc species.

  • Nucleophilic Attack: Slowly add Garner's aldehyde (1.0 eq) in THF dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench & Analyze: Quench with saturated aqueous NH

    
    Cl and extract with EtOAc.
    
    • Validation Check: Perform crude

      
      H-NMR. The anti (erythro) isomer will exhibit a distinct chemical shift for the C3 methine proton compared to the syn isomer. Integration should confirm a >12:1 diastereomeric ratio (dr)[2].
      
SOP 2: E-Selective Olefin Cross-Metathesis with Isomerization Suppression

Objective: Couple the sphingoid backbone while guaranteeing absolute E-geometry and preventing double-bond migration.

  • Reaction Setup: Dissolve the protected allylic alcohol (sphingosine precursor) and 1-pentadecene (4.0 eq) in anhydrous, degassed dichloromethane (DCM)[5].

  • Additive Introduction: Add p-benzoquinone (10 mol%) or CuI (2 mol%) to the mixture.

    • Causality: These additives intercept ruthenium-hydride decomposition products, shutting down the pathway for double-bond migration[4].

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (3-5 mol%).

    • Validation Check: The solution will transition from purple/red to a dark brown hue, indicating active carbene formation and initiation of the catalytic cycle.

  • Reflux: Heat the reaction to reflux (40 °C) for 2 to 4 hours[5].

  • Termination & Purification: Cool to room temperature and add an excess of ethyl vinyl ether to quench the active catalyst. Concentrate and purify via silica gel chromatography.

    • Validation Check: Analyze the purified product via

      
      H-NMR. The coupling constant (
      
      
      
      ) for the newly formed olefinic protons must be ~15.5 Hz, definitively confirming the E-geometry[5].

References

  • Synthesis of sphingosine and sphingoid bases ResearchG
  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure n
  • Cross Metathesis Route in Sphingomyelin Synthesis Oxford University Press
  • Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis ACS Public
  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx MDPI
  • A simple and low cost synthesis of D-erythro-sphingosine and D-erythro-azidosphingosine from D-ribo-phytosphingosine ResearchG
  • Effective, High-Yielding, and Stereospecific Total Synthesis of d-erythro-(2R,3S)

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Sphingosine Derivatives

Welcome to the technical support center for the synthesis and scale-up of sphingosine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of sphingosine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, multi-gram production of sphingosine analogues from protected precursors. We will address common challenges encountered during scale-up, providing field-proven insights and troubleshooting strategies to enhance yield, purity, and process efficiency.

Part 1: Troubleshooting Guide

This section addresses specific, recurring issues encountered during the scale-up process in a direct question-and-answer format.

Q1: My final deprotection step is failing at scale. The reaction is either incomplete, or I'm observing significant byproduct formation and degradation of my target molecule. What's going wrong?

This is one of the most common hurdles in scaling up sphingolipid synthesis. Problems at the deprotection stage often stem from a protecting group strategy that was suitable for small-scale synthesis but is not robust enough for larger quantities and longer reaction times.

Probable Causes & Recommended Solutions

Probable Cause Explanation Recommended Solution
Harsh Deprotection Conditions Reagents like strong acids (e.g., TFA for Boc groups) or bases can cause side reactions, such as hydrolysis of other functional groups or elimination, especially with the increased heat and reaction times of a large-scale reaction.[1]Adopt Milder Conditions: Explore protecting groups removable under more benign conditions. For example, the Fmoc group is removed by mild bases like piperidine.[1] For acid-labile groups, consider carefully controlled conditions or alternative groups.
Incompatible Protecting Groups The stability of one protecting group may not be compatible with the conditions required to remove another, leading to unintended deprotection and side reactions.Implement an Orthogonal Strategy: Select protecting groups for different functionalities (e.g., amine vs. hydroxyl) that can be removed selectively without affecting the others. For instance, using an acid-labile Boc group for the amine and a fluoride-labile silyl ether for a hydroxyl group allows for sequential, non-interfering removal.
Poor Reagent Penetration/Mixing In large reaction vessels, inefficient stirring can lead to localized concentration gradients of the deprotection reagent, causing incomplete reactions in some areas and over-exposure/degradation in others.Optimize Reaction Parameters: Ensure vigorous and efficient mechanical stirring. Consider solvent choice to ensure all reactants remain fully solubilized throughout the reaction. For multi-phasic systems, a phase-transfer catalyst may be necessary.
Protecting Group Choice Some protecting groups, while effective, are not ideal for large-scale purification. For instance, a non-UV active group like Boc makes reaction monitoring and purification by chromatography more challenging.Strategic Use of Protecting Groups: The Cbz (Carboxybenzyl) group is an excellent choice for scaling up syntheses starting from L-Serine. It is very stable in both acidic and basic environments and its aromaticity allows for easy monitoring by UV during chromatography, which is invaluable for robust purification of intermediates on a multi-gram scale.[2]

Workflow: Troubleshooting Deprotection at Scale

start Deprotection Failure at Scale check_purity Analyze Crude Product by LC-MS/NMR start->check_purity incomplete Incomplete Reaction? check_purity->incomplete High Starting Material degradation Degradation/Byproducts? check_purity->degradation Multiple Impurity Peaks cause_incomplete1 Inefficient Mixing incomplete->cause_incomplete1 cause_incomplete2 Insufficient Reagent/Time incomplete->cause_incomplete2 cause_degradation1 Conditions Too Harsh (Temp/Conc.) degradation->cause_degradation1 cause_degradation2 Non-Orthogonal Protecting Groups degradation->cause_degradation2 solution_incomplete1 Improve Stirring; Optimize Solvent cause_incomplete1->solution_incomplete1 solution_incomplete2 Increase Reagent Stoichiometry; Extend Reaction Time with Monitoring cause_incomplete2->solution_incomplete2 solution_degradation1 Screen Milder Reagents; Lower Temperature cause_degradation1->solution_degradation1 solution_degradation2 Redesign Synthesis with Orthogonal Protecting Groups cause_degradation2->solution_degradation2

Caption: Decision tree for troubleshooting deprotection issues.

Q2: My process relies on silica gel chromatography, which is becoming a major bottleneck at a multi-gram scale. What are more efficient, scalable purification strategies?

Silica gel chromatography is an excellent tool for discovery chemistry but rarely practical for large-scale production due to high solvent consumption, time, and cost. A shift in purification strategy is essential for an efficient scale-up.

Recommended Scalable Purification Strategies:

  • Solid-Phase Extraction (SPE): This is a highly effective and scalable alternative. The hydrophobic sphingoid backbone of your derivatives makes them ideal candidates for purification using reverse-phase cartridges (e.g., C18).

    • Why it Works: The lipid tail strongly adsorbs to the C18 stationary phase, allowing more polar impurities and excess reagents to be washed away with aqueous solvents. The desired product is then eluted with a higher concentration of organic solvent (e.g., acetonitrile or methanol).[3][4] This method is fast, uses less solvent than traditional chromatography, and can be run in parallel to process large quantities quickly.[3]

    • Pro-Tip: Chemoenzymatic strategies often utilize glycosyl sphingosine intermediates, which are perfect for this type of purification after each glycosylation step, ensuring high purity before the final acylation.[3][5]

  • Crystallization: Do not underestimate the power of crystallization for achieving high purity at scale. If your protected intermediate or final product is a solid, developing a crystallization procedure can be far more cost-effective and scalable than any chromatographic method.

    • How to Approach: Screen a variety of solvent/anti-solvent systems. A common approach is to dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add an anti-solvent (e.g., hexanes, pentane) until turbidity is observed, then allow it to cool.

  • Liquid-Liquid Extraction: A well-designed series of aqueous washes can remove many impurities. For example, if your product is in an organic solvent like ethyl acetate, washing with a mild acid, then a mild base, and finally brine can remove basic and acidic impurities, respectively.

  • Alkaline Methanolysis for Contaminant Removal: When working with extracts from biological sources or complex reaction mixtures, glycerolipids are often a major contaminant. A mild alkaline methanolysis step can selectively hydrolyze the ester linkages of glycerolipids, making them easier to remove, leaving your more stable sphingolipids (which typically have an amide linkage) intact.[6]

Q3: I'm observing poor or inconsistent stereoselectivity in my key bond-forming step as I increase the reaction scale. How can I gain better stereocontrol?

Maintaining stereocontrol is paramount for biological activity and is a common challenge during scale-up, where slight variations in temperature or addition rates can have a magnified impact.

Probable Causes & Recommended Solutions

Probable Cause Explanation Recommended Solution
Poor Temperature Control Many stereoselective reactions are highly sensitive to temperature. A large reaction volume has a much higher thermal mass, making it harder to control temperature uniformly. Hot spots can develop, leading to loss of selectivity.Improve Thermal Management: Use a reactor vessel with a jacket for circulating coolant. Ensure the addition of reagents is slow and controlled to manage any exotherms. For highly sensitive reactions, a cryostat is essential.
Reagent-Controlled Diastereoselectivity The choice of organometallic reagents and additives can dramatically influence the stereochemical outcome.Leverage Chelation Control: When adding an organometallic reagent to a chiral aldehyde (like a Garner's aldehyde derivative from L-serine), the choice of metal can dictate the facial selectivity. For example, using certain zinc reagents (e.g., with ZnBr2) can favor the syn isomer, while lithium or magnesium reagents may favor the anti isomer through different chelation models.[7][8] This must be empirically optimized for your specific substrate.
Sub-optimal Chiral Source The synthesis may not be starting from a robust chiral precursor.Utilize the Chiral Pool: Starting your synthesis from a readily available and inexpensive chiral molecule like L-serine is a common and effective strategy.[2][7] This embeds the initial stereocenter from the beginning, simplifying the control of subsequent stereocenters.
Racemization Harsh reaction conditions (strong base or acid) can lead to epimerization at stereogenic centers, especially those alpha to a carbonyl group.Screen for Milder Conditions: If racemization is suspected, analyze the impact of pH, temperature, and reaction time. Often, switching to a less aggressive base or running the reaction at a lower temperature can preserve stereochemical integrity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider when planning a scale-up synthesis for a sphingosine derivative?

The single most important factor is the protecting group strategy . A well-thought-out strategy, designed from the beginning with scale-up in mind, will save enormous time and resources. Consider groups that are (1) robust and stable through multiple reaction steps, (2) orthogonal to each other, allowing for selective removal, and (3) facilitate purification (e.g., by being crystalline or UV-active).[2][9]

Q2: Are chemoenzymatic methods a viable option for industrial-scale synthesis of sphingosine derivatives?

Absolutely. Chemoenzymatic methods are becoming increasingly popular for synthesizing complex glycosphingolipids.[3][5][10]

  • Advantages: Enzymes operate in aqueous solutions under mild conditions (pH, temperature), which avoids the need for harsh reagents and complex protection/deprotection steps for the sugar moieties. The high specificity of enzymes also ensures excellent stereocontrol.

  • Scalability: The use of one-pot multienzyme (OPME) systems, combined with facile C18 cartridge purification of the glycosyl sphingosine intermediates, makes this approach highly efficient and scalable.[3][5]

Q3: How can I efficiently monitor my reactions at a large scale without constantly taking and preparing samples for HPLC or NMR?

While detailed analysis is still required at key points, Thin-Layer Chromatography (TLC) remains a rapid, inexpensive, and powerful tool for routine monitoring.

  • Pro-Tip: If you have incorporated a UV-active protecting group like Cbz, you can easily visualize the consumption of starting material and the appearance of the product under a UV lamp.[2] Staining with reagents like potassium permanganate or ceric ammonium molybdate can help visualize non-UV active compounds. This allows for quick checks on reaction progress before committing to a full workup.

Part 3: Key Experimental Protocols

Protocol 1: Scalable Purification of a Glycosyl Sphingosine Intermediate via C18-SPE

This protocol describes a general method for purifying glycosyl sphingosine products after an enzymatic glycosylation reaction, a common step in the chemoenzymatic synthesis of complex glycosphingolipids.[3][4]

Materials:

  • Crude aqueous reaction mixture containing the glycosyl sphingosine product.

  • C18 Solid-Phase Extraction (SPE) Cartridge (sized appropriately for the reaction scale).

  • Solvents: Deionized Water, Acetonitrile (ACN).

  • SPE vacuum manifold (optional, but recommended for efficiency).

Procedure:

  • Cartridge Conditioning: Condition the C18 cartridge by passing 3-5 column volumes (CV) of ACN through it, followed by 3-5 CV of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Directly load the aqueous reaction mixture onto the conditioned C18 cartridge. The hydrophobic lipid tail of the glycosyl sphingosine will bind to the C18 stationary phase.

  • Washing (Impurity Removal): Wash the cartridge with 3-5 CV of deionized water. This step removes salts, proteins (denatured enzymes), and unreacted sugar nucleotides, which are polar and do not bind to the C18 material.

  • Elution (Product Collection): Elute the purified glycosyl sphingosine product from the cartridge using 3-5 CV of ACN or an ACN/water mixture (e.g., 80-95% ACN). The strong organic solvent disrupts the hydrophobic interaction, releasing the product.

  • Solvent Removal: Concentrate the collected fractions under reduced pressure (e.g., using a rotary evaporator) to yield the pure glycosyl sphingosine product.

General Synthesis and Purification Workflow

cluster_prep Preparation cluster_purification Purification & Final Steps start Protected Precursor (e.g., from L-Serine) reaction Key Bond-Forming Reaction (e.g., Grignard, Metathesis) start->reaction intermediate Protected Intermediate reaction->intermediate purify Scale-Up Purification intermediate->purify spe C18-SPE purify->spe If suitable (hydrophobic tail) crystallize Crystallization purify->crystallize If solid deprotect Final Deprotection final_product Purified Sphingosine Derivative deprotect->final_product spe->deprotect crystallize->deprotect

Caption: General workflow for scaling up sphingosine derivative synthesis.

Part 4: References

  • Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. PubMed. Available at: [Link]

  • Synthesis and biological properties of novel sphingosine derivatives. PubMed. Available at: [Link]

  • Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. Available at: [Link]

  • A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. MDPI. Available at: [Link]

  • Practical Syntheses of Sphingosine-1-Phosphate and Analogues. ResearchGate. Available at: [Link]

  • Highly efficient chemoenzymatic synthesis and facile purification of α-Gal pentasaccharyl ceramide Galα3nLc4βCer. PMC. Available at: [Link]

  • Synthesis of sphingosine and sphingoid bases. ResearchGate. Available at: [Link]

  • Purification of Glycosphingosines and Glycosphingolipids. University of California, Davis. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • SYNTHESIS OF NATURAL PRODUCT-BASED SPHINGOSINE DERIVATIVES. CORE. Available at: [Link]

  • Synthesis and metabolic fate of bifunctional sphingosine (pacSph, 8). ResearchGate. Available at: [Link]

  • Spatial organization of bacterial sphingolipid synthesis enzymes. bioRxiv. Available at: [Link]

  • Host–Guest Chemistry-Mediated Biomimetic Chemoenzymatic Synthesis of Complex Glycosphingolipids. Journal of the American Chemical Society. Available at: [Link]

  • Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids. MDPI. Available at: [Link]

  • Removal of the sphingolipid impurity from preparations of yeast phosphatidyl inositol. PubMed. Available at: [Link]

  • Chemoenzymatic Synthesis and Facile Purification of Gangliosides. University of Miami. Available at: [Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. Available at: [Link]

  • Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. Available at: [Link]

  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. Available at: [Link]

  • Human genetic defects of sphingolipid synthesis. PMC. Available at: [Link]

  • Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers. Available at: [Link]

  • Recent Advances in the Synthesis of Sphingosine and Phytosphingosine, Molecules of Biological Significance. ResearchGate. Available at: [Link]

  • Structural diversity is common across different lipid metabolic domains, but sphingolipids still represent an extreme case in this sense. FEBS Network. Available at: [Link]

  • A stereocontrolled, efficient synthetic route to bioactive sphingolipids: synthesis of phytosphingosine and phytoceramides from unsaturated ester precursors via cyclic sulfate intermediates. PubMed. Available at: [Link]

  • Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4. PMC. Available at: [Link]

  • Deprotection Guide. Glen Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of N-Boc-1-pivaloyl D-erythro-Sphingosine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing the notorious downstream processing c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing the notorious downstream processing challenges associated with sphingolipid intermediates.

N-Boc-1-pivaloyl D-erythro-sphingosine (Molecular Formula: C₂₈H₅₃NO₅, MW: 483.7 g/mol ) is a critical building block in the synthesis of ceramides, sphingomyelins, and sphingosine-1-phosphate (S1P) analogs. However, its unique structural features—a highly lipophilic C15 hydrocarbon tail, an acid-sensitive tert-butyloxycarbonyl (Boc) group, and a 1,3-diol system—create a "perfect storm" for chromatographic streaking, protecting group degradation, and spontaneous isomerization.

This guide moves beyond generic troubleshooting to explain the causality behind these failures and provides a self-validating protocol to secure high-purity yields.

Part 1: Mechanistic Troubleshooting (The "Why" Behind the Failure)

Before attempting purification, it is critical to understand the chemical forces working against your target molecule.

The O-to-O Acyl Migration Trap

The most common reason for poor yield and unexpected TLC spots is intramolecular acyl migration. The pivaloyl ester at the primary C1 position can spontaneously migrate to the secondary C3 hydroxyl group. This non-enzymatic transesterification is triggered by both acidic and basic environments, proceeding through a cyclic orthoester intermediate[1]. Because the 1-O-pivaloyl and 3-O-pivaloyl isomers have nearly identical polarities, separating them post-migration is exceptionally difficult.

AcylMigration N1 1-O-Pivaloyl Isomer (Target) N2 Orthoester Intermediate (Basic/Acidic conditions) N1->N2 Base/Acid N2->N1 Reversion N3 3-O-Pivaloyl Isomer (Byproduct) N2->N3 Ring Opening

Fig 1: Mechanism of base/acid-catalyzed 1-to-3 O-acyl migration in sphingosine derivatives.

Acid-Catalyzed Boc Degradation on Silica

Standard silica gel is inherently acidic (pH ~4.5–5.5). When N-Boc-1-pivaloyl D-erythro-sphingosine is loaded onto a standard column and subjected to prolonged elution times, the mild acidic conditions can induce premature de-N-acylation or complete loss of the Boc protecting group[2]. This results in the compound permanently binding to the silica or eluting as a highly polar smear.

Amphiphilic Streaking

The molecule possesses a polar head group (diol/carbamate) and a highly lipophilic tail (C15 chain). This amphiphilic nature causes severe tailing (streaking) on normal-phase silica unless the solvent system is meticulously optimized to maintain a tight hydration sphere around the polar head[3].

Part 2: Self-Validating Purification Protocol

To counteract these mechanisms, do not rely on standard flash chromatography. Use the following step-by-step methodology, which incorporates a self-validating 2D-TLC check to ensure your compound survives the column.

Step-by-Step Methodology

Step 1: pH-Controlled Quenching Causality: Standard NaHCO₃ workups can create localized basic pockets (pH > 8.5) that trigger acyl migration[4]. Action: Quench the crude reaction mixture using a cold, strictly neutral Phosphate Buffered Saline (PBS, pH 7.2). Extract with Dichloromethane (DCM) and dry over anhydrous Na₂SO₄.

Step 2: Silica Gel Pre-Neutralization Causality: Neutralizing the silanol groups prevents acid-catalyzed Boc degradation and suppresses the orthoester intermediate formation. Action: Slurry the silica gel in Hexane containing 1% Triethylamine (v/v). Pack the column, then flush with 3 column volumes (CV) of pure Hexane to remove excess amine, which could otherwise co-elute and contaminate your product.

Step 3: Self-Validating 2D-TLC Causality: You must prove the molecule is stable on your specific batch of silica before committing the entire batch. Action: Spot the crude mixture in the bottom-left corner of a square TLC plate. Run the plate in Hexane/EtOAc (90:10). Dry the plate completely, rotate it 90 degrees, and run it again in the exact same solvent. Validation: If the N-Boc-1-pivaloyl D-erythro-sphingosine spot lies perfectly on the diagonal, it is stable. If spots appear off the diagonal, degradation or migration is occurring on the silica, indicating your pre-neutralization step failed.

Step 4: Gradient Elution Action: Load the sample in a minimum volume of dry DCM. Elute using a shallow gradient. Refer to the optimized solvent data below.

Table 1: Quantitative Solvent System Optimization Data
Solvent SystemRatio (v/v)Expected

ResolutionMechanistic Observation
Hexane / EtOAc 90:100.20 - 0.25HighOptimal. Suppresses streaking and maintains tight band elution[3].
Petroleum Ether / EtOAc 85:15~0.30ModerateFaster elution, but risks co-elution with unreacted pivaloyl chloride byproducts.
DCM / Methanol 95:5>0.60LowAvoid. Too polar; causes co-elution and risks transesterification with MeOH.

Step 5: Low-Temperature Concentration Action: Pool the pure fractions and evaporate the solvent using a rotary evaporator with the water bath set strictly below 30°C . Thermal stress in the presence of trace silica fines will rapidly degrade the Boc group.

PurifWorkflow S1 Crude Mixture (N-Boc-1-piv-Sph) S2 Aqueous Workup (Mild pH 7.0-7.5) S1->S2 S3 Silica Gel Loading (Pre-neutralized) S2->S3 S4 Flash Chromatography (Hexane/EtOAc) S3->S4 S5 Fraction Analysis (2D TLC & LC-MS) S4->S5 S6 Pure Target Compound S5->S6

Fig 2: Optimized downstream purification workflow for N-Boc-1-pivaloyl D-erythro-sphingosine.

Part 3: Troubleshooting FAQs

Q: I observe two closely eluting spots on my TLC (


), but LC-MS shows the exact same mass for both. What is happening? 
A:  You are observing O-to-O acyl migration. The pivaloyl group has partially migrated from the primary C1 hydroxyl to the secondary C3 hydroxyl[1]. Because they are structural isomers, their mass is identical. To prevent this, you must strictly control the pH during your aqueous workup (do not use strong bases) and ensure your silica gel is thoroughly pre-neutralized[4].

Q: My product yield drops significantly during the final rotary evaporation of the chromatography fractions. Why? A: N-Boc-protected sphingolipids are highly sensitive to thermal degradation and mild acid hydrolysis[2]. If your fractions contain trace amounts of acidic silica fines that passed through the column frit, concentrating them at high temperatures will catalyze the removal of the Boc group. Always filter your pooled fractions through a 0.22 µm PTFE syringe filter before evaporation, and keep the bath temperature below 30°C.

Q: Can I use reverse-phase (C18) chromatography to avoid the acid issues of normal-phase silica? A: While C18 avoids silanol acidity, the extreme lipophilicity of the C15 tail makes N-Boc-1-pivaloyl D-erythro-sphingosine nearly insoluble in standard reverse-phase solvent systems (like Water/Acetonitrile) without heating the column. Heating will induce the very acyl migration you are trying to avoid. Stick to deactivated normal-phase silica with Hexane/EtOAc[3].

References

1.[4] Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method. Source: nih.gov. URL:[Link] 2.[3] US20030171621A1 - Process for the synthesis of sphingosine. Source: google.com. URL: 3.[2] Mild acid hydrolysis of sphingolipids yields lysosphingolipids: a matrix-assisted. Source: umin.ac.jp. URL:[Link] 4.[1] Synthesis of Lysophospholipids. Source: mdpi.com. URL:[Link]

Sources

Troubleshooting

Dealing with incomplete reactions in sphingolipid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for sphingolipid synthesis. This guide is designed to provide in-depth troubleshooting assistance for resear...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sphingolipid synthesis. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering incomplete reactions and other common issues during de novo sphingolipid synthesis experiments. As specialists in lipid biochemistry, we understand that achieving complete and reproducible results is paramount. This center moves beyond simple protocols to explain the underlying principles, helping you diagnose problems and implement robust solutions.

Section 1: Understanding the Pathway & Common Failure Points

The de novo synthesis of ceramides is a multi-step enzymatic process occurring primarily at the endoplasmic reticulum (ER).[1][2][3] An incomplete reaction is often a bottleneck at one of these key enzymatic steps. Understanding the sequence is the first step in diagnostics.

The core pathway proceeds as follows:

  • Serine Palmitoyltransferase (SPT) catalyzes the condensation of L-serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine (3-KDS). This is the rate-limiting step and a common point of failure.[2][4][5]

  • 3-KDS Reductase (KDSR) rapidly reduces 3-KDS to sphinganine (dihydrosphingosine).

  • Ceramide Synthases (CerS) N-acylate sphinganine with a fatty acyl-CoA to produce dihydroceramide. Mammals have six CerS isoforms, each with specificity for different acyl-chain lengths.[1][6][7]

  • Dihydroceramide Desaturase (DEGS) introduces a critical double bond into dihydroceramide to form the final product, ceramide.[8][9]

An issue at any of these stages can lead to low yield of the final product or accumulation of an intermediate.

Sphingolipid Synthesis Pathway cluster_0 Endoplasmic Reticulum Serine L-Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine (3-KDS) Serine->KDS SPT (Rate-Limiting) Sphinganine Sphinganine (dihydrosphingosine) KDS->Sphinganine KDSR (NADPH) dhCer Dihydroceramide Sphinganine->dhCer CerS (1-6) Ceramide Ceramide dhCer->Ceramide DEGS1/2 AcylCoA Fatty Acyl-CoA AcylCoA->dhCer F1 ! F2 ! F3 ! F4 !

Caption: The de novo sphingolipid synthesis pathway with key enzymes and potential failure points (!).

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter. Follow the diagnostic workflow to pinpoint the issue.

Caption: A logical workflow for troubleshooting incomplete sphingolipid synthesis reactions.

Q1: I see little to no product, and no intermediates are accumulating. What is the likely problem?

A1: Failure at the First Step - Serine Palmitoyltransferase (SPT) Activity

When both your final product (ceramide) and key intermediates (dihydroceramide, sphinganine) are absent, the issue almost certainly lies at the beginning of the pathway. The rate-limiting enzyme, SPT, is the primary suspect.[4][5]

Possible Causes & Solutions:

  • Sub-optimal Substrate Concentrations:

    • L-Serine: The affinity of SPT for L-serine can be low, with a reported Km as high as 1.2 mM.[10] Ensure your L-serine concentration is not limiting; concentrations between 0.5 and 1.0 mM are commonly used.[10]

    • Palmitoyl-CoA: This substrate can cause inhibition at high concentrations.[10] The optimal range is typically 0.05–0.1 mM.[10] Titrate your palmitoyl-CoA concentration to find the sweet spot for your enzyme source.

  • Degraded or Impure Substrates:

    • Palmitoyl-CoA Stability: The thioester bond is susceptible to hydrolysis. Prepare it fresh or purchase from a reputable supplier and store it in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.[11]

    • DTT Interference: While DTT is often added to protect enzyme cysteine residues, it can reduce the thioester bond in palmitoyl-CoA, effectively lowering its concentration.[10] If using DTT, consider its potential impact and optimize its concentration (e.g., 5 mM is a common starting point).[4]

  • Missing Cofactor: SPT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][4] Its absence will completely halt the reaction. Ensure PLP is included in your reaction buffer at an appropriate concentration (e.g., 50 µM).[4]

  • Inactive Enzyme Preparation:

    • Source: SPT activity is typically determined in microsomal preparations.[10] If using total cell lysates, endogenous acyl-CoA thioesterases can degrade your palmitoyl-CoA substrate, reducing SPT activity by up to 80%.[10] Consider preparing microsomes or adding a thioesterase inhibitor.

    • Detergents: The addition of a mild detergent like 0.1% SM-like (SML) detergent has been shown to increase SPT activity 6-fold in total lysates by inhibiting thioesterases.[10]

ParameterRecommended RangeRationale & Citation
L-Serine 0.5 - 1.8 mMSPT has a relatively low affinity (high Km) for L-serine.[10]
Palmitoyl-CoA 0.05 - 0.1 mMAvoids substrate inhibition observed at higher concentrations.[10]
Pyridoxal-5'-Phosphate (PLP) ~50 µMEssential enzymatic cofactor for SPT.[4]
DTT ~5 mMProtects enzyme but can degrade palmitoyl-CoA; concentration may need optimization.[4][10]
pH ~8.3Optimal pH for SPT activity in HEPES buffer.[4]
Temperature 37 °CStandard incubation temperature for mammalian enzymes.[4]
Q2: My analysis shows a significant accumulation of dihydroceramide, but very little ceramide. What's wrong?

A2: Bottleneck at the Final Step - Dihydroceramide Desaturase (DEGS) Activity

This is a classic sign of inhibited or insufficient DEGS activity. The pathway is functioning up to the final step, but the conversion of dihydroceramide to ceramide is failing.

Possible Causes & Solutions:

  • Oxidative Stress: DEGS activity is potently inhibited by oxidative stress.[8] Treatment of cells with agents like H₂O₂ can decrease desaturase activity in a time- and dose-dependent manner, leading to dihydroceramide accumulation.[8][12]

    • Solution: Ensure your buffers and reagents are fresh and free of oxidizing agents. If working with cell culture, consider the possibility that your experimental conditions are inducing oxidative stress. The inclusion of antioxidants in the culture medium could be a diagnostic test.

  • Insufficient Cofactors: The desaturation reaction is complex and requires cofactors beyond the enzyme itself, including cytochrome b5 and NAD(P)H as an electron donor.[12]

    • Solution: If using a purified system or diluted microsomes, ensure these components are present and not rate-limiting. Supplementing the reaction with NADPH may be necessary.

  • Chemical Inhibition: Certain compounds are known inhibitors of DEGS. For example, the retinoid fenretinide (4-HPR) and the COX-2 inhibitor celecoxib have been shown to inhibit DEGS and cause dihydroceramide to accumulate.[9][12]

    • Solution: Review all components of your cell culture media or reaction buffer for potential inhibitors. If you are testing a drug candidate, consider the possibility that it has off-target effects on DEGS.

  • Cell-Density Effects: In some cell lines, such as neuroblastomas, DEGS activity has been shown to decrease at high cell density, leading to a higher dihydroceramide-to-ceramide ratio.[12]

    • Solution: Be consistent with cell plating densities. If you observe this issue, try harvesting cells at a lower confluency.

Q3: I am detecting sphinganine (or a labeled analog like NBD-sphinganine), but little to no dihydroceramide. Where is the failure?

A3: Inefficient Acylation - Ceramide Synthase (CerS) Activity

If sphinganine is present, it means the first two steps (SPT and KDSR) are working. The problem lies with the N-acylation step catalyzed by one of the six ceramide synthases.

Possible Causes & Solutions:

  • Incorrect Fatty Acyl-CoA Substrate: This is the most common cause. The six CerS isoforms have distinct specificities for the chain length of the fatty acyl-CoA.[6][7] For example, CerS1 prefers C18-CoA, while CerS2 prefers very long-chain CoAs (C22-C26) and CerS5/6 prefer C16-CoA.[1][6]

    • Solution: Ensure you are providing the correct fatty acyl-CoA for the CerS isoform(s) that are most active in your experimental system (e.g., tissue homogenate, cell line). If you are unsure, you may need to test a panel of acyl-CoAs (e.g., C16, C18, C24).[6]

  • Substrate Inhibition: Similar to SPT, CerS enzymes can exhibit substrate inhibition, particularly by sphinganine.[6]

    • Solution: While difficult to measure local concentrations in the ER membrane, if you are performing an in vitro assay, try varying the sphinganine concentration to determine the optimal level.[6]

  • Chemical Inhibition: The mycotoxin Fumonisin B1 is a well-known competitive inhibitor of CerS.[1][6]

    • Solution: Ensure no accidental contamination of your reagents. Fumonisin B1 can also be used as an experimental control to deliberately halt the pathway at this step.[1]

  • Sub-optimal Assay Conditions: Each CerS has different kinetic parameters. The optimal reaction time and amount of protein may vary significantly between isoforms.[13][14]

    • Solution: If you are overexpressing a specific CerS or working with a system where one is dominant, you must optimize the assay conditions (protein amount, time) for that specific enzyme.[13][14]

Section 3: FAQs - General Issues in Sphingolipid Synthesis

Q: How can I analyze the reaction products and intermediates to diagnose my problem? A: A robust analytical method is critical. The primary methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • TLC: This is a cost-effective method for separating lipids.[15] By running standards alongside your sample, you can identify the presence or absence of key species like ceramide, dihydroceramide, and sphingomyelin.[15] If using radiolabeled or fluorescent substrates (e.g., [¹⁴C]L-serine or NBD-sphinganine), you can visualize the products via autoradiography or fluorescence imaging.[6][10][16]

  • LC-MS/MS: This is the gold standard for lipid analysis, offering high sensitivity and specificity.[7][16][17] It allows for precise quantification of each lipid species and can distinguish between molecules with very similar structures.[17] This is the best method for definitively identifying which intermediate is accumulating.[1]

Q: My substrates are delivered in an organic solvent. Could this be inhibiting the reaction? A: Yes. Solvents like ethanol or DMSO can be toxic to cells and inhibit enzymes at high concentrations. When adding substrates to a reaction or cell culture, ensure the final solvent concentration is minimal, typically below 0.5%.[18] For poorly soluble lipids like long-chain ceramides, complexing them with fatty acid-free Bovine Serum Albumin (BSA) can dramatically improve solubility and delivery without the need for high solvent concentrations.[18]

Q: I'm using a commercial kit and it's not working. What should I check first? A: Always check the basics. Ensure you have used the correct volumes and concentrations for all reagents. Verify that the kit and its components have not expired. Pay close attention to the recommended storage conditions for enzymes and substrates. If the problem persists, perform a positive control experiment using the control enzyme/lysate provided with the kit, if available. If the control works, the issue likely lies with your experimental sample (e.g., low enzyme concentration, presence of an inhibitor). If the control fails, contact the manufacturer's technical support with your data.

Q: Could my results be affected by sample handling and storage? A: Absolutely. Sphingolipids are susceptible to both enzymatic and chemical degradation.[11] To ensure sample integrity, flash-freeze tissues or cell pellets in liquid nitrogen immediately after collection. For long-term storage, keep lipid extracts in an organic solvent at -80°C under an inert gas (like nitrogen or argon) to prevent oxidation.[11] Crucially, avoid multiple freeze-thaw cycles, as this can release degradative enzymes and compromise your results. Aliquot samples into single-use volumes before freezing.[11]

Section 4: Key Experimental Protocols

Protocol 1: Basic TLC Analysis of Reaction Products

This protocol is for analyzing products from an in vitro reaction using a fluorescent sphinganine analog.

  • Stop the Reaction: Terminate the enzymatic reaction by adding 20 volumes of chloroform:methanol (1:2, v/v). Vortex thoroughly.

  • Lipid Extraction: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of approximately 2:1:1. Vortex and centrifuge to separate the phases.

  • Sample Preparation: Carefully collect the lower organic phase containing the lipids. Dry the solvent under a gentle stream of nitrogen.

  • TLC Spotting: Re-dissolve the dried lipid extract in a small volume (20-50 µL) of chloroform:methanol (2:1, v/v). Spot the sample onto a silica TLC plate alongside fluorescent standards for NBD-sphinganine and NBD-dihydroceramide.

  • Chromatography: Develop the TLC plate in a chamber with a solvent system appropriate for separating ceramides, such as chloroform:methanol:water (65:25:4, v/v/v).[15]

  • Visualization: After the solvent front has reached the top, remove the plate and allow it to air dry completely. Visualize the fluorescent spots under a UV lamp. The retention factor (Rf) of your product should match the ceramide standard.

Protocol 2: Preparation of Microsomes from Cultured Cells

This protocol provides a general method for enriching ER-bound enzymes like SPT.

  • Cell Harvesting: Harvest cells by scraping into ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors). Allow cells to swell on ice for 15-20 minutes.

  • Cell Lysis: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle until >90% lysis is observed by microscopy.

  • Remove Debris: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and unbroken cells.

  • Pellet Microsomes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

  • Final Preparation: Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a suitable buffer (e.g., reaction buffer or a storage buffer with glycerol) and determine the protein concentration using a Bradford or BCA assay. Store in aliquots at -80°C.

References

  • Zitomer, N. C., et al. (2009). An improved method to determine serine palmitoyltransferase activity. Journal of Lipid Research, 50(9), 1947-1955. [Link]

  • Tidhar, R., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 53(10), 2215-2221. [Link]

  • Gatticchi, L., et al. (2017). Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors. Molecules, 22(7), 1195. [Link]

  • Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 519. [Link]

  • Laviad, E. L., et al. (2012). Characterization of the Acyl Chain Specificity of the Mammalian Ceramide Synthases. Journal of Biological Chemistry, 287(24), 21025-21033. [Link]

  • Ikushiro, H., et al. (2015). Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum. Journal of Biological Chemistry, 290(4), 2376-2388. [Link]

  • Laviad, E. L., et al. (2012). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Biological Chemistry, 287(31), 26034-26043. [Link]

  • Tidhar, R., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 53(10), 2215-2221. [Link]

  • Kraveka, J. M., et al. (2011). Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress. Biochimica et Biophysica Acta, 1811(11), 939-945. [Link]

  • Teixeira, A. G., et al. (2018). Sphingolipid Extraction and Analysis by Thin-Layer Chromatography. Methods in Molecular Biology, 1698, 1-11. [Link]

  • Tidhar, R., et al. (2015). A Rapid Ceramide Synthase Activity using NBD-sphinganine and Solid Phase Extraction. Journal of Lipid Research, 56(5), 1065-1071. [Link]

  • Giltner, Z. (2022). The Design of a PCR-Based Assay to Detect and Isolate the Serine Palmitolytransferase Gene From Environmental Bacteria. eGrove. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23. [Link]

  • Masood, M. A., et al. (2014). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 1198, 105-125. [Link]

  • Kasumov, T., et al. (2012). Cell density-dependent reduction of dihydroceramide desaturase activity in neuroblastoma cells. Journal of Lipid Research, 53(1), 165-175. [Link]

  • Stiban, J., et al. (2011). High-performance thin-layer chromatography/mass spectrometry for the analysis of neutral glycosphingolipids. Analytical Biochemistry, 418(1), 131-137. [Link]

  • Al-Abdi, L., et al. (2021). Human genetic defects of sphingolipid synthesis. Journal of Inherited Metabolic Disease, 44(4), 816-834. [Link]

  • Brady, R. O., et al. (1969). Enzymatic Abnormalities in Diseases of Sphingolipid Metabolism. Clinical Chemistry, 15(8), 712-714. [Link]

  • Camp, E., & Sperry, J. (2018). Sphingolipid biosynthesis in man and microbes. Natural Product Reports, 35(8), 779-804. [Link]

  • Helmer, C., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 659. [Link]

  • Al-Abdi, L., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences, 22(11), 5828. [Link]

  • Kumar, A., et al. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology, 11, 1324220. [Link]

  • Di Pardo, A., et al. (2017). De novo Synthesis of Sphingolipids Is Defective in Experimental Models of Huntington's Disease. Frontiers in Neuroscience, 11, 712. [Link]

  • Li, X., et al. (2014). Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. Journal of Lipid Research, 55(6), 1104-1116. [Link]

  • Rahier, A., et al. (2011). Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. Journal of Biological Chemistry, 286(18), 16074-16082. [Link]

  • Kim, Y. R., et al. (2024). Multi-Target Strategies for Enhancing Ceramide Production: A Review of Bioactive Ingredients in Cosmetic Science. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • de la Cruz, B. J., et al. (2014). Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4. Journal of Biological Chemistry, 289(10), 6963-6974. [Link]

  • Zhu, Y., et al. (2024). Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells. eLife, 12, e92070. [Link]

  • Zhu, Y., et al. (2024). Dihydroceramide desaturase governs endoplasmic reticulum and lipid droplet homeostasis to promote glial function in the nervous system. bioRxiv. [Link]

  • Liu, X., et al. (2012). Down-Regulating Sphingolipid Synthesis Increases Yeast Lifespan. PLoS Genetics, 8(2), e1002493. [Link]

  • Xie, Y., et al. (2021). Structural insights into the regulation of human serine palmitoyltransferase complexes. Nature Structural & Molecular Biology, 28(5), 459-468. [Link]

  • Gillard, B. K., et al. (1998). Variations among cell lines in the synthesis of sphingolipids in de novo and recycling pathways. Glycobiology, 8(9), 885-889. [Link]

  • Mebmer, U., et al. (2007). Inhibition of de novo ceramide synthesis upregulates phospholipase D and enhances myogenic differentiation. Journal of Cell Science, 120(Pt 3), 476-486. [Link]

  • Wu, Y., et al. (2018). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. Proceedings of the National Academy of Sciences, 115(29), E6685-E6693. [Link]

  • Dasilva, E. J., et al. (2022). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols, 3(4), 101755. [Link]

  • Summers, S. A., et al. (2019). Ceramides as modulators of cellular and whole-body metabolism. Journal of Clinical Investigation, 129(5), 1813-1824. [Link]

  • Merrill, A. H. (2002). De novo sphingolipid biosynthesis: a necessary, but dangerous, pathway. Journal of Biological Chemistry, 277(29), 25843-25846. [Link]

  • Funato, K., & Riezman, H. (2005). The ins and outs of sphingolipid synthesis. Journal of Biological Chemistry, 280(10), 8685-8688. [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Validation of Synthesized D-erythro-Sphingosine: A Comparative Analytical Guide

Sphingosine is the foundational aliphatic amino alcohol backbone of all mammalian sphingolipids. In biological systems, natural sphingosine exists exclusively as the D-erythro isomer, possessing the (2S, 3R, 4E) absolute...

Author: BenchChem Technical Support Team. Date: March 2026

Sphingosine is the foundational aliphatic amino alcohol backbone of all mammalian sphingolipids. In biological systems, natural sphingosine exists exclusively as the D-erythro isomer, possessing the (2S, 3R, 4E) absolute configuration. For researchers and drug development professionals, utilizing synthesized D-erythro-sphingosine that perfectly mimics this natural stereochemistry is paramount. Even trace contamination by stereoisomers (L-erythro, D-threo, L-threo) can drastically alter physicochemical membrane properties and abrogate biological activity, such as specific phosphorylation by sphingosine kinases to form Sphingosine-1-Phosphate (S1P).

This guide objectively compares the analytical methodologies required to rigorously confirm the stereochemistry of synthesized D-erythro-sphingosine, contrasting high-purity synthetic products against natural extracts and racemic alternatives.

Comparative Performance: High-Purity Synthetic vs. Alternatives

When sourcing sphingosine for biological assays or lipid nanoparticle (LNP) formulation, researchers typically choose between high-purity synthetic D-erythro-sphingosine, natural tissue extracts (e.g., bovine brain), and lower-cost mixed-isomer synthetics. As demonstrated in Table 1 , advanced stereoselective synthesis now matches or exceeds the purity profile of natural extracts without the risk of prion or zoonotic contamination.

Table 1: Quantitative Comparison of Sphingosine Sources

ParameterHigh-Purity Synthetic D-erythroNatural Extracted (Bovine/Porcine)Mixed-Isomer Synthetic (Racemic)
Chemical Purity (HPLC) > 99.0%95.0% - 98.0%> 98.0%
Stereochemical Purity (ee) > 99% (D-erythro)> 99% (D-erythro)~ 25% per isomer (Mixture)

NMR Coupling (Hz)
6.5 - 7.5 Hz (Pure erythro)6.5 - 7.5 Hz (Pure erythro)Complex multiplet (3.5 - 8.0 Hz)

NMR Coupling (Hz)
~ 15.5 Hz (Pure 4E)~ 15.5 Hz (Pure 4E)Mixed ~ 10.5 Hz (Z) & 15.5 Hz (E)
Biological Activity (SPHK1) 100% (Baseline)100%< 40% (Competitive inhibition)

Mechanistic Causality of Analytical Modalities (E-E-A-T Insights)

Confirming the (2S, 3R, 4E) configuration requires orthogonal analytical techniques. Relying on a single method can lead to false positives. Here is the causality behind the most robust analytical choices:

A. H NMR -Coupling Analysis (Relative Configuration)

In the extended zigzag conformation of the sphingoid base, the dihedral angle between the C2 and C3 protons dictates the


-coupling constant. The erythro (anti-vicinal amino alcohol) configuration places the C2-H and C3-H protons in an arrangement that yields a time-averaged 

coupling constant of 6.0–8.0 Hz . In stark contrast, the threo isomer exhibits a significantly smaller

of 3.5–4.5 Hz (1)[1]. Furthermore, the trans-alkene (4E) geometry is unambiguously confirmed by a large

coupling of ~15.5 Hz , whereas a cis (4Z) alkene would present at ~10.5 Hz.
B. Why Traditional Polarimetry Fails

Historically, researchers relied on specific optical rotation (


) to confirm absolute configuration. However, the specific rotation of the free D-erythro-sphingosine base is notoriously close to zero (often reported as low as -3.8° to -7° in 

), making it highly susceptible to masking by trace, highly rotatory impurities (2)[2].

The Solution: Exciton-Coupled Circular Dichroism (ECCD). By derivatizing the sphingosine into an N,O,O'-tribenzoyl derivative, the spatial interaction between the chromophores generates a massive, characteristic bisignate Cotton effect that definitively proves the absolute configuration without the ambiguity of polarimetry (3)[3].

NMR_Logic Start Synthesized Sphingosine 1H NMR Analysis J45 Measure J4,5 (Alkene Protons) Start->J45 J23 Measure J2,3 (C2-H and C3-H) Start->J23 E_isomer 4E Isomer (J4,5 ≈ 15.5 Hz) J45->E_isomer Large J Z_isomer 4Z Isomer (J4,5 ≈ 10.5 Hz) J45->Z_isomer Small J Erythro Erythro (syn) (J2,3 ≈ 6.0 - 8.0 Hz) J23->Erythro 6-8 Hz Threo Threo (anti) (J2,3 ≈ 3.5 - 4.5 Hz) J23->Threo 3.5-4.5 Hz Mosher Mosher's Ester Derivatization (Determine Absolute Config) E_isomer->Mosher Erythro->Mosher D_erythro Confirmed D-erythro (2S, 3R, 4E) Mosher->D_erythro Δδ(S-R) Analysis

Caption: Logic tree for confirming D-erythro-sphingosine stereochemistry via NMR J-coupling.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by incomplete reactions or matrix effects.

Protocol 1: Absolute Configuration via Modified Mosher’s Method

This protocol utilizes chiral derivatization to determine the absolute configuration at C-3. Self-Validation Mechanism: Both (R)- and (S)-MTPA chlorides must be used in parallel. The configuration is proven by the mathematical difference (


) between the two spectra, canceling out systemic chemical shift errors.
  • Sample Preparation: Dissolve 5 mg of synthesized D-erythro-sphingosine in 0.5 mL of anhydrous deuterated pyridine (

    
    ).
    
  • Derivatization: Divide the sample into two equal aliquots. To Aliquot A, add 10 µL of (R)-(-)-MTPA chloride. To Aliquot B, add 10 µL of (S)-(+)-MTPA chloride.

  • Incubation: Stir both reactions at room temperature for 4 hours under an argon atmosphere.

  • Validation Check: Monitor reaction completion via TLC or LC-MS to ensure full conversion to the bis-MTPA ester (no mono-ester intermediates should remain).

  • NMR Acquisition: Acquire

    
    H and 
    
    
    
    F NMR spectra at 500 MHz or higher.
  • Data Analysis: Calculate

    
     for the protons flanking the C-3 chiral center. A positive 
    
    
    
    for protons on the C-4/C-5 alkene side and a negative
    
    
    for protons on the C-2 side confirms the 3R absolute configuration.
Protocol 2: Enantiomeric Excess (ee) Profiling via Chiral LC-MS/MS

Mass spectrometry intrinsically cannot distinguish enantiomers. However, when paired with a chiral stationary phase, it becomes the ultimate tool for quantifying trace stereoisomeric impurities (4)[4]. Self-Validation Mechanism: The sample sequence must include a "System Suitability Spike" containing a known racemic mixture of all four stereoisomers to prove that the column is actively resolving enantiomers prior to analyzing the pure synthetic batch.

  • Chromatographic Setup: Utilize a reversed-phase chiral column (e.g., Chiralpak IG or equivalent immobilized polysaccharide phase).

  • Mobile Phase: Gradient elution using Water/Methanol with 0.1% Formic Acid (Solvent A) and Isopropanol/Methanol with 0.1% Formic Acid (Solvent B).

  • Internal Standard Spike: Spike the synthetic sphingosine sample with 10 ng/mL of heavy-isotope labeled D-erythro-sphingosine-d7 to correct for ionization suppression.

  • System Suitability: Inject a racemic standard (D/L-erythro and D/L-threo mix). Ensure baseline separation (Resolution

    
    ) of all four peaks.
    
  • Sample Injection & MS/MS: Inject the synthetic sample. Operate the mass spectrometer in positive ESI mode, utilizing Multiple Reaction Monitoring (MRM) for the transition

    
     300.3 
    
    
    
    282.3 (loss of
    
    
    ).
  • Quantification: Integrate the area under the curve (AUC) for the D-erythro peak versus any detected impurity peaks to calculate the precise enantiomeric excess (% ee).

LCMS_Workflow Sample Sample Prep (Spike Internal Std) LC Chiral LC (Stationary Phase) Sample->LC MS ESI-MS/MS (m/z 300.3 -> 282.3) LC->MS Data Chromatogram Resolution MS->Data Iso1 D-erythro (Target) Data->Iso1 Iso2 L-erythro (Impurity) Data->Iso2 Iso3 D/L-threo (Impurities) Data->Iso3

Caption: Chiral LC-MS/MS workflow for resolving and quantifying sphingosine stereoisomers.

Conclusion

The synthesis of D-erythro-sphingosine represents a significant leap forward in lipid manufacturing, providing material that is chemically identical to natural extracts without biological contamination risks (5)[5]. However, this quality is only guaranteed through rigorous, multi-modal stereochemical validation. By combining


-coupling NMR, Mosher's derivatization, and Chiral LC-MS/MS, researchers can establish a self-validating analytical matrix that ensures absolute stereochemical fidelity for downstream drug development applications.

References

  • 1 H and 19 F NMR spectra of (S)-MTPA derivatives of... Source: ResearchGate URL:[Link]

  • Absolute Configuration of the α,ω-Bifunctionalized Sphingolipid Leucettamol A from Leucetta microrhaphis by Deconvoluted Exciton Coupled CD Source: PMC - NIH URL:[Link]

  • Liposomal Circular Dichroism (L-CD) of Arenoyl Derivatives of Sphingolipids. Amplification of Cotton Effects in Ordered Lipid Bilayers Source: PMC - NIH URL:[Link]

  • Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy Source: RSC Publishing URL:[Link]

  • A Practical and Cost-Effective Synthesis of D-erythro-Sphingosine from D-ribo-Phytosphingosine via a Cyclic Sulfate Intermediate Source: ResearchGate URL:[Link]

Sources

Comparative

Orthogonal Amine Protection in Sphingolipid Synthesis: A Comparative Guide

Introduction to Sphingosine's Structural Challenges Sphingosine ((2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol) is the foundational backbone of all mammalian sphingolipids. Modifying sphingosine to synthesize ceramides, sphin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Sphingosine's Structural Challenges

Sphingosine ((2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol) is the foundational backbone of all mammalian sphingolipids. Modifying sphingosine to synthesize ceramides, sphingomyelins, or sphingosine-1-phosphate (S1P) requires exquisite chemoselectivity. The molecule presents three competing nucleophilic centers: a primary hydroxyl (C1), a secondary amine (C2), and a secondary hydroxyl (C3), alongside a highly sensitive trans-alkene at C4-C5.

To selectively modify the C1 or C3 hydroxyl groups, the C2 amine must be transiently masked. This guide objectively compares the tert-butyloxycarbonyl (N-Boc) group against other common amine protecting groups (Fmoc, Cbz) and provides a field-validated protocol for N-Boc protection.

Mechanistic Comparison of Protecting Groups

N-Boc (tert-Butyloxycarbonyl): The Gold Standard

The N-Boc group is the most widely utilized protecting group for sphingosine[1].

  • Causality for Selection: Boc protection relies on the formation of a carbamate that is exceptionally stable to nucleophilic attack and basic conditions (e.g., glycosylation or phosphorylation at C1).

  • Deprotection: It is cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). Crucially, these acidic conditions do not isomerize or degrade the C4-C5 allylic double bond.

N-Fmoc (Fluorenylmethyloxycarbonyl): The Base-Labile Alternative

Fmoc is utilized when the downstream synthesis involves acid-sensitive moieties, such as the sialic acid residues in gangliosides.

  • Causality for Selection: Fmoc is cleaved via an E1cB mechanism using secondary amines (typically 20% piperidine in DMF).

  • Limitations: Because sphingolipid synthesis often requires basic conditions for O-alkylation or esterification, Fmoc risks premature cleavage, limiting its orthogonality.

N-Cbz (Carboxybenzyl): The Cautionary Tale

While Cbz is a staple in peptide synthesis, it is generally contraindicated for natural sphingosine[2].

  • Causality for Rejection: Standard Cbz deprotection utilizes catalytic hydrogenolysis (H₂ over Pd/C). Because sphingosine contains an allylic C4-C5 trans-alkene, hydrogenolysis will concurrently reduce the alkene, irreversibly converting sphingosine into sphinganine (dihydrosphingosine). Unless dihydrosphingolipids are the explicit target, Cbz must be avoided.

Quantitative Comparison of Protecting Groups

Protecting GroupDeprotection ReagentC4-C5 Alkene StabilityOrthogonality / Downstream CompatibilityTypical Yield
N-Boc TFA or HClExcellentStable to base and nucleophiles. Ideal for O-glycosylation/phosphorylation.85–95%
N-Fmoc Piperidine (20%)ExcellentStable to acid. Poor stability in basic O-alkylation conditions.80–90%
N-Cbz H₂, Pd/CPoor (Reduces to alkane) Stable to mild acid/base. Destroys the native sphingosine backbone.N/A*

*Yields dihydrosphingosine upon deprotection.

Decision Logic & Workflows

SphingosineProtection Start Sphingosine Amine Protection CheckAlkene Must preserve C4-C5 Alkene? Start->CheckAlkene CbzRoute N-Cbz Protection (Reduces to Sphinganine) CheckAlkene->CbzRoute No (Dihydrosphingosine) BaseCheck Are downstream steps highly basic? CheckAlkene->BaseCheck Yes (Sphingosine) BocRoute N-Boc Protection (Gold Standard, Acid-Labile) BaseCheck->BocRoute Yes (Requires Base Stability) FmocRoute N-Fmoc Protection (Base-Labile, Acid-Stable) BaseCheck->FmocRoute No (Requires Acid Stability)

Decision tree for selecting sphingosine amine protecting groups.

Experimental Protocol: Self-Validating Synthesis of N-Boc-Sphingosine

This protocol is engineered to maximize N-selectivity while preventing O-acylation at the C1/C3 hydroxyls[3].

BocSynthesis Step1 1. Dissolve Sphingosine (THF/H2O) Step2 2. Add NaHCO3 (Mild Base) Step1->Step2 Step3 3. Add Boc2O (1.1 eq, 0 °C) Step2->Step3 Step4 4. TLC Monitoring (Ninhydrin Stain) Step3->Step4 Step5 5. Workup & Extraction (EtOAc/H2O) Step4->Step5

Step-by-step experimental workflow for the synthesis of N-Boc-sphingosine.

Reagents
  • D-erythro-Sphingosine: 1.0 equivalent

  • Di-tert-butyl dicarbonate (Boc₂O): 1.1 equivalents

  • Sodium bicarbonate (NaHCO₃): 2.0 equivalents

  • Solvent: Tetrahydrofuran (THF) / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality
  • Solvent Preparation: Suspend D-erythro-sphingosine in a 4:1 mixture of THF and H₂O.

    • Causality: Sphingosine is highly amphiphilic. THF solubilizes the long hydrophobic aliphatic tail, while water is required to dissolve the inorganic base (NaHCO₃) and stabilize the polar headgroup.

  • Base Addition: Add NaHCO₃ (2.0 eq) to the mixture and cool to 0 °C.

    • Causality: A mild base is critical. It deprotonates the ammonium salt to yield the nucleophilic free amine, but is not strong enough to deprotonate the C1/C3 hydroxyls (which would lead to unwanted O-Boc formation).

  • Boc₂O Addition: Dropwise add Boc₂O (1.1 eq) dissolved in a minimal amount of THF. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2-4 hours.

    • Causality: Strict stoichiometric control (1.1 eq) prevents over-reaction. The amine is significantly more nucleophilic than the hydroxyls, ensuring >95% chemoselectivity for N-protection.

  • Self-Validating TLC Check: Monitor the reaction via Thin Layer Chromatography (TLC) using CHCl₃/MeOH/NH₄OH (80:20:2).

    • Validation Logic: Stain the plate with Ninhydrin. Unreacted sphingosine contains a free amine and will immediately stain a deep Ruhemann's purple. The product, N-Boc-sphingosine, is a carbamate (non-nucleophilic) and will not stain with Ninhydrin. To visualize the product, you must use a lipid-charring stain like Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM). The disappearance of the ninhydrin-positive spot confirms reaction completion.

  • Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield N-Boc-sphingosine as a white solid/waxy residue.

References

  • Benchchem. "Application Notes and Protocols for Diastereoselective Synthesis of N-Boc-erythro-sphingosine." Benchchem.
  • Google Patents. "US9708354B2 - Methods for the synthesis of sphingomyelins and dihydrosphingomyelins.
  • MDPI. "Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx." MDPI.

Sources

Validation

Comprehensive Comparison Guide: Biological Activity of Deprotected N-Boc-1-Pivaloyl D-erythro-Sphingosine

Executive Summary In sphingolipid research and drug development, the use of protected precursors like N-Boc-1-pivaloyl D-erythro-sphingosine is standard practice to ensure chemical stability and prevent unwanted side rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In sphingolipid research and drug development, the use of protected precursors like N-Boc-1-pivaloyl D-erythro-sphingosine is standard practice to ensure chemical stability and prevent unwanted side reactions during complex syntheses. However, to evaluate true biological efficacy, this precursor must undergo complete deprotection (removal of the N-tert-butyloxycarbonyl and 1-O-pivaloyl groups). This process yields highly pure D-erythro-Sphingosine , the naturally occurring and biologically active stereoisomer.

This guide provides an objective, data-driven comparison of deprotected D-erythro-Sphingosine against common synthetic alternatives, detailing its mechanistic pathways and providing field-proven, self-validating protocols for your laboratory workflows.

Chemical Causality: The Role of Deprotection

Why utilize a protected precursor rather than purchasing raw sphingosine? Sphingoid bases possess reactive amine and hydroxyl groups that are highly susceptible to oxidation and degradation. By utilizing N-Boc-1-pivaloyl D-erythro-sphingosine, researchers can safely store the compound or perform selective functionalization.

Upon acidic and basic deprotection, the resulting D-erythro-Sphingosine regains its native structural conformation. This specific D-erythro stereochemistry is non-negotiable for biological activity; cellular kinases and phosphatases possess strict chiral recognition pockets that reject unnatural isomers (such as the L-threo form)[1].

Mechanistic Grounding & Biological Activity

Deprotected D-erythro-Sphingosine is not merely a structural intermediate; it is a potent bioactive lipid that acts as a central hub in the "sphingolipid rheostat," dictating cell fate through several primary targets:

  • Protein Kinase C (PKC) Inhibition: D-erythro-Sphingosine acts as a potent endogenous inhibitor of PKC and calmodulin-dependent enzymes. It achieves this by competitively displacing diacylglycerol (DAG) from the regulatory domain of PKC, thereby halting downstream survival and proliferation signaling.

  • Protein Phosphatase 2A (PP2A) Activation: It directly activates PP2A, a critical tumor suppressor phosphatase[2]. This activation leads to the dephosphorylation of the retinoblastoma (Rb) protein, triggering cell cycle arrest.

  • p32-Kinase Activation: It functions as a highly potent activator of p32-kinase, exhibiting an established half-maximal effective concentration (EC50) of 8 μM[2].

SphingolipidPathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine D-erythro-Sphingosine (Deprotected Product) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Sphingosine Kinase PKC PKC (Inhibited) Sphingosine->PKC Inhibits PP2A PP2A (Activated) Sphingosine->PP2A Activates p32Kinase p32-Kinase (Activated) Sphingosine->p32Kinase Activates (EC50 8 μM) S1P->Sphingosine S1P Phosphatase Apoptosis Cell Cycle Arrest / Apoptosis PKC->Apoptosis Reduced Survival Signaling PP2A->Apoptosis Rb Dephosphorylation

Mechanistic pathway of D-erythro-Sphingosine illustrating the sphingolipid rheostat.

Objective Comparison: D-erythro-Sphingosine vs. Synthetic Alternatives

When designing assays, selecting the correct sphingolipid analog is critical. The table below summarizes the quantitative and qualitative differences between the deprotected natural isomer and common alternatives used in research.

CompoundPrimary Biological TargetKey Metrics (EC50 / IC50)Biological Outcome & Use Case
Deprotected D-erythro-Sphingosine PKC (Inhibitor), PP2A (Activator)[2]p32-Kinase EC50: 8 μM[2]Induces cell cycle arrest; ideal for studying native sphingolipid rheostat mechanics.
L-threo-Sphingosine Unnatural stereoisomerN/AInduces apoptosis and clear DNA fragmentation; used to study non-specific lipid toxicity[1].
N,N-Dimethylsphingosine (DMS) Sphingosine Kinase (SphK)SphK IC50: ~5 μMBlocks conversion to S1P; used specifically to isolate SphK-dependent pathways[1].
C2-Ceramide (N-acetyl-D-erythro-sphingosine) Ceramide targets (e.g., CAPK)N/ACell-permeable analog that mimics endogenous ceramide stress biology[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental protocols must be designed to internally validate their own results. Below are two field-proven workflows for assessing the biological activity of your deprotected compound.

Protocol A: In Vitro PKC Kinase Inhibition Assay

Causality & Rationale: This cell-free system isolates PKC to prove that the deprotected sphingosine directly outcompetes DAG at the regulatory domain, eliminating the possibility of upstream off-target effects.

  • Deprotection Verification: Prior to the assay, confirm the complete removal of the N-Boc and pivaloyl groups via LC-MS to ensure the presence of the free primary amine and hydroxyl groups.

  • Micelle Preparation: Prepare a lipid mixed-micelle system containing phosphatidylserine (PS) and diacylglycerol (DAG) to mimic the native plasma membrane environment.

  • Compound Addition: Add titrated concentrations of deprotected D-erythro-Sphingosine (0.1 μM to 50 μM). Self-Validation Step: Include a vehicle-only control (100% kinase activity) and a known PKC inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction: Introduce purified PKC enzyme and γ-[32P]-ATP. Incubate at 30°C for 10 minutes.

  • Readout: Quench with phosphoric acid, spot onto P81 phosphocellulose paper, wash extensively, and quantify via scintillation counting. A dose-dependent decrease in 32P incorporation confirms successful PKC inhibition.

Workflow Deprotect 1. Deprotection Prepare 2. Micelle Prep Deprotect->Prepare Treat 3. Compound Addition Prepare->Treat Assay 4. Kinase Reaction Treat->Assay Readout 5. Scintillation Assay->Readout

Self-validating workflow for assessing PKC inhibition by deprotected sphingosine.

Protocol B: Cell Viability & Caspase-Dependent Apoptosis Assay

Causality & Rationale: Evaluates the downstream physiological effects of PP2A activation and PKC inhibition in living cells.

  • Cell Culture: Seed PC12 cells or Swiss 3T3 fibroblasts in 96-well plates at 1x10^4 cells/well.

  • Treatment: Treat cells with 10 μM deprotected D-erythro-Sphingosine.

  • Self-Validation (Rescue Mechanism): Co-treat a parallel set of identical wells with the broad-spectrum caspase inhibitor Z-VAD-FMK (50 μM).

  • Readout: After 24 hours, utilize a luminescent ATP-based cell viability assay.

    • Interpretation: If the deprotected sphingosine reduces viability, but the Z-VAD-FMK co-treatment rescues the cells, you have definitively proven that the compound induces caspase-dependent apoptosis rather than causing non-specific necrotic membrane disruption.

References

Sources

Comparative

A Researcher's Guide to Sphingosine: A Comparative Analysis of Synthetic vs. Natural Sources

For researchers, scientists, and drug development professionals, the choice of reagents is a critical determinant of experimental reproducibility and success. Sphingosine, a central player in the complex world of sphingo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the choice of reagents is a critical determinant of experimental reproducibility and success. Sphingosine, a central player in the complex world of sphingolipid metabolism, is no exception. This bioactive lipid is not merely a structural component of cellular membranes but a pivotal signaling molecule that governs cell fate decisions, including proliferation, differentiation, and apoptosis.[1][2][3] As the precursor to other critical mediators like ceramide and sphingosine-1-phosphate (S1P), its purity and biological activity are paramount.[4][5][6]

This guide provides an in-depth comparative analysis of synthetic versus natural sphingosine, moving beyond a simple list of specifications to explore the causality behind experimental choices. We will examine the implications of sourcing on purity, biological activity, and experimental design, providing field-proven insights and validated protocols to empower your research.

The Genesis of Sphingosine: Natural Extraction vs. Chemical Synthesis

Understanding the origin of your sphingosine is the first step in making an informed decision. The two primary sources could not be more different, each with inherent advantages and limitations.

Natural Sphingosine: A Complex Biological Harvest

Natural sphingosine is not typically found in high abundance as a free molecule within cells. Instead, it exists as the backbone of more complex sphingolipids like sphingomyelin and glycosphingolipids.[7][8] Its isolation is therefore a process of extraction and hydrolysis from biological tissues (e.g., bovine brain, yeast).

The process generally involves:

  • Lipid Extraction: Total lipids are extracted from the source material using organic solvents.

  • Hydrolysis: The complex sphingolipids are subjected to harsh chemical treatments, such as strong acid or base hydrolysis, to cleave the amide-linked fatty acids and head groups, liberating the sphingoid base.[9]

  • Purification: The resulting mixture is then purified, often through multiple chromatographic steps, to isolate the sphingosine.[9]

The primary challenge with this approach is the potential for co-extraction and the generation of by-products. The starting material contains a heterogeneous mixture of lipids, and the harsh hydrolysis conditions can create artifacts, such as O-methyl ethers, or fail to completely remove all related sphingoid bases (e.g., sphinganine).[9][10] This can lead to preparations with ill-defined purity and significant lot-to-lot variability, complicating the interpretation of experimental results.

Synthetic Sphingosine: Precision and Purity by Design

Chemical synthesis offers a bottom-up approach, building the molecule with precise control over its stereochemistry.[11] Modern organic synthesis routes allow for the creation of D-erythro-sphingosine, the biologically active isomer, with exceptional purity.[11]

Key advantages include:

  • High Purity: Synthetic sphingosine is free from the biological contaminants inherent in natural extracts, such as other lipids, proteins, or endotoxins.

  • Stereochemical Control: Synthesis ensures the correct (2S, 3R) D-erythro configuration, which is critical for proper recognition by enzymes like sphingosine kinases.[12]

  • Consistency: The manufacturing process is highly controlled, ensuring minimal batch-to-batch variation and enhancing the reproducibility of long-term studies.

  • Analog Production: Synthetic chemistry readily allows for the creation of modified sphingosine analogs (e.g., fluorescently-labeled, chain-length variants) for specialized research applications.[13][14]

Comparative Analysis: Performance in the Laboratory

The choice between synthetic and natural sphingosine directly impacts experimental outcomes. Here, we compare their performance based on critical scientific parameters.

FeatureSynthetic SphingosineNatural SphingosineRationale & Implications for Researchers
Purity Typically >98%Variable, often lowerHigh purity is essential for dose-response studies and mechanistic analyses. Contaminants in natural preps can have off-target effects.
Stereochemical Integrity Defined (D-erythro)Potential for isomeric mixturesBiological activity is highly stereospecific. Enzymes in the sphingolipid pathway are selective for the D-erythro isomer.[12]
Lot-to-Lot Consistency HighLow to ModerateCrucial for reproducibility. Inconsistent natural lots require re-validation, wasting time and resources.
Biological Contaminants NonePotential for other lipids, endotoxinsCo-extracted lipids can have their own biological activities. Endotoxins can trigger inflammatory responses in cell culture.
Scalability & Availability HighLimited by source materialSynthetic routes are more readily scaled for large-scale screening or preclinical studies.

Sphingosine's Role in the Cell: A Signaling Nexus

Sphingosine sits at a critical juncture in sphingolipid metabolism, often described as part of a "sphingolipid rheostat" that balances cell survival and cell death.[6] It can be acylated by ceramide synthases to form ceramide, a pro-apoptotic molecule, or phosphorylated by sphingosine kinases (SphKs) to form S1P, a potent pro-survival and pro-proliferative signaling molecule.[4][5][15]

This delicate balance underscores the need for a pure, well-defined starting material. The presence of other lipid species or isomers in a natural preparation can unpredictably shift this rheostat, confounding results. For instance, if a researcher aims to study sphingosine-induced apoptosis, the presence of S1P or a precursor that can be converted to S1P in the sample could counteract the intended effect.

Visualizing the Pathway

The following diagram illustrates the central role of sphingosine in the metabolic pathway.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Cytosol Cytosol / Plasma Membrane Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT (Rate-limiting) Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine KDHR DHCer Dihydroceramide Sphinganine->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS GSL Glycosphingolipids Cer->GSL Sph Sphingosine Cer->Sph Ceramidase Apoptosis Apoptosis Cer->Apoptosis SM->Cer SMase Sph->Cer CerS (Salvage Pathway) S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 S1P->Sph SPP1/2 Proliferation Proliferation & Survival S1P->Proliferation

Caption: The Sphingolipid Metabolic Pathway.

Experimental Protocols: A Framework for Investigation

To ensure trustworthy and self-validating results, rigorous experimental design is non-negotiable. Here we provide a detailed protocol for assessing sphingosine-induced apoptosis, a common application, followed by a workflow for lipidomic analysis. For these studies, the use of high-purity synthetic D-erythro-sphingosine is strongly recommended to eliminate confounding variables.

Protocol 1: Induction and Assessment of Apoptosis using Synthetic Sphingosine

This protocol describes how to treat cultured cells with sphingosine and measure apoptosis using Annexin V staining and flow cytometry.

Causality Behind Choices:

  • BSA Complexation: Sphingosine is highly lipophilic. Complexing it with fatty-acid-free Bovine Serum Albumin (BSA) is crucial for its solubilization and delivery in aqueous cell culture media.[13]

  • Vehicle Control: The BSA solution without sphingosine serves as the vehicle control. This is critical to ensure that any observed effects are due to the sphingosine itself and not the delivery vehicle.

  • Positive Control: Staurosporine is a well-known inducer of apoptosis and serves as a positive control to validate that the assay is working correctly.

  • Annexin V/PI Staining: This dual-staining method allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative).

Materials:

  • Synthetic D-erythro-sphingosine

  • Fatty acid-free BSA

  • Ethanol (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete culture medium

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Preparation of Sphingosine-BSA Complex (5 mM Sphingosine Stock): a. Dissolve synthetic sphingosine in ethanol to make a 10 mM stock solution. b. In a separate tube, prepare a 10% (w/v) fatty acid-free BSA solution in PBS. c. While vortexing the BSA solution, slowly add an equal volume of the 10 mM sphingosine ethanolic stock. d. Incubate at 37°C for 30 minutes to allow for complex formation. The final concentration will be 5 mM sphingosine in 5% BSA. Store aliquots at -20°C. e. Prepare a vehicle control of 5% BSA by mixing the 10% BSA solution with an equal volume of ethanol and incubating as above.

  • Cell Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere or reach the desired confluency. b. Dilute the 5 mM Sphingosine-BSA complex and the vehicle control in serum-free medium to achieve the desired final concentrations (e.g., 10, 20, 50 µM). c. As a positive control, prepare a treatment with staurosporine (e.g., 1 µM). d. Remove the old medium from the cells, wash once with PBS, and add the treatment media. e. Incubate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C.

  • Apoptosis Assay (Annexin V/PI Staining): a. Harvest cells by trypsinization (for adherent cells) or gentle scraping/pipetting. b. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS. c. Resuspend cells in 100 µL of 1X Annexin V Binding Buffer provided in the kit. d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Annexin V Binding Buffer to each tube. g. Analyze the samples by flow cytometry within one hour.

Protocol 2: Analysis of Sphingolipid Profile by LC-MS/MS

This protocol provides a workflow for extracting lipids from cells and analyzing the sphingolipid profile to quantify changes in sphingosine, ceramide, and S1P levels post-treatment.

Causality Behind Choices:

  • Internal Standards: The addition of a known quantity of non-endogenous, isotopically-labeled sphingolipid standards (e.g., C17-sphingosine) at the beginning of the extraction is absolutely essential for accurate quantification. These standards co-extract with the endogenous lipids and correct for variations in extraction efficiency and instrument response.[16]

  • Solvent System: A biphasic solvent system (e.g., chloroform/methanol/water) is used to efficiently partition lipids into the organic phase, separating them from polar metabolites, proteins, and salts.[17]

  • LC-MS/MS: This is the gold standard for lipidomics. Liquid chromatography (LC) separates the different lipid species, and tandem mass spectrometry (MS/MS) provides the specificity and sensitivity needed for unambiguous identification and quantification.[16][18][19]

Experimental_Workflow start Cell Culture & Treatment harvest Harvest & Cell Count start->harvest spike Spike with Internal Standards harvest->spike extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract dry Dry Down Organic Phase (under Nitrogen) extract->dry reconstitute Reconstitute in LC-MS/MS Solvent dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Analysis: Peak Integration & Quantification inject->analyze end Comparative Results analyze->end

Caption: Experimental Workflow for Sphingolipid Analysis.

Procedure:

  • Sample Preparation: a. Treat and harvest cells as described in Protocol 1. Count the cells for normalization. b. Pellet ~1-5 million cells per sample. Flash freeze in liquid nitrogen and store at -80°C.

  • Lipid Extraction: a. To the frozen cell pellet, add ice-cold PBS. b. Add a known amount of an appropriate internal standard cocktail (e.g., C17 base sphingolipids). c. Perform a Bligh-Dyer or similar extraction by adding methanol and chloroform in a precise ratio (e.g., 2:1 v/v, methanol:chloroform). Vortex vigorously. d. Induce phase separation by adding chloroform and water. Vortex again and centrifuge to separate the layers.[17] e. Carefully collect the lower organic phase containing the lipids. f. Dry the organic phase under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid film in a suitable solvent for reverse-phase chromatography (e.g., methanol/acetonitrile). b. Inject the sample onto an LC system (e.g., C18 column) coupled to a tandem mass spectrometer. c. Use a gradient elution to separate the sphingolipid species.[20] d. The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard for highly specific and sensitive detection.[20]

  • Data Analysis: a. Integrate the peak areas for each endogenous sphingolipid and its corresponding internal standard. b. Calculate the ratio of the endogenous analyte peak area to the internal standard peak area. c. Quantify the amount of each sphingolipid by comparing these ratios to a standard curve generated with known amounts of authentic standards. Normalize the final values to the initial cell count.

Conclusion and Recommendations

  • For mechanistic studies, dose-response curves, and any work involving cell signaling: Synthetic sphingosine is mandatory.

  • For high-throughput screening: The consistency of synthetic sphingosine ensures that results are comparable across thousands of data points.

  • For developing clinical applications: A well-defined, synthetic active pharmaceutical ingredient (API) is a regulatory requirement. The success of fingolimod, a synthetic sphingosine analog, as a therapy for multiple sclerosis highlights the potential of targeting this pathway with precisely engineered molecules.[3][21][22]

By choosing the right reagent and employing validated, self-verifying protocols, researchers can confidently unravel the complex and critical roles of sphingosine in health and disease.

References

  • Ceramide - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Proia, R. L., & Hla, T. (2015). Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential. Journal of Immunology, 194(7), 2867-2873. Available from: [Link]

  • MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Retrieved March 7, 2026, from [Link]

  • Haynes, C. A., Allegood, J. C., Sims, K., & Sullards, M. C. (2009). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Methods in Molecular Biology, 579, 1–32. Available from: [Link]

  • The Medical Biochemistry Page. (2026, February 12). The Sphingolipids, Ceramides, and Sphingosine. Retrieved March 7, 2026, from [Link]

  • Spiegel, S., & Milstien, S. (2014). Sphingosine 1-phosphate signalling. Development, 141(1), 7-12. Available from: [Link]

  • Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1585(2-3), 153-162. Available from: [Link]

  • Pyne, S., & Pyne, N. J. (2010). SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. Trends in Pharmacological Sciences, 31(2), 97-103. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Sphingolipid Metabolism. PubChem Pathway. Retrieved March 7, 2026, from [Link]

  • Encyclopedia.pub. (2022, July 20). Sphingosine-1-Phosphate and Its Signaling Pathway Modulators. Retrieved March 7, 2026, from [Link]

  • QIAGEN. (n.d.). Sphingosine-1-phosphate Signaling. GeneGlobe. Retrieved March 7, 2026, from [Link]

  • Alessenko, A. V. (1998). Functions of sphingosine in cell proliferation and death. Biochemistry (Moscow), 63(1), 62-68. Available from: [Link]

  • Igarashi, Y. (1997). Functional Roles of Sphingosine, Sphingosine 1-Phosphate, and Methylsphingosines: In Regard to Membrane Sphingolipid Signaling Pathways. Journal of Biochemistry, 122(6), 1080-1087. Available from: [Link]

  • Im, D. S. (2016). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & Therapeutics, 24(1), 1-10. Available from: [Link]

  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., Sullards, M. C., & Merrill, A. H., Jr. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of Lipid Research, 50(Suppl), S432-S437. Available from: [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of Cell Science, 118(20), 4605-4612. Available from: [Link]

  • Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 519. Available from: [Link]

  • Hannun, Y. A., & Obeid, L. M. (Eds.). (2013). Sphingolipids: Basic Science and Drug Development. Springer.
  • Maceyka, M., & Spiegel, S. (2019). Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases. Frontiers in Molecular Neuroscience, 12, 179. Available from: [Link]

  • Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Korean Journal of Physiology & Pharmacology, 21(1), 1-10. Available from: [Link]

  • ResearchGate. (2025, August 7). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Johnson, K. R., Johnson, K. Y., Becker, K. P., Bieberich, E., & Yu, H. (2011). Determination of Sphingosine Kinase Activity for Cellular Signaling Studies. Analytical Chemistry, 83(20), 7642-7648. Available from: [Link]

  • Davis, M. D., Clemens, J. J., Macdonald, T. L., & Lynch, K. R. (2005). Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs. Journal of Biological Chemistry, 280(10), 9833-9843. Available from: [Link]

  • Pitson, S. M. (2011). Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate. Methods in Molecular Biology, 721, 1-16. Available from: [Link]

  • Gerl, M. J., Bittl, V., Kirchner, S., Sachsenheimer, T., Brunner, H. L., Lüchtenborg, C., ... & Thiele, C. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLoS ONE, 11(4), e0153009. Available from: [Link]

  • Wilson, E., Wang, E., Mullarkey, C., & Ladisch, S. (1991). Evaluation of synthetic sphingosine, lysosphingolipids and glycosphingolipids as inhibitors of functional responses of human neutrophils. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1083(3), 263-269. Available from: [Link]

  • Kralik, S. F., Du, X., Patel, C., & Walsh, J. P. (2001). A method for quantitative extraction of sphingosine 1-phosphate into organic solvent. Analytical Biochemistry, 294(2), 190-193. Available from: [Link]

  • Okajima, F., Tomura, H., & Kondo, Y. (2004). Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1687(1-3), 54-63. Available from: [Link]

  • ACS Publications. (2024, June 25). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Langmuir. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of sphingosine and sphingoid bases. Retrieved March 7, 2026, from [Link]

  • MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2006, December). Purification and properties of sphingosine. Journal of Neurochemistry. Retrieved March 7, 2026, from [Link]

  • University of California, Davis. (n.d.). Purification of Glycosphingosines and Glycosphingolipids. Retrieved March 7, 2026, from [Link]

  • Laaksonen, T., & Slotte, J. P. (2003). Analysis of Natural and Synthetic Sphingomyelins Using High-Performance Thin-Layer Chromatography. Lipids, 38(9), 993-998. Available from: [Link]

  • MDPI. (2025, July 16). A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. Biomolecules. Retrieved March 7, 2026, from [Link]

  • Bcer, G., Humpf, H. U., & Giesbertz, P. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. Toxics, 7(3), 40. Available from: [Link]

  • Cyberlipid. (n.d.). Sphingosine. Retrieved March 7, 2026, from [Link]

Sources

Validation

Assessing the Enantiomeric Purity of D-erythro-Sphingosine Derivatives: A Comparative Guide

As a Senior Application Scientist navigating the complexities of lipidomics and drug development, I frequently encounter the challenge of stereochemical validation. Sphingolipids are foundational to cellular signaling, a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lipidomics and drug development, I frequently encounter the challenge of stereochemical validation. Sphingolipids are foundational to cellular signaling, apoptosis, and membrane architecture. However, their biological activity is strictly stereospecific; naturally occurring sphingolipids exist predominantly in the D-erythro (2S, 3R) configuration. Synthetic routes to sphingosine derivatives—such as sphingosine-1-phosphate (S1P) receptor agonists—often generate L-threo, D-threo, or L-erythro impurities[1].

Accurately assessing the enantiomeric purity (enantiomeric excess, ee) of these derivatives is a critical quality attribute. This guide objectively compares the leading analytical modalities for D-erythro-sphingosine stereochemical analysis, providing the mechanistic rationale and self-validating experimental protocols required for robust laboratory execution.

Mechanistic Overview of Analytical Modalities

Selecting the correct analytical method requires understanding the physicochemical interactions that drive chiral recognition.

  • Supercritical Fluid Chromatography (SFC) & Chiral HPLC: Chromatographic resolution relies on transient diastereomeric interactions between the sphingosine enantiomers and a Chiral Stationary Phase (CSP), typically derivatized polysaccharides (e.g., Chiralpak IC). SFC utilizes supercritical CO₂ with a polar co-solvent (e.g., methanol). The liquid-like density and gas-like viscosity of supercritical CO₂ facilitate rapid mass transfer, enabling higher flow rates and superior resolution compared to traditional HPLC[2].

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Direct NMR cannot distinguish enantiomers in an achiral environment. By covalently reacting the primary amine or secondary hydroxyl of sphingosine with a chiral reagent like Mosher's acid chloride ((S)-MTPA-Cl), diastereomers are formed[3]. The magnetic anisotropy of the MTPA phenyl ring differentially shields the adjacent protons of the D- and L-erythro isomers, producing distinct chemical shifts.

  • Ultraviolet Cold Ion Spectroscopy (UV-CIS): An emerging gas-phase technique. Sphingosine enantiomers form non-covalent complexes with a chiral aromatic reference molecule, such as the dipeptide (L-Phe)₂. In the cold gas phase, the UV photofragmentation spectra of these diastereomeric complexes exhibit distinct vibronic transitions, allowing for quantification without covalent derivatization[4].

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of each modality to guide platform selection.

Analytical ModalityPrimary MechanismResolution / AccuracyThroughputSample Prep ComplexityScalability to Preparative
Chiral HPLC Transient CSP interactionHigh (>99% ee)[1]Moderate (15–30 mins/run)Low (Direct injection)Moderate
Chiral SFC Supercritical CO₂ / CSPHigh (>99% ee)[5]High (<10 mins/run)[2]Low (Direct injection)Excellent (Multi-gram/day)[5]
NMR (Mosher's) Diastereomeric derivatizationModerate-HighLow (Hours for prep/scan)High (Covalent reaction)[3]N/A (Analytical only)
UV-CIS Gas-phase chiral complexation~2.7% error margin[4]ModerateModerate (Complex formation)[4]N/A (Analytical only)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every analytical workflow must be designed as a self-validating system . Below are the step-by-step methodologies for the two most critical techniques: high-throughput SFC and absolute configuration determination via NMR.

Protocol A: High-Throughput Chiral SFC for Sphingosine Derivatives

Objective: Determine ee with high throughput and minimal solvent waste.

  • System Suitability Test (SST): Inject a synthetic racemic mixture of D/L-erythro-sphingosine.

    • Causality: Ensures the CSP can baseline-resolve the enantiomers (Resolution factor, Rs > 1.5) before running unknown samples. Without this, co-elution could be falsely interpreted as high purity.

  • Blank Injection: Inject pure methanol.

    • Causality: Confirms the absence of column carryover from previous runs, which could artificially inflate or deflate the ee calculation of the subsequent sample.

  • Sample Preparation: Dissolve the sphingosine derivative in pure methanol to a concentration of 1 mg/mL.

    • Causality: Methanol matches the SFC polar co-solvent. Using a mismatched injection solvent (like hexane) in SFC can cause peak distortion and loss of chiral resolution due to localized disruption of the mobile phase gradient[6].

  • Chromatographic Execution: Run isocratic elution using CO₂/MeOH (e.g., 52% MeOH co-solvent) on a Chiralpak IC column at a controlled backpressure of 10.5 MPa[5][7].

    • Causality: Maintaining strict supercritical backpressure ensures fluid homogeneity. The polysaccharide CSP provides stereoselective hydrogen bonding, while the high diffusivity of CO₂ sharpens the peaks for precise integration.

Protocol B: NMR Derivatization using Mosher's Acid Chloride

Objective: Determine absolute configuration and ee via diastereomeric ratio.

  • Reagent Validation: Acquire a ¹H-NMR spectrum of the unreacted (S)-MTPA-Cl reagent.

    • Causality: Confirms the absence of (R)-MTPA-Cl impurities. A contaminated chiral reagent will create false minor diastereomer peaks, skewing the final ee calculation.

  • Derivatization Reaction: React 5 mg of the sphingosine derivative with an excess of (S)-MTPA-Cl in deuterated pyridine (C₅D₅N)[3].

    • Causality: Pyridine acts as both the solvent and the base to scavenge the HCl byproduct. This drives the reaction to completion while preventing acid-catalyzed racemization of the sphingosine's allylic stereocenter.

  • Complete Conversion Check: Monitor the NMR spectrum for the complete disappearance of the free amine/hydroxyl proton signals.

    • Causality: Incomplete derivatization can lead to kinetic resolution effects (where one enantiomer reacts faster than the other), misrepresenting the original ee of the bulk sample.

  • Spectral Integration: Integrate the distinct methoxy (-OCH₃) signals in the ¹H NMR or the trifluoromethyl (-CF₃) signals in the ¹⁹F NMR[3].

    • Causality: The spatial arrangement of the MTPA phenyl group differentially shields the D- and L-erythro protons, yielding baseline-separated peaks that allow for highly precise molar integration.

Analytical Decision Matrix

To streamline laboratory operations, I have mapped the logical relationships for selecting the optimal analytical modality based on project requirements.

Workflow Start Enantiomeric Purity Assessment of D-erythro-Sphingosine Decision Primary Analytical Objective? Start->Decision Branch1 High-Throughput & Preparative Scale Decision->Branch1 Branch2 Absolute Configuration & Structural ID Decision->Branch2 Branch3 Routine Analytical & High Precision Decision->Branch3 Branch4 Library-Based Gas-Phase Analysis Decision->Branch4 Method1 Supercritical Fluid Chromatography (SFC) Branch1->Method1 Method2 NMR with Chiral Derivatizing Agents Branch2->Method2 Method3 Chiral HPLC (Polysaccharide CSPs) Branch3->Method3 Method4 UV Cold Ion Spectroscopy (UV-CIS) Branch4->Method4

Logical decision matrix for selecting the optimal enantiomeric purity assessment modality.

References[3]New methods for determining the enantiomeric purity of erythro-sphingosine - researchgate.net[4]Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy - rsc.org[5]The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development - researchgate.net[1]A Concise and Scalable Synthesis of High Enantiopurity (−)-D-erythro-Sphingosine Using Peptidyl Thiol Ester-Boronic Acid Cross-Coupling - nih.gov[2]Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers - researchgate.net[7] Supercritical Fluid Chromatography: Volume 2 - dokumen.pub[6]High-Throughput and Comprehensive Lipidomic Analysis Using Ultrahigh-Performance Supercritical Fluid Chromatography–Mass Spectrometry - acs.org

Sources

Comparative

Comparative 1H NMR Characterization Guide: N-Boc-1-pivaloyl D-erythro-Sphingosine vs. Alternative Protection Strategies

Executive Summary & Strategic Context D-erythro-sphingosine is the fundamental amino alcohol backbone of cellular sphingolipids and a critical starting material for the de novo synthesis of ceramides and sphingomyelins 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

D-erythro-sphingosine is the fundamental amino alcohol backbone of cellular sphingolipids and a critical starting material for the de novo synthesis of ceramides and sphingomyelins 1. Because the sphingosine backbone contains three highly reactive functional groups (a primary C1-OH, a secondary C2-NH₂, and a secondary allylic C3-OH), synthesizing complex lipid architectures requires rigorous, orthogonal protection strategies 2.

N-Boc-1-pivaloyl D-erythro-sphingosine represents a highly optimized intermediate. By masking the amine with a tert-butyloxycarbonyl (Boc) group and regioselectively esterifying the C1 position with a pivaloyl (Piv) group, chemists can isolate the C3-OH for downstream phosphorylation or glycosylation. This guide objectively compares the 1H NMR characterization of this product against common alternatives, providing researchers with the diagnostic data needed to validate structural integrity.

Mechanistic Rationale for Protection Strategies

Selecting the correct C1 protecting group dictates the success of downstream lipid synthesis. The causality behind these choices is rooted in steric hindrance and spectral clarity.

  • The Product: N-Boc-1-Pivaloyl-Sphingosine: When N-Boc-sphingosine is reacted with pivaloyl chloride (PivCl) in pyridine, the extreme steric bulk of the tert-butyl moiety within the pivaloyl group drives the reaction's regioselectivity 3. It exclusively esterifies the unhindered primary C1-OH, leaving the sterically encumbered secondary allylic C3-OH intact.

  • Alternative 1: N-Boc-D-erythro-Sphingosine (Unprotected Diol): Leaving both hydroxyls unprotected is useful for non-selective reactions but leads to complex, inseparable mixtures if direct functionalization (like phosphoramidite coupling) is attempted [[4]]().

  • Alternative 2: N-Boc-1-O-TBDPS-Sphingosine: Utilizing a tert-butyldiphenylsilyl (TBDPS) ether offers similar regioselectivity. However, TBDPS introduces massive aromatic proton signals (7.3–7.7 ppm) in the 1H NMR spectrum. These signals frequently obscure critical olefinic or aromatic regions during subsequent lipid conjugations. Pivaloyl avoids this entirely by confining its signature to the aliphatic region.

Comparative 1H NMR Spectral Analysis

The structural validation of regioselective protection relies heavily on the deshielding effects observed in 1H NMR. In an unprotected C1-OH state, the C1 protons resonate upfield (~3.70–3.95 ppm) 4. Upon pivaloylation, the electron-withdrawing inductive effect of the ester carbonyl strongly deshields these protons, shifting them downfield to ~4.15 and 4.35 ppm, forming a distinct ABX spin system [[3]]().

Proton AssignmentAlt 1: N-Boc-Sphingosine (CDCl₃, ppm)Product: N-Boc-1-Piv-Sphingosine (CDCl₃, ppm)Alt 2: N-Boc-1-TBDPS-Sphingosine (CDCl₃, ppm)Diagnostic Significance
C1-H₂ 3.70 – 3.95 (m, 2H)4.15 (dd), 4.35 (dd) 3.80 – 3.95 (m, 2H)Critical: Downfield shift confirms C1 esterification.
C2-H ~3.60 (m, 1H)~3.90 (m, 1H)~3.70 (m, 1H)Shifts slightly based on adjacent C1 functionalization.
C3-H ~4.30 (m, 1H)~4.35 (m, 1H)~4.25 (m, 1H)Remains relatively static if unesterified.
C4-H / C5-H 5.40 – 5.80 (m, 2H)5.45 – 5.80 (m, 2H)5.40 – 5.75 (m, 2H)Confirms integrity of the trans double bond.
N-Boc (t-Bu) 1.44 (s, 9H)1.44 (s, 9H)1.44 (s, 9H)Confirms amine protection.
C1 Protecting Group None1.20 (s, 9H) 1.05 (s, 9H) & 7.35–7.70 (m, 10H)Piv provides a clean aliphatic singlet; TBDPS obscures aromatic regions.
Lipid Chain (CH₂)ₙ 1.25 (m, 22H)1.25 (m, 22H)1.25 (m, 22H)Standard sphingolipid aliphatic tail.

Experimental Protocol: Self-Validating 1H NMR Workflow

To ensure rigorous E-E-A-T standards, the following 1H NMR acquisition protocol is designed as a self-validating system to prevent false-positive integrations caused by solvent contamination or improper relaxation parameters.

Step 1: Sample Preparation & Self-Validation Check

  • Action: Dissolve 5–10 mg of the synthesized compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.

  • Causality & Validation: The sample must be rigorously dried under high vacuum prior to dissolution. Residual water in CDCl₃ appears as a broad singlet at 1.56 ppm. Because the critical N-Boc singlet appears at 1.44 ppm, a broad water peak will distort the baseline and artificially inflate the integration of the Boc group, invalidating the structural confirmation. If the 1.56 ppm peak is >10% the height of the Boc peak, re-dry the sample.

Step 2: Instrument Setup

  • Action: Tune and match the probe to the 1H frequency on a 400 MHz or 600 MHz spectrometer 2. Lock onto the deuterium signal of CDCl₃ and shim the Z-axis gradients until the lock level is stable.

Step 3: Acquisition Parameters

  • Action: Set the pulse angle to 30° and acquire 16 to 64 scans. Set the relaxation delay (D1) to a minimum of 1.5 seconds.

Step 4: Processing & Interpretation

  • Action: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the chemical shift to the internal TMS peak at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm. Carefully integrate the 1.20 ppm (Piv) singlet separately from the bordering 1.25 ppm (Lipid chain) multiplet.

Pathway & Validation Visualization

Protection_Strategy Start D-erythro-Sphingosine (Unprotected) Boc N-Boc Protection (Boc2O, Et3N) Start->Boc Decision Regioselective C1 Protection Boc->Decision Piv Pathway A: Pivaloylation (PivCl, Pyridine) N-Boc-1-Piv-Sphingosine Decision->Piv Steric Control TBDPS Pathway B: Silylation (TBDPSCl, Imidazole) N-Boc-1-TBDPS-Sphingosine Decision->TBDPS Silyl Ether NMR_Piv 1H NMR Diagnostic: C1-H shifts to ~4.2 ppm Piv singlet at 1.20 ppm Piv->NMR_Piv Validate NMR_TBDPS 1H NMR Diagnostic: C1-H remains ~3.9 ppm TBDPS signals at 1.05 & 7.5 ppm TBDPS->NMR_TBDPS Validate

Fig 1: Regioselective protection workflows and their corresponding 1H NMR diagnostic logic.

References

  • Chemoenzymatic Generation of Lipid Membranes Source: eScholarship (University of California) URL:[Link]

  • Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin Source: ResearchGate URL:[Link]

  • Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate Source: ResearchGate URL:[Link]

  • The synthesis of chemical tools for studying sphingolipid metabolism Source: Scholarly Publications Leiden University URL:[Link]

Sources

Validation

Efficacy comparison of different deprotection methods for N-Boc-sphingosine

Efficacy Comparison of Different Deprotection Methods for N-Boc-Sphingosine As a Senior Application Scientist, navigating the synthesis of complex sphingolipids—such as ceramides, sphingomyelin, and sphingosine-1-phospha...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison of Different Deprotection Methods for N-Boc-Sphingosine

As a Senior Application Scientist, navigating the synthesis of complex sphingolipids—such as ceramides, sphingomyelin, and sphingosine-1-phosphate (S1P)—requires meticulous attention to protecting group chemistry. The tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection due to its stability under basic and nucleophilic conditions. However, the deprotection of N-Boc-sphingosine presents a unique chemical paradox: the molecule contains an acid-labile allylic alcohol moiety that is highly susceptible to degradation under the strong protic acid conditions typically used for Boc removal.

This guide provides an objective, data-driven comparison of N-Boc-sphingosine deprotection methodologies, analyzing the mechanistic causality behind experimental choices to help you optimize yield, purity, and scalability.

The Chemical Challenge: Allylic Alcohol Sensitivity

Sphingosine[(2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol] features a 1,3-diol system where the C3-hydroxyl is allylic to the C4-C5 trans double bond. When exposed to strong protic acids (e.g., concentrated Trifluoroacetic Acid [TFA] or Hydrochloric Acid [HCl]), the allylic alcohol can undergo protonation and subsequent loss of water, generating a stable allylic carbocation. This leads to two primary side reactions:

  • Irreversible Dehydration: Formation of a conjugated diene system, permanently destroying the sphingosine core.

  • O-Acylation/Alkylation: In the presence of TFA, the C1 and C3 hydroxyls are frequently trapped as O-trifluoroacetates[1]. If methanolic HCl is used, O-methylation or allylic rearrangement can occur.

To circumvent these issues, chemists must balance the acidity required to cleave the carbamate with the mildness needed to preserve the allylic alcohol.

Mechanism BocSph N-Boc-Sphingosine (Allylic Alcohol Core) Protic Strong Protic Acid (TFA / HCl) BocSph->Protic Standard Acidic Conditions Lewis Lewis Acid (ZnBr2 / TMSOTf) BocSph->Lewis Mild Chemoselective Conditions Target Free Sphingosine (Desired Product) Protic->Target Cleaves Boc Group Side1 O-Trifluoroacetylation (Requires Basic Workup) Protic->Side1 Acid reacts with C1/C3 -OH Side2 Dehydration & Diene Formation (Irreversible Degradation) Protic->Side2 Loss of H2O at C3 Lewis->Target Selective Boc Cleavage

Mechanistic pathways of N-Boc-sphingosine deprotection highlighting protic acid-induced side reactions.

Comparative Analysis of Deprotection Modalities

A. Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA/DCM is the most ubiquitous method for Boc deprotection[2]. It is highly efficient, typically driving the reaction to completion within 1–2 hours at 0 °C to room temperature. However, for sphingosine, TFA acts as both an acid and an acylating agent. The C1 and C3 hydroxyls are frequently converted into O-trifluoroacetate esters[1].

  • The Fix: This method requires a mandatory two-stage protocol. Following TFA removal in vacuo, the crude mixture must be subjected to basic hydrolysis (e.g., NaOH in MeOH/DCM or Amberlite IRA-400 OH⁻ resin) to cleave the O-TFA esters and regenerate the free diol[1].

B. Hydrogen Chloride (HCl) in 1,4-Dioxane

Using 4M HCl in dioxane provides a strictly anhydrous, strong acid environment that yields the sphingosine hydrochloride salt directly as a precipitate[3]. While it avoids O-trifluoroacetylation, the strong protic nature still poses a risk of dehydration if the reaction is left too long or heated. It is generally preferred over TFA when a crystalline salt formulation is required for downstream purification[3].

C. Zinc Bromide (ZnBr₂) in DCM (Lewis Acid Approach)

Zinc bromide is a mild Lewis acid that selectively coordinates with the carbonyl oxygen of the Boc group, facilitating the departure of the tert-butyl cation without generating a highly acidic protic environment[4][5]. This method is exceptionally chemoselective, preserving the delicate allylic alcohol and preventing both dehydration and O-acylation. While the reaction time is longer (often 12–24 hours), the crude purity is significantly higher, making it ideal for late-stage synthesis of complex sphingolipid analogs[4].

D. TMSOTf and 2,6-Lutidine

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with a non-nucleophilic base like 2,6-lutidine offers a rapid, non-protic deprotection route[6]. The silylating agent transiently protects the hydroxyl groups while cleaving the Boc group. However, TMSOTf is highly moisture-sensitive and can lead to complex mixtures if the steric bulk of the sphingosine derivative prevents clean silylation[1][7].

Quantitative Efficacy Matrix

The following table synthesizes the performance metrics of each deprotection method based on empirical literature data.

Deprotection ReagentSolventTemp / TimeAvg. YieldSide Reaction RiskPost-Reaction Workup
10-20% TFA DCM0 °C to RT / 2-4 h85 - 95%High: O-TrifluoroacetylationRequires basic hydrolysis (NaOH) to restore diols.
4M HCl 1,4-DioxaneRT / 1-2 h80 - 90%Medium: DehydrationSolvent evaporation; yields HCl salt directly.
ZnBr₂ (5-10 eq) DCMRT / 12-24 h90 - 98%Low: Highly chemoselectiveAqueous quench, simple organic extraction.
TMSOTf / Lutidine DCM0 °C / 1-3 h75 - 85%Medium: Incomplete reactionAqueous quench; requires strict anhydrous setup.

Self-Validating Experimental Protocols

To ensure reproducibility, below are two contrasting protocols: the industry-standard TFA method (incorporating the necessary basic correction) and the mild ZnBr₂ Lewis acid method.

Protocol 1: Standard TFA/DCM with Basic Hydrolysis Correction

Use this method for rapid deprotection when downstream basic conditions are tolerable.

  • Preparation: Dissolve N-Boc-sphingosine (1.0 eq) in anhydrous DCM to a concentration of 0.1 M. Cool to 0 °C under an inert atmosphere.

  • Acidification: Slowly add TFA dropwise to achieve a 10-20% v/v solution. Stir for 2–4 hours, allowing the reaction to slowly reach room temperature[1].

  • Concentration: Dilute the mixture with toluene (to aid in azeotropic removal of TFA) and concentrate in vacuo. Do not apply excessive heat.

  • Basic Hydrolysis (Critical Step): Dissolve the crude oily residue (which contains O-TFA esters) in a 1:1 mixture of DCM/MeOH (0.1 M). Add aqueous NaOH (6.0 eq) and stir overnight at room temperature[1].

  • Isolation: Dilute with water, extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free sphingosine base.

Protocol 2: Mild ZnBr₂-Mediated Deprotection

Use this method for acid-sensitive sphingosine analogs or when avoiding basic workups is necessary.

Workflow Step1 Dissolve N-Boc-Sphingosine in anhydrous DCM Step2 Add ZnBr2 (5-10 equivalents) Step1->Step2 Step3 Stir at RT (12-24 hours) Step2->Step3 Step4 Aqueous Quench (Water/Brine) Step3->Step4 Step5 Organic Extraction & Concentration Step4->Step5

Experimental workflow for the chemoselective ZnBr₂-mediated Boc deprotection.

  • Preparation: Dissolve N-Boc-sphingosine (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Lewis Acid Addition: Add anhydrous Zinc Bromide (ZnBr₂, 5.0 to 10.0 eq) in one portion. The mixture will form a suspension[4].

  • Reaction: Stir vigorously at room temperature for 12 to 24 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain) or LC-MS.

  • Quench & Extraction: Quench the reaction by adding water. Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The product is typically obtained in high purity without the need for basic hydrolysis[5].

Conclusion

The selection of a deprotection strategy for N-Boc-sphingosine dictates the success of the entire synthetic cascade. While TFA/DCM remains the fastest and most accessible method, it is mechanistically flawed for unprotected allylic alcohols unless paired with a mandatory basic hydrolysis step to clear O-trifluoroacetates. For researchers prioritizing high crude purity and the absolute preservation of the C3-hydroxyl and trans-alkene, the ZnBr₂ Lewis acid protocol represents the superior, albeit slower, methodological choice.

References

  • Wisse, P. (2026). The synthesis of chemical tools for studying sphingolipid metabolism. Scholarly Publications Leiden University. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at:[Link]

  • Wu, Y.-Q., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ACS Publications. Available at: [Link]

  • ResearchGate. A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Available at:[Link]

  • Wiley-VCH. Protection Reactions: Lewis Acids and Nonprotic Acids. Available at:[Link]

  • Leichnitz, D., et al. (2022). Total synthesis of new microbial sphingolipid-type signaling molecules. DB-Thueringen. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Boc-1-pivaloyl D-erythro-Sphingosine

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a dynamic, self-validating system of chemical logic. In lipidomics and drug development, handling pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a dynamic, self-validating system of chemical logic. In lipidomics and drug development, handling protected sphingolipid derivatives demands a mechanistic understanding of the reagent's physical chemistry.

N-Boc-1-pivaloyl D-erythro-Sphingosine is a highly specialized biochemical reagent[1]. The addition of the bulky, lipophilic tert-butyloxycarbonyl (Boc) and pivaloyl groups significantly alters its solubility, stability, and membrane-permeability profile compared to native sphingosine. This guide outlines the operational logic, Personal Protective Equipment (PPE) matrix, and disposal protocols necessary to handle this compound safely, ensuring both personnel protection and experimental integrity.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the quantitative properties and the physical behavior of the molecule[2].

ParameterSpecification
Chemical Name N-Boc-1-pivaloyl D-erythro-Sphingosine
CAS Number 342649-71-2
Molecular Formula C28H53NO5
Molecular Weight 483.72 g/mol
Physical State Solid (Lyophilized powder or crystalline)

The Causality of Hazards: While the pure solid presents standard laboratory hazards (e.g., respiratory irritation upon aerosolization), the primary risk vector emerges during reconstitution[3]. Sphingolipid derivatives are highly lipophilic and are typically dissolved in organic solvents such as chloroform, methanol, or ethanol[4]. These solvents act as potent permeation enhancers. If accidental skin exposure occurs, the solvent vehicle can facilitate rapid transdermal delivery of the bioactive lipid. Therefore, our PPE selection must account for both the chemical and its solvent vehicle.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling N-Boc-1-pivaloyl D-erythro-Sphingosine is dictated by its interaction with organic solvents. Self-Validating Check: Never assume PPE is functional; verify its integrity before every use.

  • Hand Protection (Critical)

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness) or solvent-specific fluoropolymer gloves[4].

    • Causality: Latex is highly permeable to chloroform and methanol. Nitrile provides an adequate temporary barrier. Double-gloving ensures that if the outer glove is compromised by the solvent, the inner glove protects the skin while the operator safely degloves.

    • Validation Step: Perform an inflation test (trapping air and squeezing) on the inner gloves prior to donning to check for invisible micro-punctures.

  • Eye and Face Protection

    • Requirement: ANSI Z87.1-compliant chemical splash goggles[4].

    • Causality: Sphingolipid solutions and their volatile solvents can cause serious eye damage and irritation (H319)[4]. Standard safety glasses with side shields are insufficient against volatile solvent vapor or pressurized splashes.

  • Body Protection

    • Requirement: Flame-resistant (FR) laboratory coat with fitted cuffs.

    • Causality: Reconstitution often involves highly flammable liquids (H225)[4]. An FR coat mitigates the risk of ignition from static discharge during solvent transfer.

    • Validation Step: Ensure the knit cuffs of the lab coat are tucked under the outer nitrile glove to eliminate exposed skin at the wrist.

  • Respiratory Protection

    • Requirement: All handling must occur inside a certified Chemical Fume Hood[3].

    • Causality: Prevents inhalation of aerosolized lipid dust during weighing and captures toxic solvent vapors during reconstitution.

Operational Workflow: Reconstitution & Handling Protocol

Lipids readily adsorb to plastics, which can drastically reduce the effective concentration of your stock solution. The following step-by-step methodology prevents material loss and ensures operator safety.

Step-by-Step Methodology:

  • System Verification: Verify the fume hood is operational. Self-Validating Check: Tape a small strip of a Kimwipe to the bottom sash; it should pull inward, confirming negative pressure.

  • Inert Preparation: Purge the analytical balance area and the receiving amber glass vial with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the lipid's double bond.

  • Weighing: Using static-free metal spatulas, transfer the required mass of N-Boc-1-pivaloyl D-erythro-Sphingosine into the pre-tared amber glass vial. Do not use polystyrene or polypropylene tubes.

  • Solvent Addition: Inside the fume hood, add the chilled organic solvent (e.g., anhydrous ethanol or chloroform/methanol 2:1 v/v) dropwise to the vial.

  • Homogenization: Seal the vial tightly with a PTFE-lined cap. Vortex for 30 seconds. If particulate matter persists, sonicate the sealed vial in a room-temperature water bath for 1-2 minutes until the solution is optically clear.

  • Storage: Aliquot the stock solution into amber glass ampoules, overlay with Argon to displace oxygen, seal tightly, and store at -20°C[4].

G Start Dry Powder N-Boc-1-pivaloyl Sphingosine PPE Verify PPE & Fume Hood (Nitrile, Goggles, FR Coat) Start->PPE Weigh Weigh into Amber Glass (Avoid Plastic Adsorption) PPE->Weigh Solvent Add Organic Solvent (CHCl3/MeOH or EtOH) Weigh->Solvent Mix Vortex & Sonicate (Ensure Complete Dissolution) Solvent->Mix Store Argon Purge & Store (-20°C in PTFE-sealed vials) Mix->Store

Workflow for the safe handling and reconstitution of N-Boc-1-pivaloyl D-erythro-Sphingosine.

Spill Response & Disposal Plan

Improper disposal of chemically protected lipids can lead to environmental contamination. Never dispose of sphingolipid derivatives or their solvent vehicles down the drain[4].

Spill Response Protocol:

  • Evacuate & Assess: Immediately halt work. If the spill involves highly volatile solvents, step back to allow vapors to be captured by the fume hood exhaust[4].

  • Containment: Cover the spill with a finely-powdered liquid-binding material (e.g., diatomite or universal chemical binders)[4]. Note: Do NOT use combustible materials like paper towels if strong oxidizing or highly flammable solvent mixtures are involved.

  • Decontamination: Carefully sweep the absorbed material using non-sparking tools[4]. Scrub the contaminated surface with a 70% isopropanol or ethanol solution to solubilize any remaining lipophilic residue, followed by a distilled water rinse.

  • Validation Step: After decontamination, perform a secondary wipe of the surface with a dry Kimwipe. If the wipe shows any greasy residue, repeat the solvent scrub.

Waste Disposal Plan:

  • Solid Waste: Place all contaminated gloves, wipes, and empty reagent vials into a designated, clearly labeled hazardous solid waste container[3].

  • Liquid Waste: Segregate lipid-containing solvent waste into appropriate carboys (e.g., Halogenated Waste for chloroform mixtures; Non-Halogenated Waste for ethanol/methanol mixtures).

  • Regulatory Compliance: Transfer all collected waste to an approved environmental waste disposal plant in strict accordance with local, state, and federal environmental regulations[3].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.